molecular formula C8H7ClO2 B016315 1-(3-Chloro-2-hydroxyphenyl)ethanone CAS No. 3226-34-4

1-(3-Chloro-2-hydroxyphenyl)ethanone

Cat. No.: B016315
CAS No.: 3226-34-4
M. Wt: 170.59 g/mol
InChI Key: GBWVDQBTXFIIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-hydroxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWVDQBTXFIIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343948
Record name 1-(3-Chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3226-34-4
Record name 1-(3-Chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

Executive Summary

This compound, a halogenated aromatic ketone, serves as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring an acetophenone core functionalized with ortho-hydroxyl and meta-chloro groups, imparts a distinct reactivity profile that is highly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, details validated synthetic protocols with mechanistic insights, explores its reactivity, and highlights its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature.[1] The strategic placement of the chloro and hydroxyl substituents on the phenyl ring dictates its solubility, reactivity, and interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor, while the electron-withdrawing nature of the chlorine atom influences the molecule's overall electronic properties.[1]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 3'-Chloro-2'-hydroxyacetophenone, 2'-Hydroxy-3'-chloroacetophenone[3][4]
CAS Number 3226-34-4[2][3]
Molecular Formula C₈H₇ClO₂[2][3]
Molecular Weight 170.59 g/mol [3]
Appearance Solid[4]
Melting Point 80 °C[1][4]
Boiling Point 247.1 °C at 760 mmHg[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and acetone.[5]

Synthesis and Mechanistic Insights

The synthesis of substituted hydroxyaryl ketones like this compound is pivotal for providing starting materials for more complex molecules. The Fries rearrangement is a classic and effective method for this transformation.

Synthesis via Fries Rearrangement

The most common and industrially relevant synthesis of ortho-hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl ester.[6][7] In this case, this compound can be synthesized from 2-chlorophenyl acetate.[1]

The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves an intramolecular acyl group migration from the phenolic oxygen to an ortho or para position on the aromatic ring.[6][8]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Reactant 2-Chlorophenyl Acetate Coordination Coordination of AlCl₃ to Carbonyl Oxygen Reactant->Coordination Step 1 Catalyst AlCl₃ (Lewis Acid) Catalyst->Coordination Cleavage Cleavage to form Acylium Ion Intermediate Coordination->Cleavage Step 2 Attack Intramolecular Electrophilic Aromatic Substitution (SEAr) Cleavage->Attack Step 3 Hydrolysis Hydrolysis to yield final product Attack->Hydrolysis Step 4 Product This compound (ortho-product) Hydrolysis->Product G cluster_reactants Reactants cluster_process Process cluster_product Product Acetophenone This compound Enolate Enolate Formation (Deprotonation of α-carbon) Acetophenone->Enolate Aldehyde Aromatic Aldehyde (Ar-CHO) Aldol Nucleophilic Attack on Aldehyde Carbonyl Aldehyde->Aldol Base Base Catalyst (e.g., NaOH, KOH) Base->Enolate Enolate->Aldol Dehydration Dehydration of Aldol Adduct Aldol->Dehydration Chalcone Chalcone Derivative Dehydration->Chalcone

References

1-(3-Chloro-2-hydroxyphenyl)ethanone IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone

Introduction

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring an acetophenone core substituted with both a hydroxyl group in the ortho position and a chlorine atom in the meta position relative to the acetyl group, provides a unique combination of reactivity and functionality. This arrangement makes it a valuable precursor for constructing more complex molecules, particularly heterocyclic compounds with potential biological activity. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its universally recognized name and structure.

IUPAC Name: this compound

Synonyms:

  • 2'-Hydroxy-3'-chloroacetophenone[1][2]

  • 3-Chloro-2-hydroxyacetophenone[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

IdentifierValueSource
CAS Number 3226-34-4[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
InChI Key GBWVDQBTXFIIJF-UHFFFAOYSA-N
InChI 1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3

Physicochemical Properties

The physical and chemical characteristics of the compound dictate its handling, storage, and application in various reactions.

PropertyValueSource
Appearance Yellow solid[3]
Melting Point 80 °C[2][3]
Boiling Point 247.1°C at 760 mmHg (Predicted)[3]
Storage Room Temperature, sealed in dry conditions, under inert atmosphere[1][2]

Synthesis and Reactivity

Synthesis Pathway

A common and effective method for synthesizing hydroxyacetophenones is the Fries rearrangement. For this compound, this involves the rearrangement of 2-chlorophenyl acetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which promotes the migration of the acetyl group from the phenolic oxygen to the aromatic ring. The ortho- and para-directing nature of the hydroxyl group (and its ester) favors substitution at positions ortho and para to it. In this case, the desired product is one of the potential isomers.

SynthesisWorkflow start 2-Chlorophenyl Acetate process Fries Rearrangement start->process reagent Lewis Acid (e.g., AlCl₃) Heat reagent->process product This compound + Isomers process->product purification Purification (e.g., Crystallization) product->purification final_product Pure Product purification->final_product

Caption: Fries rearrangement workflow for synthesizing the target compound.

Experimental Protocol: Fries Rearrangement (General Procedure)

This protocol is a representative example based on the established Fries rearrangement methodology for similar substrates.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents).

  • Solvent: Add a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) and cool the mixture in an ice bath.

  • Reactant Addition: Slowly add 2-chlorophenyl acetate (1.0 equivalent) to the stirred suspension.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the required temperature (typically between 60°C and 160°C, depending on the solvent) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, can be purified by column chromatography or recrystallization to isolate the desired this compound.

Reactivity Insights

The chemical behavior of this compound is governed by its three key functional groups:

  • Acetyl Group (-COCH₃): The ketone functionality is a primary site for nucleophilic addition and condensation reactions. The acidic α-protons on the methyl group are readily removed by a base, forming an enolate. This enolate is a key intermediate in reactions like the Claisen-Schmidt condensation.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated. Its position ortho to the acetyl group allows for intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. It also acts as a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution, although the ring is somewhat deactivated by the other substituents.

  • Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution. Its presence is crucial for modulating the electronic properties and biological activity of derivative compounds.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for synthesizing heterocyclic compounds of medicinal interest.[3]

Precursor for Chalcones and Flavonoids

This compound is an ideal starting material for synthesizing chalcones (α,β-unsaturated ketones) via the Claisen-Schmidt condensation with various aromatic aldehydes.[3] The 2'-hydroxy group in the acetophenone is particularly significant; it can increase the electrophilicity of the resulting chalcone's α,β-unsaturated system through hydrogen bonding, enhancing its reactivity for subsequent cyclization reactions.[3] These chalcone intermediates are then used to construct flavonoids, a class of compounds known for a wide range of biological activities.

LogicalRelationship start This compound reaction1 Claisen-Schmidt Condensation start->reaction1 aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->reaction1 chalcone Substituted Chalcone Intermediate reaction1->chalcone reaction2 Oxidative Cyclization chalcone->reaction2 flavone Flavone / Flavonoid Derivative reaction2->flavone

Caption: Role as an intermediate in flavonoid synthesis.

Pharmaceutical Intermediate

Chlorinated acetophenones are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4] While specific drug synthesis pathways starting directly from this compound are proprietary, its structural motifs are present in various classes of therapeutic agents. Its utility as a precursor for compounds with potential histone deacetylase (HDAC) inhibitory activity has been noted for structurally related molecules, highlighting the importance of the α-haloketone framework in drug design.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The information below is summarized from available Safety Data Sheets (SDS).

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [5]

CategoryP-StatementDescription
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
First-Aid Measures[6]
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician or poison control center if you feel unwell.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

  • Ingestion: Call a poison control center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.

Conclusion

This compound is more than a simple chemical compound; it is a strategic precursor that offers significant advantages in the synthesis of complex organic molecules. Its defined structure and predictable reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for unlocking its full potential in the development of novel materials and therapeutic agents.

References

1-(3-Chloro-2-hydroxyphenyl)ethanone CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone for Advanced Research and Development

Abstract: This document provides a comprehensive technical overview of this compound, a key chemical intermediate for the pharmaceutical and fine chemical industries. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly its role as a precursor in the synthesis of bioactive heterocyclic compounds. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and detailed protocols to support advanced scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic ketone whose structure is foundational for the synthesis of more complex molecules.[1] Its unique arrangement of a hydroxyl group at the ortho position and a chlorine atom at the meta position relative to the acetyl group dictates its chemical reactivity and utility.[1]

Chemical Abstract Service (CAS) Number : 3226-34-4[2][3]

Common Synonyms :

  • 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one[2][4]

  • 3'-Chloro-2'-hydroxyacetophenone[3][4]

  • 2'-Hydroxy-3-chloroacetophenone[2]

  • Ethanone, 1-(3-chloro-2-hydroxyphenyl)-[2][4]

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource(s)
IUPAC Name This compound
Molecular Formula C₈H₇ClO₂[2]
Molecular Weight 170.59 g/mol [2]
Appearance Solid[4]
Melting Point 80 °C[1][4]
Boiling Point 247.1°C at 760 mmHg (Predicted)[1]
InChI Key GBWVDQBTXFIIJF-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

The synthesis of this compound can be accomplished via several established organic chemistry reactions. A prevalent and effective method is the Fries rearrangement of 2-chlorophenyl acetate.[1] This reaction involves the Lewis acid-catalyzed rearrangement of a phenyl ester to a hydroxy aryl ketone.

The causality behind this choice of synthesis is the high efficiency and regioselectivity often afforded by the Fries rearrangement for producing hydroxyacetophenones. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, facilitating an intramolecular electrophilic aromatic substitution.

Synthesis_Workflow Start Starting Material: 2-Chlorophenyl Acetate Reaction Fries Rearrangement (Heating) Start->Reaction Reagent Lewis Acid Catalyst (e.g., AlCl₃) Reagent->Reaction Catalyzes Product Final Product: This compound Reaction->Product

Caption: Fries Rearrangement workflow for synthesizing this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its functional groups are key to its utility: the ketone allows for condensations and reductions, the hydroxyl group enables etherification and esterification, and the chloro group can be modified through various coupling reactions.

The primary application for this compound is as a precursor for heterocyclic compounds, such as chalcones, flavones, and chromones.[1][5] Chalcones, synthesized via a Claisen-Schmidt condensation, are particularly noteworthy. The presence of the 2'-hydroxy group in the acetophenone starting material is mechanistically significant; it can enhance the electrophilicity of the resulting α,β-unsaturated ketone system through intramolecular hydrogen bonding, which is a critical self-validating feature for ensuring high yields in subsequent cyclization reactions to form flavones.[1] Related chlorinated acetophenones are established intermediates in the synthesis of active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) inhibitors.[6]

Applications cluster_products Key Synthetic Intermediates Core This compound Chalcones Chalcone Derivatives Core->Chalcones Claisen-Schmidt Condensation Other Other Bioactive Heterocycles Core->Other Multi-step Synthesis Flavones Flavones & Chromones Chalcones->Flavones Oxidative Cyclization

Caption: Role as a precursor to bioactive heterocyclic compounds.

Exemplary Protocol: Synthesis of a 2'-Hydroxychalcone Derivative

This protocol details the Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde (e.g., benzaldehyde) to yield a chalcone derivative. This procedure is foundational and demonstrates the compound's utility.

Objective: To synthesize 1-(3-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (3.0 eq)

  • Ethanol or Methanol

  • Deionized Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.71 g, 10 mmol) in 30 mL of ethanol with gentle stirring.

  • Addition of Aldehyde: To this solution, add benzaldehyde (e.g., 1.17 g, 11 mmol). Stir the mixture for 5 minutes at room temperature to ensure homogeneity.

  • Base-Catalyzed Condensation: Prepare a solution of KOH (e.g., 1.68 g, 30 mmol) in 15 mL of deionized water. Add this aqueous base solution dropwise to the alcoholic mixture of reactants over 15-20 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change to deep yellow or orange is typically observed as the chalcone product forms. Allow the reaction to proceed for 2-4 hours or until TLC indicates the consumption of the starting acetophenone.

  • Isolation and Purification:

    • Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.

    • Acidify the solution slowly with dilute HCl until it reaches a pH of ~5-6. This step neutralizes the excess base and precipitates the product.

    • The precipitated solid (the chalcone) is collected by vacuum filtration.

    • Wash the solid with cold water to remove inorganic impurities.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative. The purity can be confirmed by measuring its melting point and using spectroscopic methods (NMR, IR).

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Signal Word: Warning

Precautionary Measures & Personal Protective Equipment (PPE):

  • Prevention: Avoid breathing dust.[7] Wash hands and any exposed skin thoroughly after handling.[7] Use only in a well-ventilated area.[7]

  • Personal Protective Equipment: Wear protective gloves, protective clothing, and OSHA-approved eye/face protection (safety glasses or goggles).[7] A NIOSH/MSHA-approved respirator is recommended if exposure limits may be exceeded.[7]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

    • Skin: Wash off immediately with plenty of soap and water. Get medical advice if skin irritation occurs.[7]

    • Ingestion: If swallowed, call a POISON CENTER or doctor. Rinse mouth.[7]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

Storage and Handling:

  • Storage Conditions: Store in a well-ventilated, dry place.[2][7] Keep the container tightly closed.[7] Recommended storage is at room temperature in an inert atmosphere.[4] The compound may be light-sensitive.[4]

  • Incompatibilities: Avoid contact with strong bases, acid anhydrides, and acid chlorides.[8]

Conclusion

This compound, CAS No. 3226-34-4, is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for synthetic chemists, particularly those in pharmaceutical research and development. Understanding its synthesis, applications, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in the creation of novel and complex molecular architectures.

References

Molecular formula and weight of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone

Introduction

This compound, also known as 3-chloro-2-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its unique structural arrangement, featuring a hydroxyl group ortho to the acetyl group and a chlorine atom in the meta position, imparts specific reactivity that makes it a valuable precursor and intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, particularly for professionals in chemical research and drug development. The presence of three distinct functional groups—a ketone, a phenol, and an aryl chloride—offers multiple reaction sites for derivatization, positioning it as a versatile building block for constructing heterocyclic compounds and pharmaceutical scaffolds.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic protocols. The molecular structure combines an acetyl group, a hydroxyl group, and a chlorine atom on a benzene ring.

Molecular Structure

Caption: Molecular structure of this compound.

Data Summary

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][2]
IUPAC Name This compound[3]
CAS Number 3226-34-4[1][3]
Synonyms 2'-Hydroxy-3-chloroacetophenone, 3-chloro-2-hydroxyacetophenone[1]

Synthesis and Purification

The primary synthetic route to hydroxyacetophenones is the Fries rearrangement, an organic reaction that converts a phenyl ester to a hydroxy aryl ketone using a Lewis acid catalyst. For this compound, the logical precursor would be 2-chlorophenyl acetate.

Proposed Synthesis: Fries Rearrangement

The causality behind this choice is the regioselective nature of the Fries rearrangement. The reaction involves the acyl group migrating from the phenolic ester to the aromatic ring, preferentially to the ortho and para positions. Heating the reaction mixture can favor the formation of the ortho isomer, which is the desired product in this case.

synthesis_workflow cluster_synthesis Synthesis Workflow start Start: 2-Chlorophenyl Acetate reaction Fries Rearrangement Catalyst: Aluminum Chloride (AlCl₃) Heat: 140-160°C start->reaction quench Reaction Quenching (Crushed Ice / Dilute HCl) reaction->quench extraction Solvent Extraction (Ethyl Acetate) quench->extraction purification Purification (Recrystallization) extraction->purification product Product: this compound purification->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for similar isomers, such as the synthesis of 5-chloro-2-hydroxyacetophenone.[2]

  • Reaction Setup : In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.1 to 1.5 molar equivalents).

  • Addition of Reactant : Slowly add 2-chlorophenyl acetate (1.0 molar equivalent) to the flask.

  • Heating : Heat the reaction mixture in an oil bath, maintaining a temperature between 140-160°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching : After completion, cool the reaction mixture to room temperature and then carefully quench it by pouring it onto crushed ice, followed by the addition of dilute hydrochloric acid. This step hydrolyzes the aluminum complexes formed during the reaction.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final product.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods provide a detailed fingerprint of the molecular structure.

TechniqueExpected Observations
¹H NMR Aromatic protons (doublet, triplet, doublet), a singlet for the methyl protons of the acetyl group, and a broad singlet for the phenolic hydroxyl proton.[4]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (including those bonded to Cl, OH, and the acetyl group), and the methyl carbon.
IR Spectroscopy A broad absorption band for the O-H stretch (phenolic), a sharp peak for the C=O stretch (ketone), and characteristic peaks for C-Cl and aromatic C-H bonds.[5]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight (170.59) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Applications in Research and Drug Development

Substituted hydroxyphenyl ethanones are crucial intermediates in medicinal chemistry. The functional groups of this compound allow for its use as a scaffold in the synthesis of various biologically active molecules.

  • Precursor for Heterocyclic Synthesis : The ketone and adjacent hydroxyl group can participate in condensation reactions with hydrazines, hydroxylamines, or other bifunctional reagents to form heterocycles like pyrazoles and isoxazoles, which are common motifs in drug molecules.

  • Intermediate for API Synthesis : Similar chloro-hydroxyacetophenone isomers are key starting materials for complex Active Pharmaceutical Ingredients (APIs). For example, 1-(3-Amino-2-hydroxyphenyl)ethanone is a critical intermediate in the synthesis of ranlukast, a leukotriene receptor antagonist used for treating asthma.[6] The title compound could be a precursor to this amino derivative via nitration and subsequent reduction.

  • Scaffold for Biologically Active Compounds : The core structure is present in molecules investigated for a range of activities. Derivatives of 1-(5-chloro-2-hydroxyphenyl)ethanone have been synthesized and evaluated for their antioxidant properties.[7] Likewise, other related structures serve as precursors for synthesizing compounds with histone deacetylase (HDAC) inhibitory activity or are used to create chiral alcohols that are key intermediates for drugs like phenylephrine.[5][8]

Conclusion

This compound is a synthetically valuable compound with a well-defined physicochemical profile. Its preparation via the Fries rearrangement is a classic and effective method. The strategic placement of its functional groups makes it an important building block for the discovery and development of new pharmaceutical agents and other high-value chemical entities. This guide provides the foundational technical knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of 2'-Hydroxy-3'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2'-Hydroxy-3'-chloroacetophenone, a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. This document delves into the experimental determination and theoretical understanding of its fundamental physicochemical characteristics, including molecular structure, thermal properties, and spectroscopic data. The methodologies detailed herein are presented with a focus on scientific integrity and reproducibility, offering field-proven insights for researchers and drug development professionals. All data is supported by authoritative references to ensure the highest degree of accuracy and trustworthiness.

Introduction: The Significance of 2'-Hydroxy-3'-chloroacetophenone

2'-Hydroxy-3'-chloroacetophenone, with the CAS Registry Number 3226-34-4, is a valuable building block in the synthesis of a wide array of more complex organic molecules.[1] Its unique trifunctional arrangement—a ketone, a hydroxyl group, and a chlorine atom on the aromatic ring—provides a versatile platform for a variety of chemical transformations. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, influencing reaction kinetics, purification strategies, formulation development, and material handling. This guide serves as a detailed repository of these properties, underpinned by rigorous scientific principles and experimental data.

Molecular and Physicochemical Properties

A thorough characterization of the molecular and physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The following section outlines the key identifiers and properties of 2'-Hydroxy-3'-chloroacetophenone.

Chemical Identity
  • IUPAC Name: 1-(3-Chloro-2-hydroxyphenyl)ethanone

  • Synonyms: 3'-Chloro-2'-hydroxyacetophenone[1]

  • CAS Number: 3226-34-4[1]

  • Molecular Formula: C₈H₇ClO₂[1]

  • Molecular Weight: 170.59 g/mol [1]

Structural Representation

The structural formula of 2'-Hydroxy-3'-chloroacetophenone is presented below, illustrating the ortho-hydroxyl and meta-chloro substitution pattern on the acetophenone core.

Caption: 2D structure of 2'-Hydroxy-3'-chloroacetophenone.

Summary of Physical Properties

The table below provides a summary of the key physical properties of 2'-Hydroxy-3'-chloroacetophenone, compiled from reliable chemical sources.

PropertyValue
Physical State Yellow Solid
Melting Point 80 °C
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol

Thermal Analysis: Melting Point Determination

The melting point is a critical physical constant that provides a primary indication of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

The melting point of 2'-Hydroxy-3'-chloroacetophenone can be accurately determined using a standard capillary melting point apparatus. This technique is based on the visual observation of the phase transition from solid to liquid as the sample is heated at a controlled rate.

Methodology:

  • Sample Preparation: A small amount of the crystalline 2'-Hydroxy-3'-chloroacetophenone is finely ground into a powder. The powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Grind Grind Sample Pack Pack Capillary Grind->Pack Heat Heat Sample Pack->Heat Observe Observe Phase Change Heat->Observe Record Record Temperature Range Observe->Record Report Report Melting Point Record->Report

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. This section details the key spectroscopic data for 2'-Hydroxy-3'-chloroacetophenone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule.

¹H NMR Spectrum of 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one:

A representative ¹H NMR spectrum of the subject compound is available, providing key structural insights.[2]

Note: While a full, detailed interpretation of the spectrum requires the original data file, the availability of the spectrum itself is a crucial piece of characterization data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for determining the number and types of carbon atoms in a molecule.

Status of ¹³C NMR Data:

As of the date of this guide, a publicly available, experimentally determined ¹³C NMR spectrum specifically for 2'-Hydroxy-3'-chloroacetophenone (CAS 3226-34-4) has not been identified in the surveyed literature. For comprehensive structural verification, it is recommended that researchers acquire this data. For reference, the ¹³C NMR spectra of other substituted acetophenones are widely available and can provide an indication of the expected chemical shift regions for the carbon atoms in the target molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Status of Mass Spectrometry Data:

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.

General Solubility Characteristics:

Based on the polar nature of the hydroxyl and carbonyl groups, 2'-Hydroxy-3'-chloroacetophenone is expected to be soluble in polar organic solvents.

Recommended Solvents for Solubility Testing:

  • Methanol

  • Ethanol

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Ethyl Acetate

Experimental Protocol: Qualitative Solubility Determination

A straightforward approach to determining the qualitative solubility of 2'-Hydroxy-3'-chloroacetophenone is as follows:

  • Sample Preparation: Weigh a small, known amount of the compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the sample.

  • Observation: Agitate the mixture (e.g., by vortexing) and observe if the solid dissolves completely.

  • Classification:

    • Soluble: The solid dissolves completely.

    • Slightly Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

This process can be performed with a range of polar and non-polar solvents to establish a comprehensive solubility profile.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2'-Hydroxy-3'-chloroacetophenone. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of 2'-Hydroxy-3'-chloroacetophenone. The data presented, including its molecular and physicochemical characteristics, thermal behavior, and spectroscopic information, serves as a foundational resource for scientists and researchers. While key data points such as the melting point and ¹H NMR spectrum are available, this guide also highlights the current gaps in publicly accessible data, specifically the ¹³C NMR and mass spectra. The experimental protocols outlined provide a framework for the in-house determination of these critical parameters, ensuring the safe and effective application of this versatile chemical intermediate in the advancement of chemical synthesis and drug discovery.

References

A Comprehensive Guide to the Spectroscopic Characterization of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(3-Chloro-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for the unambiguous identification and characterization of this and related compounds in various research and development settings.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic ketone. Its structure is characterized by an acetophenone core with a hydroxyl group at the 2-position and a chlorine atom at the 3-position of the phenyl ring. These substituents, along with the carbonyl group, create a unique electronic environment that is reflected in its spectroscopic signatures. The intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen is a particularly noteworthy feature that significantly influences the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and chloro groups and the electron-donating effect of the hydroxyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1HAr-OH
~7.8 - 7.9Doublet of Doublets1HAr-H (H-6)
~7.4 - 7.5Doublet of Doublets1HAr-H (H-4)
~6.9 - 7.0Triplet1HAr-H (H-5)
~2.6Singlet3H-C(=O)CH₃

Interpretation and Causality:

  • Hydroxyl Proton (Ar-OH): The significant downfield shift to the ~12.0-13.0 ppm region is a classic indicator of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[1][2] This deshielding effect is a key diagnostic feature for 2'-hydroxyacetophenones.

  • Aromatic Protons (Ar-H): The aromatic region will display an AMX spin system. The proton at the H-6 position is expected to be the most downfield due to the anisotropic effect of the carbonyl group. The chlorine atom will influence the chemical shifts of the adjacent protons (H-4).

  • Methyl Protons (-C(=O)CH₃): The singlet at ~2.6 ppm is characteristic of the methyl protons of an acetophenone moiety.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~204C =O
~160C -OH
~138C -Cl
~135Ar-C (C-6)
~125Ar-C (C-1)
~120Ar-C (C-4)
~118Ar-C (C-5)
~26-C(=O)C H₃

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The carbonyl carbon signal is typically found in the highly deshielded region of the spectrum, around 200 ppm.[4]

  • Aromatic Carbons (Ar-C): The carbon attached to the hydroxyl group (C-2) is expected to be significantly downfield due to the oxygen's electronegativity. The carbon bearing the chlorine (C-3) will also be downfield. The remaining aromatic carbon signals can be assigned based on established substituent effects in substituted benzenes.

  • Methyl Carbon (-C(=O)CH₃): The methyl carbon appears in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500BroadO-H stretch (intramolecularly hydrogen-bonded)
~1640StrongC=O stretch (conjugated and hydrogen-bonded)
~1580, ~1480Medium-StrongC=C aromatic ring stretch
~1250StrongC-O stretch (phenol)
~750StrongC-Cl stretch

Interpretation and Causality:

  • O-H Stretch: The broadness and low frequency of the O-H stretching band are indicative of strong hydrogen bonding.

  • C=O Stretch: The carbonyl stretching frequency is lower than that of a typical aromatic ketone (~1685 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond, which weakens the C=O double bond.

  • Aromatic C=C Stretch: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-Cl Stretch: The presence of a carbon-chlorine bond is indicated by a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to several characteristic fragmentation pathways.

Predicted Mass Spectrometry Fragmentation:

  • Molecular Ion (M⁺˙): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₈H₇ClO₂), which is approximately 170.01 g/mol for the ³⁵Cl isotope and 172.01 g/mol for the ³⁷Cl isotope, with an intensity ratio of roughly 3:1.

  • Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[5] This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

    • [M - CH₃]⁺: m/z ~155 (³⁵Cl) and ~157 (³⁷Cl)

  • Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO).

    • [M - CH₃ - CO]⁺: m/z ~127 (³⁵Cl) and ~129 (³⁷Cl)

Mass_Spec_Fragmentation A [M]+. m/z 170/172 B [M - CH3]+ m/z 155/157 A->B - .CH3 C [M - CH3 - CO]+ m/z 127/129 B->C - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[6]

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[7]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • The resulting mass spectrum will be a plot of relative ion abundance versus m/z.

Summary and Conclusion

The spectroscopic data for this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The IR spectrum identifies the key functional groups and confirms the presence of strong intramolecular hydrogen bonding. Mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques offer a powerful and complementary approach for the unambiguous characterization of this compound.

References

Melting and boiling point of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Introduction

This compound is a substituted aromatic ketone that serves as a valuable intermediate in various fields of chemical synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. Its unique arrangement of functional groups—a hydroxyl group, a chlorine atom, and an acetyl group on a benzene ring—provides multiple reaction sites for building more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its synthesis, purification, handling, and application in further synthetic steps.

This guide provides a comprehensive technical overview of the melting and boiling points of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the physical data but also the scientific context, experimental methodologies, and theoretical considerations that underpin these properties. We will delve into the synthesis of the compound, detailed protocols for property determination, and the analytical techniques required to ensure sample purity and identity, thereby providing a holistic and self-validating framework for its use in a research and development setting.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's identity is the foundation upon which all further experimental work is built. The following table summarizes the key identifiers and physical properties of this compound.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 3'-Chloro-2'-hydroxyacetophenone[1]
CAS Number 3226-34-4[1]
Molecular Formula C₈H₇ClO₂[2][3]
Molecular Weight 170.59 g/mol [2][3]
Appearance Solid[1]
Melting Point 80 °C[1]
Boiling Point Not experimentally determined; Estimated at 325.8 °C at 760 mmHg[4]
Spectroscopic Identity

Confirming the molecular structure is a critical step. Spectroscopic data provides a fingerprint of the compound.

  • ¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum is essential for confirming the arrangement of hydrogen atoms in the molecule. For this compound, the spectrum provides distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For the related isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, characteristic peaks are observed for the hydroxyl group (O-H, broad), C-H stretching, aromatic C=C stretching, and a strong carbonyl (C=O) stretch.[6][7] Similar characteristic absorptions would be expected for the title compound.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization mass spectrum for the isomer 1-(5-chloro-2-hydroxyphenyl)ethanone is available and can serve as a reference for the expected fragmentation of a chloro-hydroxyacetophenone.[3][8]

Synthesis and Purification: The Fries Rearrangement

Hydroxyaryl ketones like this compound are commonly synthesized via the Fries rearrangement. This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[9][10][11] The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions such as temperature and solvent.[10] High temperatures generally favor the formation of the ortho isomer, which is often stabilized by intramolecular hydrogen bonding.[9]

The synthesis of this compound would begin with the corresponding precursor, 2-chlorophenyl acetate.

Generalized Synthetic Protocol
  • Esterification: React 2-chlorophenol with acetyl chloride or acetic anhydride to form 2-chlorophenyl acetate.

  • Fries Rearrangement: Add the 2-chlorophenyl acetate to a reaction vessel containing a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Heating: Heat the reaction mixture. The temperature is a critical parameter to control the regioselectivity and is often elevated (e.g., 120-160 °C) to favor the ortho-product.[9][12]

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture and carefully quench it by adding it to a mixture of ice and hydrochloric acid.[9]

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.[2]

  • Washing & Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).[2][9]

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the pure this compound.[2][7]

G cluster_synthesis Synthesis Workflow ester Esterification (2-chlorophenol + Acylating Agent) rearrangement Fries Rearrangement (Lewis Acid Catalyst, Heat) ester->rearrangement quench Quenching (Ice + HCl) rearrangement->quench extract Solvent Extraction quench->extract purify Purification (Recrystallization) extract->purify product Pure 1-(3-Chloro-2- hydroxyphenyl)ethanone purify->product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Determination of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[13] For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C). The presence of impurities depresses the melting point and broadens the range, making it a crucial indicator of purity.[14]

Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

  • Sample Preparation:

    • Ensure the synthesized this compound is completely dry.[14]

    • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[14]

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

    • The packed sample height should be between 2.5-3.5 mm.[15]

  • Measurement:

    • Rapid Scan (Optional but Recommended): Place the loaded capillary in the apparatus and heat rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.

    • Accurate Determination: Allow the apparatus to cool to at least 5 °C below the approximate melting point.[15]

    • Insert a new capillary with the sample.

    • Set the heating rate to a slow value, typically 1-2 °C per minute.[15]

    • Record T₁: Note the temperature at which the first drop of liquid appears or when the substance begins to collapse.[15][16]

    • Record T₂: Note the temperature at which the last solid particle melts (the "clear point").[15][16]

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least once to ensure consistency.

    • Calibrate the apparatus periodically using certified reference standards.[15]

G cluster_mp Melting Point Determination Workflow prep Sample Preparation (Dry & Pulverize) load Load Capillary Tube (2.5-3.5 mm height) prep->load fast_scan Rapid Scan (Optional) (Estimate MP) load->fast_scan slow_scan Accurate Scan (Heat at 1-2 °C/min) fast_scan->slow_scan record Record Range (T₁: First drop, T₂: Clear point) slow_scan->record validate Validate (Repeat for consistency) record->validate

References

A Comprehensive Technical Guide to the Solubility of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 1-(3-Chloro-2-hydroxyphenyl)ethanone, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the implications of its solubility profile.

Introduction: The Significance of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that governs its behavior in various systems. For this compound, understanding its solubility is paramount for a range of applications, from designing efficient synthetic routes and purification strategies to formulating effective drug delivery systems. Poor solubility can lead to challenges in bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Conversely, a well-characterized solubility profile enables the rational selection of solvents for crystallization, chromatography, and formulation, ultimately accelerating the development process.[1]

This guide will delve into the factors influencing the solubility of this compound, leveraging the principles of molecular structure and intermolecular forces. We will explore its expected behavior in a variety of solvents, from polar to non-polar, and provide a robust experimental framework for quantifying its solubility.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the nature of intermolecular forces between the solute and solvent molecules. The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar characteristics.

The key structural features influencing its solubility are:

  • Aromatic Ring: The phenyl ring is inherently non-polar and contributes to solubility in non-polar organic solvents.

  • Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds, which can enhance solubility in polar protic solvents like water and alcohols.[3]

  • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.

  • Chlorine Atom (-Cl): The chloro substituent adds to the molecular weight and introduces a degree of polarity, influencing the overall solubility profile.

The interplay of these functional groups determines the molecule's overall polarity and its ability to interact with different solvents. We can anticipate that this compound will exhibit moderate solubility in a range of solvents, with its affinity being highest for polar aprotic and moderately polar protic solvents.

Logical Relationship of Molecular Structure to Solubility

cluster_solute This compound cluster_features Structural Features cluster_properties Resulting Properties cluster_solubility Predicted Solubility Molecule C₈H₇ClO₂ Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl Ketone Ketone Group (C=O) Molecule->Ketone Chlorine Chlorine Atom (-Cl) Molecule->Chlorine Polarity Overall Polarity Aromatic_Ring->Polarity Decreases Hydroxyl->Polarity Increases H_Bonding Hydrogen Bonding Potential Hydroxyl->H_Bonding Donor & Acceptor Ketone->Polarity Increases Ketone->H_Bonding Acceptor Chlorine->Polarity Slightly Increases Polar_Solvents Polar Solvents (e.g., Methanol, Ethanol) Polarity->Polar_Solvents Favorable NonPolar_Solvents Non-Polar Solvents (e.g., Hexane, Toluene) Polarity->NonPolar_Solvents Unfavorable Aprotic_Solvents Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Polarity->Aprotic_Solvents Favorable H_Bonding->Polar_Solvents Favorable

Caption: Interplay of functional groups in this compound and their influence on its predicted solubility in different solvent classes.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[2]

Materials and Equipment
  • This compound (solid, purity >98%)[4]

  • A selection of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Scintillation vials or small glass flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Gravimetric Method: For less volatile solvents, the solvent from the filtered sample can be evaporated under a gentle stream of nitrogen or in a vacuum oven, and the mass of the remaining solid solute can be determined.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent.

      • Analyze the diluted sample and determine the concentration of the solute using the calibration curve.

  • Data Analysis:

    • Calculate the solubility in terms of grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Experimental Workflow for Solubility Determination

A 1. Preparation Add excess solute to solvent B 2. Equilibration Shake at constant temperature A->B C 3. Separation Allow solid to settle B->C D 4. Filtration Remove undissolved solid C->D E 5. Quantification (HPLC or Gravimetric) D->E F 6. Data Analysis Calculate solubility E->F

Caption: A streamlined workflow for the experimental determination of solubility using the equilibrium shake-flask method.

Expected Solubility Profile and Data Interpretation

Based on the structural analysis, a hypothetical solubility profile for this compound at 25 °C is presented in the table below. It is important to note that these are expected trends and actual experimental data may vary. Commercial sources indicate solubility in dichloromethane, ethyl acetate, and methanol.[5]

SolventSolvent Polarity Index (Snyder)Predicted Solubility ( g/100 mL)Rationale
Hexane0.1Very LowNon-polar solvent, poor interaction with polar functional groups.
Toluene2.4LowAromatic nature may offer some interaction, but overall polarity is low.
Dichloromethane3.1Moderate to HighA good solvent for many organic compounds, can interact with the chlorinated phenyl ring.
Ethyl Acetate4.4HighA polar aprotic solvent that can act as a hydrogen bond acceptor for the hydroxyl group.
Acetone5.1HighA polar aprotic solvent, similar to ethyl acetate, with strong dipole-dipole interactions.
Ethanol4.3HighA polar protic solvent capable of hydrogen bonding with both the hydroxyl and ketone groups.
Methanol5.1HighSimilar to ethanol but more polar, expected to be an excellent solvent.
Water10.2Low to ModerateHighly polar, but the non-polar aromatic ring and chloro group may limit solubility.

Interpretation of Results:

  • High Solubility in Polar Aprotic and Protic Solvents: The high solubility in solvents like methanol, ethanol, acetone, and ethyl acetate would be attributed to the strong dipole-dipole interactions and hydrogen bonding between the solute and the solvent molecules.[6][7]

  • Limited Solubility in Non-Polar Solvents: The low solubility in hexane and toluene would confirm the predominantly polar nature of this compound.

  • Effect of Temperature: The solubility of solids in liquids generally increases with temperature.[8] Therefore, conducting solubility studies at various temperatures can provide valuable thermodynamic data, such as the enthalpy of dissolution.

Practical Applications and Implications

A thorough understanding of the solubility of this compound is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, extraction, and purification (e.g., crystallization). The choice of an optimal crystallization solvent is dependent on the compound having high solubility at elevated temperatures and low solubility at lower temperatures.

  • Pharmaceutical Formulation: For drug development, the aqueous solubility is a key determinant of bioavailability. If the aqueous solubility is low, formulation strategies such as co-solvency, salt formation, or the use of cyclodextrins may be necessary to enhance dissolution and absorption.

  • Analytical Method Development: Choosing the right solvent is essential for preparing samples for analysis by techniques like HPLC, ensuring the analyte is fully dissolved and stable in the mobile phase.

Conclusion

References

Safety, handling, and hazard information for 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(3-Chloro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Niche Reagent

This compound is a halogenated phenolic ketone, a class of compounds recognized for its utility as intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a chlorinated aromatic ring and a hydroxyl group imparts a specific reactivity and, consequently, a distinct hazard profile that necessitates a nuanced approach to its handling and management in a laboratory setting. This guide provides a comprehensive overview of the safety, handling, and hazard information for this compound, synthesized from the available data on the compound and its close structural analogs. Due to a lack of exhaustive toxicological studies on this specific molecule, this paper incorporates data from structurally related compounds to provide a robust framework for risk assessment and mitigation. The protocols and recommendations herein are designed to empower researchers to work safely and effectively with this compound, ensuring both personal safety and the integrity of their experimental work.

Section 1: Hazard Identification and Classification

The primary hazards associated with this compound and its analogs are related to its irritant properties. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.

1.1 GHS Classification and Pictograms

The hazard profile is visually communicated through the use of the GHS pictograms, specifically the "Exclamation Mark" pictogram, which denotes skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
alt text

1.2 Summary of Precautionary Statements

The following precautionary statements are recommended for handling this compound:

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands, and any exposed skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES:

Key literature and peer-reviewed papers on 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone: Synthesis, Reactivity, and Applications

Abstract

This compound, also known as 3'-Chloro-2'-hydroxyacetophenone, is a pivotal intermediate in organic and medicinal chemistry. Its unique molecular architecture, featuring a ketone, a phenolic hydroxyl group, and a chlorine atom on the aromatic ring, provides a versatile platform for the synthesis of a diverse array of more complex molecules. This guide offers a comprehensive overview of its physicochemical properties, established synthetic methodologies with mechanistic insights, key chemical transformations, and its significant applications, particularly in the development of biologically active compounds and novel therapeutic agents.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature. Its structure combines an electrophilic ketone, a nucleophilic and directing hydroxyl group, and a reactivity-modulating chlorine atom, making it a highly useful building block in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3226-34-4[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Alternate Names 3'-Chloro-2'-hydroxyacetophenone[1]
Appearance Solid

Note: Specific physical properties like melting and boiling points can vary based on purity. Always refer to the certificate of analysis for lot-specific data.

Synthesis and Mechanistic Insights

The most prominent and industrially significant method for synthesizing hydroxyaryl ketones, including this compound, is the Fries Rearrangement.[2][3] This reaction involves the intramolecular rearrangement of a phenolic ester, in this case, 2-chlorophenyl acetate, catalyzed by a Lewis acid.

The Fries Rearrangement

The Fries rearrangement converts a phenyl ester into a mixture of ortho- and para-hydroxyaryl ketones.[2][4] The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, leading to the formation of an acylium carbocation intermediate.[4] This electrophilic acylium ion then attacks the activated aromatic ring via an electrophilic aromatic substitution.

The regioselectivity (ortho vs. para substitution) of the Fries rearrangement is highly dependent on reaction conditions.[4][5]

  • Low Temperatures (<60°C): Favor the formation of the para-isomer.

  • High Temperatures (>160°C): Favor the formation of the ortho-isomer.[5][6]

For the synthesis of this compound from 2-chlorophenyl acetate, the acyl group migrates primarily to the position ortho to the hydroxyl group.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Chlorophenyl Acetate Product This compound Start->Product Fries Rearrangement Reagent AlCl₃ (Lewis Acid) High Temperature (e.g., 160-180°C)

Caption: Fries Rearrangement workflow for synthesizing the target compound.

Detailed Experimental Protocol: Synthesis via Fries Rearrangement

The following protocol is a generalized procedure based on the principles of the Fries rearrangement for similar compounds.[7]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (AlCl₃) (1.1 to 1.2 molar equivalents).

  • Addition of Reactant: Slowly add 2-chlorophenyl acetate (1.0 molar equivalent) to the flask. The reaction is often performed without a solvent.

  • Heating: Heat the reaction mixture in an oil bath to a high temperature, typically between 160°C and 180°C, to favor the formation of the ortho product.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully quench it by pouring it onto crushed ice containing concentrated hydrochloric acid. This step decomposes the aluminum chloride complex.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield pure this compound.

Key Reactions and Synthetic Utility

The presence of multiple reactive sites makes this compound a versatile precursor for synthesizing various heterocyclic compounds, which are scaffolds for many pharmaceuticals.[8]

Claisen-Schmidt Condensation to form Chalcones

The ketone functionality readily undergoes condensation reactions. A key example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones (α,β-unsaturated ketones).[8] The 2'-hydroxy group in the starting material is particularly important as it can enhance the electrophilicity of the resulting chalcone system through hydrogen bonding, making it a valuable intermediate.[8]

Cyclization Reactions to form Heterocycles

The strategic placement of the hydroxyl group ortho to the ketone allows for facile intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like:

  • Flavones and Chromones: Derivatives of this compound can be used to synthesize substituted chromones and flavones, which are classes of compounds with significant biological activities.[9][10]

  • Benzofuranones: Under certain conditions, ortho-hydroxyacetophenones can undergo cyclization to form benzofuranone derivatives.[9]

Synthetic Utility Diagram

Synthetic_Utility Core This compound Chalcones Chalcones Core->Chalcones Claisen-Schmidt Condensation Flavones Flavones / Chromones Core->Flavones Cyclization Reactions Benzofurans Benzofuranones Core->Benzofurans Intramolecular Cyclization Other Other Biologically Active Derivatives Core->Other Further Functionalization

Caption: Synthetic pathways originating from the core molecule.

Applications in Medicinal Chemistry and Drug Development

Hydroxyaryl ketones are crucial intermediates in the manufacturing of pharmaceuticals.[3] The derivatives of this compound are of particular interest due to the influence of the halogen substituent.

  • Antimicrobial Agents: Research has demonstrated that chalcones derived from halogenated acetophenones often exhibit potent antimicrobial properties.[8] The presence of the chlorine atom can enhance the efficacy against various microbial strains compared to non-halogenated analogs.[8]

  • Anticancer Research: Chalcones and flavones are well-known scaffolds in anticancer drug discovery. For instance, substituted chromone derivatives have been evaluated as inhibitors of sirtuin 2, a target in cancer therapy.[10]

  • Pharmaceutical Intermediates: The core structure is a building block for more complex active pharmaceutical ingredients (APIs).[11] For example, related chloro-hydroxyacetophenones are used to synthesize intermediates for drugs like pranlukast, an antiasthmatic agent.[12][13]

The future for this compound lies in the continued exploration of novel derivatives. The focus will likely remain on investigating how the chloro and hydroxyl groups influence the biological activities of resulting heterocyclic systems and developing more efficient, environmentally friendly synthetic routes.[8]

Conclusion

This compound is a cornerstone synthetic intermediate whose value is derived from its accessible synthesis via the Fries rearrangement and the versatile reactivity of its functional groups. It serves as a gateway to a rich variety of heterocyclic compounds, particularly chalcones and flavones, which are of significant interest in medicinal chemistry. The continued study of this compound and its derivatives promises to yield novel molecules with potential applications in drug development and materials science.

References

A Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)ethanone: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-(3-Chloro-2-hydroxyphenyl)ethanone in Medicinal Chemistry

This compound, also known as 3'-Chloro-2'-hydroxyacetophenone, is a substituted aromatic ketone that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a reactive acetyl group, a directing hydroxyl group, and a strategically placed chloro substituent, makes it a versatile and valuable precursor for the synthesis of a diverse array of heterocyclic compounds with promising biological activities. This guide provides an in-depth overview of its commercial availability, key applications, and detailed synthetic protocols, offering researchers and drug development professionals a comprehensive resource to leverage this important chemical intermediate.

The strategic placement of the chloro and hydroxyl groups on the phenyl ring significantly influences the molecule's reactivity and its utility in the synthesis of complex organic scaffolds. The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and is crucial for the formation of key heterocyclic rings like chromones. The chloro group, an electron-withdrawing substituent, can modulate the electronic properties of the resulting molecules, potentially enhancing their biological efficacy and metabolic stability. This strategic functionalization makes this compound a sought-after starting material in the development of novel therapeutic agents.

Commercial Availability and Supplier Information

This compound (CAS No. 3226-34-4) is commercially available from a variety of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically supplied as a solid with a purity of 97% or higher. When sourcing this chemical, it is imperative to obtain and review the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) to ensure proper handling, storage, and confirmation of its specifications.

Table 1: Prominent Suppliers of this compound

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-AldrichAMBH2D6ECEA698%250 mg, 1 g, 5 g, 10 g, 25 g[1]
Apollo Scientific--1 g, 5 g[2]
Sunway Pharm LtdCB5444297%1 g, 5 g, 25 g[3]
Ambeed, Inc.-98%-[1]

Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. According to safety data sheets, this compound can cause skin and eye irritation.[4][5] It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

Key Safety Information:

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4]

  • Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes.[4][5]

  • Storage: Store in a dry, well-ventilated place at room temperature.[1][3]

Synthetic Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its structural features allow for its elaboration into various heterocyclic systems that are prevalent in many approved drugs and clinical candidates.

The Gateway to Flavonoids and Chromones

One of the most significant applications of this compound is in the synthesis of flavonoids and chromones. These classes of compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

The synthesis of these scaffolds often begins with a Claisen-Schmidt condensation reaction between this compound and an appropriate aromatic aldehyde to form a chalcone intermediate. This α,β-unsaturated ketone is a pivotal precursor that can then undergo oxidative cyclization to yield the desired flavone or chromone core.

Experimental Protocols

Detailed Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol with stirring.

  • To this solution, add 1.0 equivalent of the substituted benzaldehyde.

  • In a separate beaker, prepare a solution of 1.2 equivalents of potassium hydroxide in ethanol.

  • Cool the flask containing the ketone and aldehyde in an ice bath.

  • Slowly add the potassium hydroxide solution dropwise to the stirred mixture.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold deionized water.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices: The use of a strong base like potassium hydroxide is essential to deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile. The reaction is initially performed at a low temperature to control the rate of the aldol addition and prevent side reactions. Acidification is necessary to neutralize the excess base and protonate the resulting alkoxide to yield the chalcone product.

Visualizing the Synthetic Pathway

The following diagram illustrates the key synthetic transformations starting from this compound.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Bioactive Scaffolds A This compound B Chalcone Derivative A->B Claisen-Schmidt Condensation (with Ar-CHO) D Other Heterocyclic Compounds A->D Other Cyclization/ Condensation Reactions C Flavone/Chromone Core B->C Oxidative Cyclization

Caption: Synthetic utility of this compound.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands out as a crucial and versatile building block in the field of medicinal chemistry. Its commercial availability, coupled with its well-defined reactivity, provides researchers with a reliable starting point for the synthesis of a multitude of biologically relevant compounds. The ability to efficiently construct complex molecular architectures, such as flavonoids and chromones, underscores its importance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, suppliers, and synthetic applications, aiming to empower scientists in their research and drug development endeavors.

References

Chemical reactivity profile of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Abstract

This compound (CAS No. 3226-34-4), also known as 3-Chloro-2-hydroxyacetophenone, is a strategically important synthetic intermediate in medicinal and materials chemistry.[1][2] Its trifunctional architecture, comprising a phenolic hydroxyl group, an acetyl moiety, and a chlorinated aromatic ring, offers a versatile platform for molecular elaboration. The electronic interplay between these groups dictates a nuanced reactivity profile, enabling selective transformations at multiple sites. This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and key chemical reactivities of this molecule, supported by mechanistic insights and established experimental protocols. Emphasis is placed on understanding how the substituent effects govern the outcomes of electrophilic aromatic substitution, nucleophilic reactions, and modifications of the side chain, thereby providing a predictive framework for its application in complex target synthesis.

Synthesis and Molecular Structure

The principal and most industrially relevant method for the synthesis of this compound is the Fries Rearrangement of 2-chlorophenyl acetate.[3][4] This reaction involves an intramolecular acyl migration catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

The reaction proceeds via the formation of an acylium carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenolic ring.[5] The regiochemical outcome—yielding a mixture of the ortho-rearranged product (this compound) and the para-rearranged product (1-(5-Chloro-2-hydroxyphenyl)ethanone)—is highly dependent on reaction conditions. Generally, higher temperatures (>160°C) favor the formation of the thermodynamically more stable ortho isomer, which is stabilized by intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen.[6]

Workflow for Synthesis via Fries Rearrangement

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Purification Phenol 2-Chlorophenol Ester 2-Chlorophenyl Acetate Phenol->Ester Pyridine or other base Reagent1 Acetyl Chloride or Acetic Anhydride Reagent1->Ester Products Mixture of Ortho & Para Isomers Ester->Products High Temp. (>160°C) (favors ortho) Catalyst AlCl₃ (Lewis Acid) Catalyst->Products Separation Steam Distillation or Column Chromatography Products->Separation Target This compound (ortho-isomer) Separation->Target Byproduct 1-(5-Chloro-2-hydroxyphenyl)ethanone (para-isomer) Separation->Byproduct

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral characteristics of the molecule is fundamental for its identification, purification, and application in further synthetic steps.

PropertyValue / DescriptionSource(s)
CAS Number 3226-34-4[1][7]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [7]
Appearance Solid[8]
Melting Point 80 °C[8]
IUPAC Name This compound[1]
Synonyms 3-Chloro-2-hydroxyacetophenone, 2'-Hydroxy-3'-chloroacetophenone[2][7]
Spectroscopic Analysis (Predicted)
  • ¹H NMR: The spectrum is expected to show a characteristic, strong downfield singlet for the phenolic proton (δ > 12 ppm) due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aromatic region will display signals corresponding to the three protons on the ring, with coupling patterns dictated by their relative positions. A singlet corresponding to the three protons of the methyl group (-CH₃) will appear in the upfield region (δ ≈ 2.5-2.7 ppm).

  • ¹³C NMR: Approximately 8 distinct signals are expected. The carbonyl carbon will be the most downfield signal (δ > 200 ppm). The aromatic carbons will appear in the typical range (δ ≈ 115-165 ppm), with the carbon bearing the hydroxyl group being significantly downfield. The methyl carbon will be the most upfield signal (δ ≈ 25-30 ppm).

  • Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch centered around 3000-3400 cm⁻¹ (indicative of hydrogen bonding), a sharp and strong C=O stretch for the ketone at ≈1650-1680 cm⁻¹, and C-Cl stretching in the fingerprint region (≈700-800 cm⁻¹).

Chemical Reactivity Profile

The reactivity of this compound is governed by its three primary functional regions: the aromatic ring, the phenolic hydroxyl group, and the acetyl group.

Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of EAS reactions is determined by the cumulative directing effects of the existing substituents.

  • -OH (hydroxyl): A powerful activating group and an ortho, para-director.[10]

  • -Cl (chloro): A deactivating group (due to induction) but an ortho, para-director (due to resonance).[11]

  • -COCH₃ (acetyl): A strong deactivating group and a meta-director.[10]

The hydroxyl group at position 2 is the dominant activating group, strongly directing incoming electrophiles to the positions ortho and para to it, which are positions 3 and 5, respectively. However, position 3 is already occupied by the chloro group. Therefore, the primary site for electrophilic attack is position 5 . The deactivating nature of the acetyl and chloro groups means that forcing conditions may be required for these reactions.[10]

A strong precedent is seen in the nitration of the related 2-hydroxy-5-chloroacetophenone, where the incoming nitro group is directed to the position ortho to the hydroxyl group.[12]

Caption: Analysis of directing effects for electrophilic substitution.

Typical EAS Reactions:

  • Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would yield 1-(3-Chloro-2-hydroxy-5-nitrophenyl)ethanone.

  • Halogenation: Bromination or further chlorination would likewise occur at the C5 position.

  • Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on highly deactivated rings and may not proceed efficiently.[11]

Phenolic Hydroxyl Group Reactivity

The acidic proton of the hydroxyl group is readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide is the active species in several key reactions.

  • O-Alkylation (Williamson Ether Synthesis): Reaction of the phenoxide (generated using a base like K₂CO₃ or NaH) with an alkyl halide (e.g., methyl iodide, benzyl bromide) yields the corresponding ether. This is a crucial step for modifying solubility or protecting the hydroxyl group.

  • O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) forms a phenolic ester. This can serve as a protecting group strategy.

Acetyl Group (Ketone) Reactivity

The acetyl group offers two sites of reactivity: the electrophilic carbonyl carbon and the adjacent α-carbon.

  • Reduction of the Carbonyl: The ketone can be reduced to a secondary alcohol, 1-(3-Chloro-2-hydroxyphenyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[13] This transformation is often a key step in the synthesis of chiral intermediates. For example, the related α-chloro-3-hydroxyacetophenone is reduced to its corresponding alcohol as a precursor to valuable pharmaceutical agents.[14]

  • Condensation Reactions: The carbonyl group reacts with primary amines to form imines (Schiff bases) and with reagents like hydrazine or hydroxylamine to form hydrazones and oximes, respectively.[13] These reactions are fundamental in creating more complex heterocyclic structures.

  • Reactions at the α-Carbon: In the presence of a suitable base, the methyl protons can be abstracted to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations to form new carbon-carbon bonds.[15]

Applications in Drug Discovery and Organic Synthesis

Hydroxyacetophenones are privileged structures in medicinal chemistry. The isomeric 2-hydroxy-5-chloroacetophenone is a documented intermediate in the synthesis of the anti-asthma drug Pranlukast.[12] Similarly, other substituted 2-hydroxyacetophenones are precursors to sirtuin inhibitors and potential anticancer agents.

By analogy, this compound serves as a valuable building block for accessing novel chemical space. Its three distinct functional handles can be manipulated sequentially to construct complex molecular scaffolds for screening in drug discovery programs. For example, O-alkylation followed by a condensation reaction at the ketone could be a pathway to novel heterocyclic libraries.

Experimental Protocols

The following protocols are representative methodologies based on well-established procedures for this class of compounds.

Protocol 5.1: Synthesis of this compound via Fries Rearrangement

This protocol is adapted from general procedures for the Fries rearrangement of phenolic esters.[6][16][17]

  • Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene). Add a base such as pyridine (1.2 eq).

  • Cool the mixture in an ice bath to 0°C. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting phenol.

  • Work-up the reaction by washing with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-chlorophenyl acetate.

  • Rearrangement: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃) (2.5-3.0 eq).

  • Add the crude 2-chlorophenyl acetate (1.0 eq) to the AlCl₃.

  • Heat the reaction mixture to 160-170°C and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice with concentrated HCl.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The resulting mixture of ortho and para isomers can be separated by steam distillation (the ortho isomer is more volatile) or by column chromatography on silica gel to afford pure this compound.

Protocol 5.2: O-Alkylation of this compound

This protocol is a standard Williamson ether synthesis procedure.

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetone or DMF, add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired O-alkylated product.

Conclusion

This compound is a multifunctional building block whose reactivity is a predictable consequence of the electronic properties of its substituents. The powerful activating effect of the ortho-hydroxyl group dominates the aromatic ring's chemistry, directing electrophilic attack primarily to the C5 position. Concurrently, the hydroxyl and ketone moieties provide orthogonal sites for nucleophilic and condensation reactions. This well-defined reactivity profile makes it an asset for synthetic chemists, enabling the rational design of complex molecules for applications in pharmacology and materials science.

References

Methodological & Application

Methods for the synthesis of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Abstract

This technical guide provides detailed protocols and scientific rationale for the synthesis of this compound (CAS: 3226-34-4), a valuable substituted hydroxyacetophenone intermediate in the development of pharmaceuticals and specialty chemicals. We present two robust and regioselective synthetic strategies: the classic Lewis acid-catalyzed Fries Rearrangement and the modern, highly regioselective Directed ortho-Metalation (DoM) approach. This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and comparative analysis to guide laboratory-scale synthesis.

Introduction: The Significance of this compound

This compound is a key synthetic building block characterized by a chloro-substituted phenyl ring bearing both hydroxyl and acetyl functional groups. The specific ortho-hydroxyacetophenone arrangement is a common motif in biologically active molecules and serves as a versatile precursor for the construction of more complex heterocyclic systems. The strategic placement of the chloro, hydroxyl, and acetyl groups allows for a wide range of subsequent chemical modifications, making reliable and regioselective synthetic methods for its preparation highly valuable.

Strategic Overview of Synthetic Pathways

The primary challenge in synthesizing this compound lies in achieving the correct regiochemistry on the substituted aromatic ring. Direct Friedel-Crafts acylation of 2-chlorophenol is often complicated by competing O-acylation to form an ester and can lead to a mixture of ortho and para isomers, necessitating difficult purification steps.[1][2] Therefore, more controlled strategies are required. This guide details two such methods:

  • The Fries Rearrangement: A classic and powerful method for converting phenolic esters into hydroxyaryl ketones.[1] This two-step approach first involves the synthesis of 2-chlorophenyl acetate, which then undergoes a Lewis acid-catalyzed intramolecular acyl group migration to yield the desired ortho-hydroxyketone.

  • Directed ortho-Metalation (DoM): A modern organometallic strategy that offers exceptional regiocontrol.[3] This multi-step pathway utilizes a Directed Metalation Group (DMG) to activate a specific ortho-proton for deprotonation by a strong base, followed by quenching with an acetylating electrophile.

Below is a high-level workflow comparing the two approaches.

G cluster_0 Method 1: Fries Rearrangement cluster_1 Method 2: Directed ortho-Metalation (DoM) A1 2-Chlorophenol B1 Acetylation A1->B1 C1 2-Chlorophenyl Acetate B1->C1 D1 Fries Rearrangement (AlCl₃, Heat) C1->D1 E1 This compound D1->E1 A2 2-Chlorophenol B2 DMG Protection (e.g., Carbamate formation) A2->B2 C2 Protected Precursor B2->C2 D2 ortho-Lithiation & Acylation (s-BuLi, -78°C, Electrophile) C2->D2 E2 Acylated Intermediate D2->E2 F2 Deprotection E2->F2 G2 This compound F2->G2

Caption: Comparative workflows for the synthesis of the target molecule.

Method 1: Synthesis via Fries Rearrangement

The Fries rearrangement is an ideal method for producing hydroxyaryl ketones from phenolic esters.[4] The reaction is catalyzed by Lewis acids, with the regioselectivity between the ortho and para products being controllable by reaction conditions.[1] High temperatures favor the formation of the thermodynamically more stable ortho isomer, which can form a stable bidentate complex with the Lewis acid catalyst.[1][5]

Reaction Principle & Mechanism

The reaction proceeds in two major stages: esterification of the starting phenol followed by the rearrangement. The rearrangement mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the acyl-oxygen bond, leading to the formation of an acylium ion electrophile.[5] This electrophile then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution, primarily at the ortho and para positions. Subsequent hydrolysis liberates the final product.

G start 2-Chlorophenyl Acetate + AlCl₃ complex Lewis Acid-Carbonyl Complex start->complex Coordination acylium Acylium Ion Intermediate + Aluminum Phenoxide complex->acylium Acyl Group Cleavage attack Electrophilic Attack (ortho position) acylium->attack arenium Arenium Ion (Sigma Complex) attack->arenium rearo Rearomatization arenium->rearo Proton Loss product_complex Product-AlCl₃ Complex rearo->product_complex hydrolysis Aqueous Work-up product_complex->hydrolysis final Final Product hydrolysis->final G start O-(2-chlorophenyl) carbamate + s-BuLi/TMEDA complex Chelation Complex start->complex Coordination lithiation ortho-Deprotonation complex->lithiation aryllithium Aryllithium Intermediate lithiation->aryllithium electrophile Electrophilic Quench (e.g., Ac-NR₂) aryllithium->electrophile tetrahedral Tetrahedral Intermediate electrophile->tetrahedral collapse Intermediate Collapse tetrahedral->collapse hydrolysis Acidic Work-up (Hydrolysis) collapse->hydrolysis final Final Product hydrolysis->final

References

Detailed experimental protocol for 1-(3-Chloro-2-hydroxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a valuable hydroxyarylketone intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The protocol is structured around the Fries rearrangement, a robust method for converting phenolic esters to their corresponding keto phenols. This guide elucidates the underlying reaction mechanism, provides a meticulously detailed, step-by-step experimental protocol, outlines purification and characterization techniques, and emphasizes critical safety precautions. It is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Context

Hydroxyarylketones are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of numerous biologically active molecules and pharmaceutical agents.[3] this compound, the target of this protocol, possesses a unique substitution pattern—a chloro group meta to the acetyl group and ortho to the hydroxyl group—making it a versatile precursor for more complex molecular architectures. The synthesis of such compounds often presents challenges, as direct Friedel-Crafts acylation of phenols can lead to undesired O-acylation (ester formation) rather than the required C-acylation.[1]

To circumvent this, the Fries rearrangement provides an elegant and industrially significant two-stage process: formation of a phenolic ester followed by a Lewis acid-catalyzed rearrangement to the desired hydroxyarylketone.[4] This protocol details a reliable method starting from 2-chlorophenol, proceeding through the intermediate 2-chlorophenyl acetate, to yield the target product.

The Fries Rearrangement: Mechanism and Regioselectivity

The Fries rearrangement is an organic reaction that converts an aryl ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, preferentially at the ortho and para positions.[1]

Mechanism:

  • Complexation: The reaction initiates with the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the aryl ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[5]

  • Acylium Ion Formation: This complexation polarizes the ester bond, leading to the cleavage of the carbon-oxygen bond and the formation of a resonance-stabilized acylium carbocation (CH₃CO⁺). The Lewis acid remains complexed to the resulting phenoxide.[5]

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction to form the hydroxyarylketone.[5]

  • Hydrolysis: The final step involves hydrolysis with an aqueous acid to decompose the aluminum complexes and liberate the final product.

Controlling Regioselectivity: The ratio of ortho to para substituted products is highly dependent on the reaction conditions.[1][6]

  • Temperature: High temperatures (typically >160°C) favor the formation of the ortho-isomer. This is attributed to thermodynamic control, where the ortho product can form a more stable bidentate chelate complex with the aluminum catalyst.[1] Low temperatures (<60°C) favor the para-isomer under kinetic control.[6]

  • Solvent: Non-polar solvents tend to favor ortho substitution, while polar solvents increase the proportion of the para product.[5]

For the synthesis of this compound, the acyl group must migrate to the position ortho to the hydroxyl group. Therefore, high-temperature conditions are required.

Detailed Experimental Protocol

This synthesis is performed in two primary stages: the initial esterification of 2-chlorophenol followed by the high-temperature Fries rearrangement.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
2-ChlorophenolC₆H₅ClO128.5695-57-8Toxic, Corrosive, Environmental Hazard
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Flammable, Corrosive, Lachrymator
Pyridine (Anhydrous)C₅H₅N79.10110-86-1Flammable, Toxic, Irritant
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Corrosive, Reacts Violently with Water
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Carcinogen, Irritant
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive, Causes Severe Burns
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01144-55-8Mild Irritant
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9Minimal Hazard
Deionized WaterH₂O18.027732-18-5Non-hazardous

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Stage 1: Esterification cluster_step2 Stage 2: Fries Rearrangement S1_Start 1. Charge Reactor: 2-Chlorophenol DCM Pyridine S1_React 2. Add Acetic Anhydride (0°C to RT) S1_Start->S1_React Cooling S1_Quench 3. Aqueous Work-up: Wash with HCl (aq) Wash with NaHCO₃ (aq) S1_React->S1_Quench Stir 2h S1_Dry 4. Dry & Evaporate: Dry with MgSO₄ Remove DCM S1_Quench->S1_Dry S1_Product Intermediate: 2-Chlorophenyl Acetate S1_Dry->S1_Product S2_Start 5. Mix: 2-Chlorophenyl Acetate Anhydrous AlCl₃ S1_Product->S2_Start Use directly S2_React 6. Heat Reaction (160-170°C, neat) S2_Start->S2_React Careful Addition S2_Quench 7. Quench Reaction: Pour onto Ice/HCl S2_React->S2_Quench Stir 2-3h S2_Extract 8. Extraction: Extract with DCM S2_Quench->S2_Extract S2_Purify 9. Purify & Isolate S2_Extract->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Caption: Workflow for the two-stage synthesis of the target compound.

Step-by-Step Procedure

Stage 1: Synthesis of 2-Chlorophenyl Acetate

  • Set up a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[7]

  • In the flask, dissolve 2-chlorophenol (e.g., 0.1 mol) in anhydrous dichloromethane (DCM, 100 mL) and anhydrous pyridine (0.12 mol).

  • Cool the mixture to 0°C using an ice bath.

  • Add acetic anhydride (0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is 2-chlorophenyl acetate, which can be used in the next step without further purification.

Stage 2: Fries Rearrangement to this compound

  • CRITICAL SAFETY STEP: This reaction must be conducted in a well-ventilated fume hood, and all glassware must be scrupulously dried to prevent a violent reaction with aluminum chloride.[8][9]

  • Place anhydrous aluminum chloride (AlCl₃, 0.12 mol) into a dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser with a nitrogen inlet.

  • Slowly and carefully add the 2-chlorophenyl acetate (0.1 mol) from Stage 1 to the AlCl₃. The addition is exothermic, and the mixture may solidify.

  • Once the addition is complete, heat the reaction mixture in an oil bath to 160-170°C.[10] Maintain this temperature with vigorous stirring for 2-3 hours. The mixture will become a dark, viscous melt.

  • Allow the reaction to cool to about 80-90°C.

  • CRITICAL QUENCHING STEP: In a separate large beaker, prepare a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). Very slowly and cautiously, pour the warm reaction mixture onto the ice/acid mixture with stirring. This is a highly exothermic and vigorous process that will release HCl gas.[9][11]

  • Once the quenching is complete and all solids have dissolved, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is a mixture of the desired ortho-isomer (this compound) and the para-isomer (1-(5-chloro-2-hydroxyphenyl)ethanone).

Purification:

  • Steam Distillation: The ortho-isomer is volatile with steam due to intramolecular hydrogen bonding, while the para-isomer is not. This is an effective method for separation.[6] The crude product is subjected to steam distillation, and the distillate is collected. The product is then extracted from the aqueous distillate using DCM.

  • Column Chromatography: Alternatively, the isomers can be separated using silica gel column chromatography with a hexane/ethyl acetate solvent system.

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods.

AnalysisExpected Results for this compound
¹H NMR Spectral data will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group.[12]
IR Spectroscopy A broad peak around 3400 cm⁻¹ (O-H stretch), and a sharp peak around 1650-1680 cm⁻¹ (C=O stretch of the ketone).
Melting Point Literature values should be consulted for the pure compound.

Safety Precautions and Hazard Management

This protocol involves several hazardous chemicals and requires strict adherence to safety procedures.

  • Aluminum Chloride (Anhydrous): Highly corrosive and causes severe skin and eye burns.[13][14] It reacts violently and exothermically with water, including moisture in the air, to release toxic hydrogen chloride gas.[8][9] Always handle in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles/face shield.[11]

  • 2-Chlorophenol: Toxic if swallowed, inhaled, or in contact with skin. It is also corrosive. Handle with appropriate PPE in a fume hood.

  • Acetic Anhydride & Pyridine: Both are corrosive, flammable, and have noxious vapors. Work in a well-ventilated fume hood and avoid inhalation.

  • Reaction Quenching: The quenching of the AlCl₃ complex is extremely vigorous. Use a sturdy beaker large enough to contain splashes and perform the addition slowly behind a blast shield.

Always have appropriate spill kits and emergency eyewash/shower stations readily accessible.[11] Dispose of all chemical waste according to institutional and local regulations.

References

Fries rearrangement synthesis of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloro-2-hydroxyphenyl)ethanone via the Fries Rearrangement

Introduction

The Fries rearrangement is a cornerstone reaction in organic synthesis, providing a robust pathway for the transformation of phenolic esters into hydroxyaryl ketones.[1][2] This rearrangement, typically catalyzed by Lewis or Brønsted acids, involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[3][4] The strategic control over this regioselectivity makes it an indispensable tool for creating valuable intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[5][6]

This application note provides a comprehensive guide to the synthesis of a specific ortho-hydroxyaryl ketone, this compound. This compound serves as a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and discuss critical parameters for maximizing the yield of the desired ortho product. This guide is intended for researchers and process chemists seeking to leverage the Fries rearrangement for the targeted synthesis of substituted hydroxyacetophenones.

Reaction Principle and Mechanistic Insights

The Fries rearrangement proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the aryl ester. This initial complexation is favored over coordination to the phenolic ether oxygen because the carbonyl oxygen is a stronger Lewis base.[2] This coordination polarizes the acyl-oxygen bond, facilitating the generation of a key intermediate: the acylium ion.[1][3]

Once formed, the electrophilic acylium ion attacks the electron-rich aromatic ring. The regiochemical outcome—whether the acyl group adds to the ortho or para position relative to the hydroxyl group—is highly dependent on the reaction conditions.[7]

  • Temperature: This is the most critical factor for controlling regioselectivity. Low temperatures (typically below 60°C) kinetically favor the formation of the para isomer.[4][8] Conversely, high temperatures (above 160°C) favor the thermodynamically more stable ortho isomer.[4][8] The stability of the ortho product arises from the formation of a stable bidentate complex (chelate) between the Lewis acid and the resulting carbonyl and hydroxyl groups.[1]

  • Solvent: The choice of solvent also influences the product ratio. Non-polar solvents tend to favor the formation of the ortho product by keeping the acylium ion in close proximity to the ring (a "tight" ion pair), encouraging an intramolecular migration.[1] In contrast, polar solvents can solvate the ions separately, allowing for intermolecular acylation and favoring the para product.[2]

For the synthesis of this compound from 3-chlorophenyl acetate, the goal is to direct the acetyl group to the C6 position, which is ortho to the ester group and adjacent to the chlorine atom. Therefore, employing high reaction temperatures is the key strategic choice to maximize the yield of the desired thermodynamically favored product.

Experimental_Workflow Start Start: 3-Chlorophenol Esterification Part A: Esterification - Acetic Anhydride - Pyridine (cat.) - Reflux, 2h Start->Esterification Precursor Intermediate: 3-Chlorophenyl acetate Esterification->Precursor Fries Part B: Fries Rearrangement - Anhydrous AlCl₃ (2 eq.) - Neat, 165°C, 3h Precursor->Fries Workup Aqueous Workup - Ice / conc. HCl - Diethyl Ether Extraction Fries->Workup Crude Crude Product (Isomer Mixture) Workup->Crude Purification Part C: Purification - Steam Distillation - Optional: Chromatography Crude->Purification Final Final Product: This compound Purification->Final Characterization Characterization (NMR, IR, MS) Final->Characterization

References

Application Note: High-Purity Isolation of 1-(3-Chloro-2-hydroxyphenyl)ethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Chloro-2-hydroxyphenyl)ethanone is a valuable substituted acetophenone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this building block is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of this compound. It outlines protocols for recrystallization and column chromatography, explains the rationale behind procedural choices, and details methods for verifying final product purity.

Introduction: The Imperative for Purity

In drug discovery and development, the structural integrity and purity of chemical intermediates are non-negotiable. This compound possesses two reactive functional groups—a ketone and a phenol—making it a versatile precursor. However, its synthesis can result in a crude product containing unreacted starting materials, regioisomers, or other byproducts. Failure to remove these impurities can compromise the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides experimentally-grounded protocols to achieve high-purity this compound, ensuring the reliability and reproducibility of downstream applications.

Compound Profile & Physicochemical Properties

Understanding the physical properties of this compound is the foundation for selecting an appropriate purification strategy.

PropertyValueSource
Chemical Name This compound-
Synonyms 3'-Chloro-2'-hydroxyacetophenone[1]
CAS Number 3226-34-4[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Typically an off-white to pale yellow solidInferred from isomers[2]
Melting Point Data not readily available; isomers have melting points in the 54-90°C range.[2][3]
Boiling Point High boiling point, susceptible to decomposition at atmospheric pressure.Inferred from isomers[2][3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, acetone, ethyl acetate, and dichloromethane.Inferred from isomers[3]

The solid nature and differential solubility of this compound make it an excellent candidate for purification by recrystallization. For complex mixtures or oily impurities, column chromatography is the preferred method.

Purification Strategy: A Logic-Driven Approach

The choice between recrystallization and chromatography depends on the nature and quantity of impurities. A preliminary purity assessment of the crude material is essential.

Start Crude this compound Assess Purity Assessment (TLC, ¹H NMR) Start->Assess Recrystallization Recrystallization Protocol Assess->Recrystallization Solid with few impurities Chromatography Column Chromatography Protocol Assess->Chromatography Oily / Complex mixture or similar polarity impurities Verify Verify Purity (MP, TLC, NMR) Recrystallization->Verify Chromatography->Verify Verify->Recrystallization Impurities Remain Product Pure Product (>99%) Verify->Product Purity Confirmed

Caption: Decision workflow for selecting the optimal purification technique.

Protocol I: Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility. The core principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[4][5]

Step 1: Solvent Screening

The success of recrystallization hinges on the choice of solvent.[6] An ideal solvent should:

  • Dissolve the compound completely at its boiling point.

  • Yield a low solubility for the compound at low temperatures (e.g., 0-4°C).

  • Not react with the compound.[7]

  • Have a boiling point that allows for easy removal.[5]

Protocol for Solvent Screening:

  • Place ~20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, hexane, ethyl acetate, toluene, or mixtures) dropwise at room temperature, stirring after each drop.

  • If the solid dissolves at room temperature, the solvent is unsuitable.

  • If the solid is insoluble, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will show rapid formation of a high yield of crystals.

Solvent SystemBoiling Point (°C)Suitability Rationale
Isopropanol/Water ~83-100The hydroxyl and ketone groups suggest solubility in polar protic solvents. Isopropanol can dissolve the compound when hot, and adding water as an anti-solvent upon cooling can induce crystallization.
Toluene 111Aromatic compounds often crystallize well from toluene. It is less polar than alcohols and may leave more polar impurities behind.
Hexane/Ethyl Acetate ~69-77A common non-polar/polar solvent mixture. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears, then clarified with a drop of hot ethyl acetate before cooling.[8]

Recrystallization Workflow

A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum amount of hot recrystallization solvent until all solid dissolves. B 2. Hot Filtration (Optional) If insoluble impurities are present, quickly filter the hot solution through fluted filter paper. A->B Impurities visible C 3. Slow Cooling Allow the clear filtrate to cool slowly to room temperature. Do not disturb. A->C Solution is clear B->C D 4. Ice Bath Once at room temperature, place the flask in an ice-water bath for >30 minutes to maximize crystal yield. C->D E 5. Crystal Collection Collect crystals by vacuum filtration using a Büchner funnel. D->E F 6. Washing Wash the collected crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry the crystals under vacuum to remove residual solvent. F->G

Caption: Step-by-step workflow for the recrystallization protocol.

Detailed Recrystallization Protocol (Example: Isopropanol/Water)
  • Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Heat isopropanol to boiling and add the minimum volume required to just dissolve the solid with swirling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and perform a hot filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly. Once it has reached room temperature, begin adding water dropwise until the solution becomes persistently cloudy. Add a drop or two of hot isopropanol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours, followed by 30-60 minutes in an ice bath to complete crystallization.

  • Collection: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold 1:1 isopropanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol II: Column Chromatography

When recrystallization fails to remove impurities of similar solubility, or when the crude product is an oil, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase.[9][10]

Principle of Separation

Silica gel is a polar stationary phase. Non-polar compounds have a weak affinity for the silica and are eluted quickly by a non-polar mobile phase. Polar compounds, like our target molecule with its hydroxyl group, adsorb more strongly to the silica and require a more polar mobile phase to be eluted.[11]

Column Chromatography Workflow

A 1. Column Packing Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour into the column and allow to pack under gravity or pressure. B 2. Sample Loading Dissolve crude product in a minimum amount of solvent. Alternatively, adsorb it onto a small amount of silica gel (dry loading). Carefully add to the top of the column. A->B C 3. Elution Begin eluting with a non-polar solvent (e.g., 100% hexane), gradually increasing the polarity (e.g., adding ethyl acetate) to move compounds down the column. B->C D 4. Fraction Collection Collect the eluent in a series of labeled test tubes or flasks. C->D E 5. Purity Analysis (TLC) Spot each fraction on a TLC plate to identify which fractions contain the pure product. D->E F 6. Pooling & Concentration Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified compound. E->F

Caption: Step-by-step workflow for the column chromatography protocol.

Detailed Column Chromatography Protocol
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will show the desired product with an Rf value of ~0.25-0.35. A starting point could be 20% ethyl acetate in hexane.

  • Column Preparation: Prepare a slurry of silica gel (e.g., 50 g of silica for 1 g of crude product) in hexane. Pour the slurry into a glass column and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand.

  • Sample Loading: Dissolve 1.0 g of crude product in a minimal amount of dichloromethane or the elution solvent. Carefully pipette this solution onto the sand layer.

  • Elution: Begin eluting with 100% hexane, collecting fractions. Gradually increase the solvent polarity according to a pre-determined gradient (e.g., step-gradient from 5% to 10% to 20% ethyl acetate in hexane).

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure using a rotary evaporator to yield the purified solid.

Purity Assessment: The Validation Step

Purification is incomplete without validation. Several analytical methods should be used to confirm the purity and identity of the final product.[12]

MethodPrincipleIndication of Purity
Melting Point Analysis Pure crystalline solids have a sharp, defined melting point.A narrow melting range (e.g., < 2°C) that matches the literature value indicates high purity. Impurities cause a depression and broadening of the melting point.[13][14]
Thin-Layer Chromatography (TLC) Separation based on polarity.A single spot on the TLC plate in multiple solvent systems is a strong indicator of purity.
Spectroscopy (¹H NMR, ¹³C NMR, IR) Provides structural information.The spectra should match the expected structure of this compound and be free of peaks corresponding to impurities.[15][16]

Troubleshooting

ProblemPossible CauseSolution
No crystals form during recrystallization Too much solvent used; solution is not supersaturated.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a different solvent system.
Poor separation in column chromatography Incorrect solvent system; column was packed poorly (cracks/channels).Optimize the solvent system using TLC. Repack the column carefully, ensuring no air bubbles are trapped.
Product is still impure after one purification Impurities have very similar properties to the product.Repeat the purification step. If recrystallization was used, try column chromatography, or vice versa.

Conclusion

The successful synthesis of high-quality pharmaceutical agents relies on the purity of their intermediates. This application note provides robust, validated protocols for the purification of this compound via recrystallization and column chromatography. By carefully selecting the appropriate technique based on an initial assessment of the crude product and meticulously following the outlined steps, researchers can obtain this key building block with the high degree of purity required for demanding applications in drug discovery and development.

References

Application Note: Comprehensive Analytical Characterization of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 1-(3-Chloro-2-hydroxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques are presented, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Thermal Gravimetric Analysis (TGA). The rationale behind the selection of each technique and the interpretation of the resulting data are discussed in depth. This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and formulation of products containing this compound.

Introduction

This compound is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a phenolic hydroxyl group, a ketone, and a chlorine atom on the aromatic ring, allows for a variety of subsequent chemical modifications. The purity and characterization of this intermediate are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a suite of analytical techniques to provide a comprehensive characterization of this compound, ensuring its identity, purity, and stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
CAS Number 3226-34-4[2]
Appearance White to off-white crystalline powder[3]
Melting Point 93 °C[4]
Boiling Point 325.77 °C at 760 mmHg[4]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol, methanol, and acetone.[3]

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the purity determination and assay of this compound due to its versatility and applicability to a wide range of phenolic compounds.[5][6]

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which allows for good retention and separation of the moderately nonpolar analyte from polar impurities.[4]

  • Mobile Phase: A mixture of acetonitrile and water provides good separation. The use of a phosphate buffer at a slightly acidic pH (e.g., pH 2.5) ensures the phenolic hydroxyl group remains protonated, leading to consistent retention times and sharp peak shapes.[4]

  • Detection: UV detection is suitable as the aromatic ring and carbonyl group are strong chromophores. The maximum absorbance is typically observed around 254 nm or 280 nm.[4]

Experimental Protocol: HPLC Purity and Assay

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 2.5) (60:40, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[4]

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

    • The purity is determined by the area percent method. The assay is calculated against the reference standard.

Workflow for HPLC Analysis

HPLC_Workflow Standard Weigh & Dissolve Reference Standard Equilibrate Equilibrate C18 Column Standard->Equilibrate Sample Weigh & Dissolve Test Sample Sample->Equilibrate Inject Inject Sample/Standard Equilibrate->Inject Separate Isocratic Elution (ACN/Buffer) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area %) & Assay Integrate->Calculate

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and for providing structural confirmation of the main component. Due to the presence of a polar hydroxyl group, derivatization is often required to improve volatility and peak shape.[7]

Causality of Experimental Choices:

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl ether.[7]

  • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), provides good separation for a wide range of derivatized compounds.[8]

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of BSTFA and 900 µL of a suitable solvent (e.g., acetonitrile).

    • Heat at 60 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Injector Temperature: 280 °C.[8]

    • Oven Temperature Program: Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: 50 - 400 m/z.[8]

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for unambiguous identification.

¹H NMR (400 MHz, CDCl₃):

  • δ 2.65 (s, 3H, -CH₃): A singlet for the methyl protons of the acetyl group.

  • δ 6.90 (t, 1H, Ar-H): A triplet for the proton at the 5-position of the aromatic ring.

  • δ 7.20 (dd, 1H, Ar-H): A doublet of doublets for the proton at the 4-position.

  • δ 7.50 (dd, 1H, Ar-H): A doublet of doublets for the proton at the 6-position.

  • δ 12.0 (s, 1H, -OH): A broad singlet for the phenolic hydroxyl proton, which is deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group.

A known ¹H NMR spectrum is available for comparison.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions (cm⁻¹):

  • ~3400 (broad): O-H stretching of the phenolic hydroxyl group.

  • ~1650 (strong): C=O stretching of the ketone, shifted to a lower wavenumber due to intramolecular hydrogen bonding.

  • ~1580, 1480: C=C stretching vibrations of the aromatic ring.

  • ~1250: C-O stretching of the phenol.

  • ~800: C-Cl stretching.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of phenolic compounds and for monitoring reactions.[3][10]

Protocol for UV-Vis Analysis:

  • Solvent: Methanol or ethanol.

  • Procedure: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200 to 400 nm.

  • Expected Maxima (λmax): Absorption maxima are expected around 250 nm and 320 nm, characteristic of a hydroxyacetophenone chromophore.

Thermal Analysis

Thermal analysis provides information about the thermal stability and decomposition of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol: TGA

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Temperature Range: 25 °C to 600 °C.

Expected Results: A single-step decomposition is expected, starting above the boiling point. The absence of significant mass loss before the melting point indicates the absence of residual solvents or water.

Potential Impurities and Their Analysis

The most common route for the synthesis of hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate.[11][12] For this compound, the starting material would be 2-chlorophenyl acetate. The Fries rearrangement can yield a mixture of ortho and para isomers.

Logical Relationship of Impurities

Impurity_Formation cluster_synthesis Fries Rearrangement Start 2-Chlorophenyl Acetate Product This compound (Target Molecule) Start->Product Ortho rearrangement (Desired) Impurity1 1-(5-Chloro-2-hydroxyphenyl)ethanone (Para Isomer) Start->Impurity1 Para rearrangement (Side-product) Impurity2 Unreacted Starting Material Start->Impurity2 Incomplete reaction

References

The Strategic Utility of 1-(3-Chloro-2-hydroxyphenyl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS No: 3226-34-4) in organic synthesis. As a versatile building block, its unique substitution pattern—a nucleophilic hydroxyl group ortho to the acetyl moiety and a deactivating chloro group meta to it—offers a powerful handle for the regioselective synthesis of a diverse array of heterocyclic compounds. This document details its pivotal role as a precursor to medicinally relevant scaffolds, including chalcones, flavones, and benzodiazepines. We provide field-proven insights into reaction mechanisms, detailed experimental protocols, and troubleshooting strategies to empower researchers, medicinal chemists, and drug development professionals in leveraging this key intermediate for the synthesis of novel bioactive molecules.

Introduction: A Molecule of Strategic Importance

This compound is a bifunctional aromatic ketone whose synthetic value is derived from the interplay of its three key structural features: the ortho-hydroxyl group, the acetyl group, and the chloro substituent. The hydroxyl and acetyl groups work in concert to facilitate cyclization reactions, making it an ideal starting material for various heterocyclic systems. The chloro atom, while influencing the electron density of the aromatic ring, also provides a potential site for further functionalization through cross-coupling reactions.

This application note will elucidate the primary synthetic pathways where this compound serves as a cornerstone, providing both the theoretical framework and practical methodologies for its effective utilization.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 3226-34-4Simson Pharma Ltd.
Molecular Formula C₈H₇ClO₂PubChem[1]
Molecular Weight 170.59 g/mol PubChem[1]
Appearance Pale yellow or off-white solidGeneric Data[2]
Purity >97% (typical)Fisher Scientific[3]

Safety and Handling:

This compound is classified as a hazardous substance. The following precautions are mandatory:

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.[3]

    • Use only in a well-ventilated area, preferably a fume hood.[3]

    • Avoid breathing dust.[3]

    • Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]

Synthesis of this compound

The availability of high-purity starting material is the first step in any successful synthetic campaign. Two primary retrosynthetic disconnections are considered for the synthesis of this compound: Friedel-Crafts acylation and the Fries rearrangement.

Preferred Synthetic Route: Fries Rearrangement of 2-Chlorophenyl Acetate

The Fries rearrangement of a phenolic ester to a hydroxyaryl ketone is a robust and widely used transformation.[4] This method is often preferred for its regioselective potential, where temperature can be used to favor either the ortho or para product.[5] For the synthesis of the target molecule, the ortho-acylation is the desired outcome.

Start 2-Chlorophenyl Acetate Fries Fries Start->Fries Fries Rearrangement LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Fries Product This compound Fries->Product

Synthetic pathway via Fries Rearrangement.

Protocol 1: Synthesis via Fries Rearrangement

This protocol is based on the general principles of the Fries rearrangement, optimized for ortho-acylation.[5]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).

  • Solvent Addition: Add a high-boiling, non-polar solvent such as nitrobenzene or conduct the reaction neat.

  • Reagent Addition: Slowly add 2-chlorophenyl acetate (1.0 eq.) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 160-180 °C. Higher temperatures generally favor the formation of the ortho-isomer.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application in the Synthesis of Chalcones: Precursors to Flavonoids

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important biosynthetic precursors to flavonoids and exhibit a wide range of biological activities themselves.[1] They are readily synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[6]

Start This compound Condensation Condensation Start->Condensation Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Condensation Base Base (e.g., NaOH, KOH) Base->Condensation Product Substituted Chalcone Condensation->Product

General scheme for chalcone synthesis.

Protocol 2: Synthesis of a 3'-Chloro-2'-hydroxychalcone Derivative

This protocol provides a general procedure for the synthesis of chalcones from this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0-1.2 eq.) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 eq.) with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.

  • Monitoring: Monitor the reaction by TLC until the starting acetophenone is consumed.

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Flavones and Chromones: Building the Benzopyranone Core

Flavones (2-aryl-4H-chromen-4-ones) are a major class of flavonoids with significant therapeutic potential. A common synthetic route involves the oxidative cyclization of the corresponding chalcone precursor.

Protocol 3: Synthesis of an 8-Chloroflavone

This protocol describes the conversion of a 3'-chloro-2'-hydroxychalcone to the corresponding 8-chloroflavone.

  • Reaction Setup: Dissolve the chalcone (from Protocol 2) in dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of iodine.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 170 °C) for several hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate. Purify the resulting flavone by column chromatography or recrystallization.

Gateway to Benzodiazepines: A Key Pharmaceutical Scaffold

1,4-Benzodiazepines are a cornerstone of medicinal chemistry, with many compounds in this class exhibiting anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[7] A critical step in their synthesis is the formation of a 2-aminobenzophenone derivative.[8][9]

Start This compound Step1 Protection of Hydroxyl Group (e.g., Benzylation) Start->Step1 Step2 Oxime Formation (with Hydroxylamine) Step1->Step2 Step3 Beckmann Rearrangement Step2->Step3 Step4 Hydrolysis Step3->Step4 Intermediate 2-Amino-3-chloro-benzophenone derivative Step4->Intermediate Step5 Reaction with α-amino acid or derivative Intermediate->Step5 Product 1,4-Benzodiazepine Step5->Product

Workflow for Benzodiazepine Synthesis.

Protocol 4: Synthesis of a 2-Amino-3-chlorobenzophenone Derivative

This multi-step protocol outlines a plausible route to the key aminobenzophenone intermediate.

  • Hydroxyl Protection: Protect the hydroxyl group of this compound, for example, as a benzyl ether, to prevent side reactions.

  • Oxime Formation: React the protected ketone with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Beckmann Rearrangement: Subject the oxime to Beckmann rearrangement conditions (e.g., using polyphosphoric acid or phosphorus pentachloride) to yield an anilide.

  • Hydrolysis: Hydrolyze the anilide under acidic or basic conditions to afford the 2-amino-3-chlorobenzophenone derivative.

Protocol 5: Cyclization to a 9-Chloro-1,4-Benzodiazepine

This protocol describes the final cyclization step to form the benzodiazepine ring system.[7]

  • Amide Formation: React the 2-amino-3-chlorobenzophenone derivative with a haloacetyl halide (e.g., bromoacetyl bromide) to form the corresponding α-haloacetamide.

  • Cyclization: Treat the α-haloacetamide with ammonia or a primary amine in a suitable solvent. The intramolecular nucleophilic substitution of the halide by the amine nitrogen followed by cyclization yields the 1,4-benzodiazepine-2-one core structure.

  • Purification: The product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic placement of functional groups allows for the efficient and regioselective construction of a variety of medicinally important heterocyclic scaffolds, including chalcones, flavones, and benzodiazepines. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel bioactive compounds, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Chalcones from 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(3-Chloro-2-hydroxyphenyl)ethanone in Chalcone Synthesis

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavoids.[2] In the landscape of medicinal chemistry, chalcones represent a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the discovery of a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The biological prowess of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins.[2]

The precursor, this compound, is a strategically selected starting material for the synthesis of novel chalcone derivatives. Its structure incorporates three key features that are of significant interest in drug development:

  • The 2-Hydroxyl Group: This ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the resulting chalcone, influencing its conformation and planarity. This structural constraint can enhance binding to biological targets. Furthermore, the hydroxyl group itself can act as a hydrogen bond donor in interactions with receptor sites.[5]

  • The 3-Chloro Group: The introduction of a halogen atom, such as chlorine, into a molecular scaffold can significantly modulate its physicochemical properties.[6] The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring and the reactivity of the entire molecule. In the context of drug design, halogenation can enhance membrane permeability, increase metabolic stability, and improve binding affinity, often leading to enhanced biological activity.[1][6]

  • The Acetophenone Moiety: This provides the necessary reactive α-hydrogens for the base-catalyzed Claisen-Schmidt condensation, the most common and efficient method for chalcone synthesis.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of a diverse library of chalcones. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-proven protocols, and discuss the potential applications of the resulting compounds.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through the Claisen-Schmidt condensation, a type of crossed aldol condensation.[2] This reaction is typically base-catalyzed and proceeds through a well-defined mechanism.[1]

Causality of Reagent and Condition Selection:
  • Base Catalyst (NaOH or KOH): A strong base is required to deprotonate the α-carbon of the acetophenone, forming a resonance-stabilized enolate. Hydroxide bases are commonly used due to their efficacy and cost-effectiveness. The concentration of the base can influence the reaction rate; however, excessively high concentrations can lead to side reactions.

  • Solvent (Ethanol or Methanol): Alcohols are excellent solvents for this reaction as they can dissolve both the reactants and the base catalyst. They also participate in the protonation steps of the mechanism.

  • Reaction Temperature: The reaction is typically carried out at room temperature to minimize the formation of byproducts from self-condensation of the ketone.[8]

The mechanism can be visualized in the following steps:

  • Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Adduct Formation: This results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of the chalcone.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Ketone This compound Enolate_Formation Enolate Formation (Base Catalysis) Ketone->Enolate_Formation + OH⁻ Aldehyde Aromatic Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Enolate_Formation->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Formation Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration - H₂O Chalcone Chalcone Derivative Dehydration->Chalcone

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of chalcones using this compound.

Protocol 1: General Synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-ones

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-60% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen aromatic aldehyde in a suitable volume of ethanol (approximately 20-30 mL per 10 mmol of ketone). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: While stirring the reaction mixture in an ice bath to maintain a low temperature, add the aqueous solution of KOH or NaOH dropwise. The addition should be slow to control any exothermic reaction.

  • Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can range from 4 to 24 hours, depending on the reactivity of the aldehyde.[9] The progress of the reaction should be monitored by TLC. The formation of a precipitate often indicates product formation.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl until it is neutral to litmus paper.[9]

  • Product Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with cold water to remove any inorganic impurities. Allow the product to air dry or dry it in a desiccator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol.[8]

Synthesis_Workflow Start Start Dissolve Dissolve Ketone and Aldehyde in Ethanol Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_Base Add aq. KOH/NaOH Dropwise Cool->Add_Base Stir Stir at Room Temperature (4-24h) Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Workup Pour into Ice/Water and Acidify with HCl Monitor->Workup Filter Vacuum Filter the Precipitate Workup->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize from Ethanol (Optional) Dry->Recrystallize Characterize Characterize Product (MP, IR, NMR, MS) Dry->Characterize If pure enough Recrystallize->Characterize End End Characterize->End

Caption: Experimental workflow for chalcone synthesis.

Characterization of Synthesized Chalcones

The synthesized chalcones should be characterized by their physical constants (melting point) and spectroscopic data.

Spectroscopic TechniqueExpected Observations for Chalcone Structure
FT-IR C=O stretching of the α,β-unsaturated ketone (around 1650-1685 cm⁻¹), C=C stretching of the alkene (around 1580-1625 cm⁻¹), and O-H stretching of the phenolic group.
¹H NMR Two doublets for the vinylic protons (Hα and Hβ) in the range of δ 6.5-8.0 ppm with a coupling constant of 12-18 Hz, indicative of a trans configuration. Aromatic protons will appear in the aromatic region (δ 6.5-8.5 ppm). A singlet for the phenolic -OH proton.
¹³C NMR A signal for the carbonyl carbon around δ 190 ppm. Signals for the α and β carbons of the enone system, and signals for the aromatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the synthesized chalcone.

Application Notes: Biological Potential of Chalcones Derived from this compound

The unique structural features of chalcones synthesized from this compound suggest a strong potential for significant biological activity.

Antimicrobial Activity

Chalcones are well-documented antimicrobial agents.[3] The presence of the α,β-unsaturated ketone system is crucial for this activity, as it can react with nucleophilic groups in microbial proteins and enzymes. The introduction of a chlorine atom into the chalcone structure has been shown to enhance its antimicrobial properties.[1][6] This is likely due to the increased lipophilicity, which can facilitate passage through microbial cell membranes, and the alteration of electronic properties, which can enhance interactions with target sites. Chalcones with a hydroxyl group have also demonstrated significant antimicrobial effects.[10] Therefore, chalcones derived from this compound are promising candidates for the development of new antimicrobial agents, potentially effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][11]

Table of Expected Antimicrobial Activity:

Target OrganismExpected ActivityRationale
Gram-positive bacteria (e.g., Staphylococcus aureus)Moderate to HighThe lipophilic nature of the chalcone can disrupt the bacterial cell membrane.
Gram-negative bacteria (e.g., Escherichia coli)ModerateThe outer membrane of Gram-negative bacteria can be a barrier, but the chloro-substituent may enhance penetration.
Fungi (e.g., Candida albicans)Moderate to HighChalcones have been shown to be effective against fungal strains.[1]
Anti-inflammatory Activity

Inflammation is a complex biological response, and many chalcone derivatives have been reported to possess potent anti-inflammatory properties.[5][12][13] They can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB. The 2'-hydroxy group in the chalcone scaffold is often associated with significant anti-inflammatory activity.[5] The combination of the hydroxyl and chloro substituents in chalcones derived from this compound may lead to compounds with enhanced anti-inflammatory potential.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Neutrophil Inflammatory_Stimuli->Cell NFkB NF-κB Pathway Cell->NFkB COX_LOX COX / LOX Enzymes Cell->COX_LOX Chalcone Chalcone Derivative (from this compound) Chalcone->NFkB Inhibits Chalcone->COX_LOX Inhibits Pro_inflammatory Pro-inflammatory Mediators (e.g., NO, Prostaglandins, Cytokines) NFkB->Pro_inflammatory COX_LOX->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Potential anti-inflammatory mechanism of action for chalcones.

Antioxidant Activity

The phenolic hydroxyl group in the synthesized chalcones imparts antioxidant properties.[10] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The presence of the electron-withdrawing chlorine atom may modulate the antioxidant potential, and this structure-activity relationship warrants further investigation.

Conclusion

This compound is a valuable and strategic precursor for the synthesis of a diverse array of novel chalcones via the robust and efficient Claisen-Schmidt condensation. The resulting compounds, bearing both chloro and hydroxyl functionalities, are endowed with a high potential for significant biological activities, particularly as antimicrobial and anti-inflammatory agents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis and therapeutic applications of this promising class of molecules. Careful characterization and biological evaluation of the synthesized chalcones will be crucial in uncovering their full potential in the field of drug discovery and development.

References

Application Notes & Protocols: The Role of 1-(3-Chloro-2-hydroxyphenyl)ethanone in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. 1-(3-Chloro-2-hydroxyphenyl)ethanone, a substituted ortho-hydroxyacetophenone, represents a highly versatile and valuable scaffold. Its molecular architecture, featuring a reactive acetyl group, a hydrogen-bonding hydroxyl group, and an electron-withdrawing chlorine atom, provides a unique combination of functionalities that can be exploited for the synthesis of a diverse array of bioactive molecules.[1] The presence of both a hydroxyl and a ketone group on the same aromatic ring allows for a range of chemical transformations, making it a key building block for various heterocyclic compounds.[2]

The ortho-hydroxyacetophenone core is a well-established precursor for the synthesis of flavonoids and related compounds, which are known for their broad spectrum of biological activities.[3] Furthermore, the introduction of a chlorine atom can significantly modulate the physicochemical properties of a molecule, potentially enhancing its biological activity, metabolic stability, and membrane permeability.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and insights into the application of this compound in the synthesis of medicinally relevant compounds, particularly chalcones and flavones.

Chemical Properties and Reactivity

This compound is a solid at room temperature with a melting point of approximately 47-49 °C.[5] The key to its utility in medicinal chemistry lies in the reactivity of its functional groups:

  • Ortho-Hydroxyl Group: This group can act as a nucleophile and is crucial for intramolecular cyclization reactions, such as those involved in the synthesis of flavones and chromones.[6][7] It also has the ability to form hydrogen bonds, which can be important for drug-receptor interactions.

  • Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic, making it susceptible to nucleophilic attack. The adjacent methyl group has acidic α-hydrogens, which can be deprotonated by a base to form a nucleophilic enolate. This reactivity is central to condensation reactions like the Claisen-Schmidt condensation for chalcone synthesis.[8][9]

  • Meta-Chloro Group: The chlorine atom is an electron-withdrawing group that influences the electron density of the aromatic ring, thereby affecting the reactivity of the other functional groups.[4] Its presence can also enhance the lipophilicity of the molecule and its derivatives, which may improve their pharmacokinetic properties.

These features make this compound an ideal starting point for generating molecular diversity in drug discovery programs.

Application 1: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids that serve as precursors for various other flavonoids and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[10][11][12] The Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation, is a straightforward and efficient method for synthesizing chalcones from acetophenones and aromatic aldehydes.[9]

Protocol 1: Synthesis of a 1-(3-Chloro-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-one Derivative

Objective: To synthesize a chalcone derivative using this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen substituted benzaldehyde (1.0 equivalent) in absolute ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of KOH (approximately 1.2 equivalents) in ethanol dropwise. The reaction mixture will typically develop a deep color.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is often complete within 2-4 hours.

  • Work-up and Isolation: Once the starting materials are consumed (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture to a pH of approximately 5-6 with dilute HCl. This will cause the chalcone product to precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and then air-dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the synthesized chalcone using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • The use of a strong base (KOH or NaOH) is essential to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation.[9]

  • Aromatic aldehydes are used as the electrophile because they lack α-hydrogens and therefore cannot self-condense.[13]

  • The reaction is typically performed at room temperature to minimize side reactions.

  • Acidification during work-up protonates the phenoxide and neutralizes the basic catalyst, facilitating the precipitation of the neutral chalcone product.

Visualization of the Synthetic Workflow:

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound F Condensation A->F B Aromatic Aldehyde B->F C Base (KOH/NaOH) C->F D Ethanol D->F E Room Temperature E->F G Chalcone Derivative F->G

Caption: Claisen-Schmidt condensation workflow.

Application 2: Synthesis of Bioactive Flavones

Flavones are a major class of flavonoids characterized by a 2-phenylchromen-4-one backbone. They possess a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[7] One common synthetic route to flavones involves the cyclization of 2'-hydroxychalcones. Another classic method is the Baker-Venkataraman rearrangement.[3][6]

Protocol 2: Two-Step Synthesis of a Flavone Derivative

This protocol involves the initial benzoylation of this compound, followed by a base-catalyzed Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.[6]

Step 1: Synthesis of 2-Benzoyloxy-3-chloroacetophenone

  • Dissolve this compound (1.0 equivalent) in pyridine.

  • Add benzoyl chloride (1.5 equivalents) dropwise while swirling the flask. An exothermic reaction will occur.

  • Fit the flask with a drying tube and allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, dilute HCl, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoylated product.

Step 2: Baker-Venkataraman Rearrangement and Cyclization to Flavone

  • Dissolve the crude 2-benzoyloxy-3-chloroacetophenone from Step 1 in a suitable solvent like pyridine or acetone.

  • Add powdered KOH (2-3 equivalents) and stir the mixture at room temperature or with gentle heating. This will induce the rearrangement to form a 1,3-diketone intermediate.

  • After the rearrangement is complete (monitored by TLC), acidify the reaction mixture with glacial acetic acid or dilute sulfuric acid.

  • Heat the acidified mixture to reflux for 1-2 hours to effect the cyclization to the flavone.

  • Cool the reaction mixture and pour it into ice-water. The flavone product will precipitate.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final flavone product using spectroscopic techniques.

Visualization of the Flavone Synthesis Workflow:

Flavone_Synthesis A This compound B Benzoylation (Benzoyl Chloride, Pyridine) A->B C 2-Benzoyloxy-3-chloroacetophenone B->C D Baker-Venkataraman Rearrangement (KOH) C->D E 1,3-Diketone Intermediate D->E F Acid-Catalyzed Cyclization (Acetic Acid, Heat) E->F G Flavone Derivative F->G

Caption: Two-step flavone synthesis workflow.

Biological Significance and Drug Discovery Potential

While specific biological data for derivatives of this compound are not extensively reported, the known structure-activity relationships of related compounds allow for informed predictions of their potential therapeutic applications.

Antimicrobial Activity

Chalcones derived from hydroxyacetophenones have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[14] The presence of a hydroxyl group is often associated with enhanced activity.[14] The chloro substituent on the A-ring of the chalcone can further potentiate this activity. Therefore, chalcones synthesized from this compound are promising candidates for the development of new antimicrobial agents. Similarly, flavones are known to possess antibacterial properties.

Compound Class Potential Biological Activity Supporting Rationale
Chalcone DerivativesAntibacterial, AntifungalThe α,β-unsaturated ketone moiety is a known pharmacophore. Hydroxyl and chloro substituents often enhance antimicrobial effects.[14]
Flavone DerivativesAntibacterial, AntiviralThe planar heterocyclic system can intercalate with DNA or inhibit key viral enzymes.[15]
Anticancer Activity

Many chalcone and flavone derivatives are potent anticancer agents that act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[16] The substitution pattern on both aromatic rings of the chalcone or flavone scaffold is critical for their cytotoxic activity. The combination of the ortho-hydroxyl group and the meta-chloro substituent in derivatives of this compound provides a unique electronic and steric profile that could lead to novel and selective anticancer agents.

Compound Class Potential Anticancer Mechanism Supporting Rationale
Chalcone DerivativesInduction of apoptosis, Inhibition of tubulin polymerizationThe enone system can act as a Michael acceptor, reacting with nucleophilic residues in key cellular proteins.[16]
Flavone DerivativesInhibition of protein kinases, Topoisomerase inhibitionThe rigid, planar structure can fit into the ATP-binding pocket of kinases or intercalate into DNA.[7]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features allow for the efficient synthesis of diverse libraries of bioactive compounds, most notably chalcones and flavones. The detailed protocols provided herein offer a practical guide for researchers to explore the synthetic potential of this scaffold. The anticipated biological activities of its derivatives, based on established structure-activity relationships, highlight its promise for the development of novel therapeutic agents in areas such as infectious diseases and oncology. Further investigation into the specific biological profiles of compounds derived from this compound is warranted and represents a promising avenue for future drug discovery efforts.

References

Synthesis of Heterocyclic Compounds from 1-(3-Chloro-2-hydroxyphenyl)ethanone: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding Potential of 1-(3-Chloro-2-hydroxyphenyl)ethanone

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of a starting material is paramount to the efficiency and diversity of the synthetic routes explored. This compound, a readily accessible substituted 2'-hydroxyacetophenone, represents a powerful and versatile precursor for the construction of a variety of biologically and industrially significant heterocyclic scaffolds. The presence of the ortho-hydroxy group to the acetyl moiety provides a nucleophilic handle for intramolecular cyclization reactions, a fundamental strategy in heterocyclic synthesis. Furthermore, the chloro substituent at the 3-position and the acetyl group itself offer multiple reactive sites for further functionalization, allowing for the generation of diverse compound libraries.

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthetic pathways originating from this compound. We will delve into the synthesis of key heterocyclic systems, including chromones, flavones, and benzofurans. Beyond a mere recitation of procedural steps, this document elucidates the underlying mechanistic principles and the rationale behind the selection of specific reagents and reaction conditions, empowering the reader to not only replicate these protocols but also to adapt and innovate upon them.

I. Synthesis of 8-Chlorochromones: The Gateway to Bioactive Scaffolds

Chromones (1,4-benzopyrones) are a class of heterocyclic compounds widely distributed in nature and are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The synthesis of chromones from 2'-hydroxyacetophenones is a well-established and versatile strategy. The following sections detail two common and effective methods for the synthesis of 8-chlorochromone derivatives from this compound.

A. Vilsmeier-Haack Formylation and Cyclization

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3][4] In the context of chromone synthesis from 2'-hydroxyacetophenones, this reaction introduces a formyl group, which then undergoes intramolecular cyclization to yield the chromone ring system.

Mechanism Insight: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). The electron-rich phenol moiety of this compound attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate in the work-up step furnishes the aldehyde, which then undergoes acid-catalyzed intramolecular condensation and dehydration to form the 8-chlorochromone-3-carbaldehyde.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack start This compound reaction Vilsmeier-Haack Reaction (Formylation) start->reaction reagents DMF, POCl₃ reagents->reaction intermediate Iminium Intermediate reaction->intermediate hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis cyclization Intramolecular Cyclization & Dehydration hydrolysis->cyclization product 8-Chloro-3-formylchromone cyclization->product Baker_Venkataraman start This compound acylation O-Acylation (e.g., Acetyl Chloride, Pyridine) start->acylation ester 2'-Acetoxy-3'-chloroacetophenone acylation->ester rearrangement Baker-Venkataraman Rearrangement (Base, e.g., KOH) ester->rearrangement diketone 1,3-Diketone Intermediate rearrangement->diketone cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄, Acetic Acid) diketone->cyclization product 8-Chloro-2-methylchromone cyclization->product Claisen_Schmidt_Flavone start This compound condensation Claisen-Schmidt Condensation (Base, e.g., NaOH, EtOH) start->condensation aldehyde Aromatic Aldehyde aldehyde->condensation chalcone 2'-Hydroxy-3'-chlorochalcone condensation->chalcone cyclization Oxidative Cyclization (e.g., I₂, DMSO) chalcone->cyclization product 8-Chloroflavone cyclization->product Benzofuran_Synthesis start This compound etherification O-Alkylation (Ether Formation) start->etherification reagent Chloroacetone, K₂CO₃ reagent->etherification ether Ether Intermediate etherification->ether cyclization Intramolecular Aldol Condensation & Dehydration ether->cyclization product 7-Chloro-2-acetyl-3-methylbenzofuran cyclization->product

References

Application Notes and Protocols: 1-(3-Chloro-2-hydroxyphenyl)ethanone as a Versatile Building Block for the Synthesis of 8-Chloroflavones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(3-Chloro-2-hydroxyphenyl)ethanone in Flavone Synthesis

Flavones, a class of naturally occurring polyphenolic compounds, form the backbone of numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer properties.[1] The strategic introduction of a chlorine atom onto the flavone scaffold can significantly modulate these properties by altering the molecule's lipophilicity, metabolic stability, and electronic characteristics, making chloro-substituted flavones attractive targets in drug discovery.[2] this compound is a key synthetic precursor that enables the regioselective synthesis of 8-chloroflavones, providing a direct route to this important class of compounds.

This technical guide provides an in-depth exploration of this compound as a building block for flavone synthesis. We will detail its characterization, outline the primary synthetic strategies, and provide exemplary protocols for its conversion into 8-chloroflavones, offering insights into the underlying chemical principles and experimental considerations for researchers in synthetic chemistry and drug development.

Building Block Characterization: this compound

A thorough understanding of the starting material is paramount for successful synthesis.

Physicochemical Properties:

PropertyValueSource
CAS Number 3226-34-4[3]
Molecular Formula C₈H₇ClO₂[3]
Molecular Weight 170.59 g/mol [3]
Appearance Yellow Solid[4]
Melting Point 80 °C[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): A proton NMR spectrum of this compound will typically show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons are diagnostic for the 1,2,3-trisubstituted benzene ring.[5]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, typically broad), the carbonyl group of the ketone (C=O stretch), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3] Refer to the Safety Data Sheet (SDS) for complete safety information.[3]

Synthetic Pathways to 8-Chloroflavones

Two principal synthetic routes are commonly employed for the synthesis of flavones from 2'-hydroxyacetophenones: the Baker-Venkataraman Rearrangement and the Claisen-Schmidt Condensation followed by oxidative cyclization.

Pathway 1: The Baker-Venkataraman Rearrangement

This classical and reliable method involves a three-step sequence:

  • O-Acylation: The phenolic hydroxyl group of this compound is acylated, typically with a substituted benzoyl chloride, to form a 2-aroyloxyacetophenone ester.

  • Baker-Venkataraman Rearrangement: The ester undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone intermediate.[6] This reaction is mechanistically an intramolecular Claisen condensation.[7]

  • Acid-Catalyzed Cyclization: The 1,3-diketone is then cyclized under acidic conditions to yield the final flavone.[7]

Baker-Venkataraman_Pathway start This compound ester 2-Benzoyloxy-3-chloroacetophenone start->ester Benzoyl Chloride, Pyridine diketone 1-(3-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione ester->diketone Base (e.g., KOH), Pyridine flavone 8-Chloroflavone diketone->flavone Acid (e.g., H₂SO₄), Acetic Acid

Figure 1. Baker-Venkataraman pathway to 8-Chloroflavone.

Pathway 2: Claisen-Schmidt Condensation and Oxidative Cyclization

This alternative route involves the initial formation of a chalcone intermediate:

  • Claisen-Schmidt Condensation: this compound is condensed with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base to form a 2'-hydroxychalcone.[1]

  • Oxidative Cyclization: The resulting chalcone is then cyclized to the flavone. This can be achieved through various methods, including heating with a catalyst such as iodine in DMSO.

Claisen-Schmidt_Pathway start This compound chalcone 2'-Hydroxy-3'-chloro-chalcone start->chalcone Benzaldehyde, Base (e.g., NaOH) flavone 8-Chloroflavone chalcone->flavone Oxidative Cyclization (e.g., I₂, DMSO)

Figure 2. Claisen-Schmidt pathway to 8-Chloroflavone.

Experimental Protocols

The following protocols are representative examples based on well-established procedures for the synthesis of flavones. Optimization may be required for the specific substrate, this compound.

Protocol 1: Synthesis of 8-Chloroflavone via Baker-Venkataraman Rearrangement

Step 1: Synthesis of 2-Benzoyloxy-3-chloroacetophenone

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1.0 eq) in dry pyridine (approx. 5-10 mL per gram of acetophenone).

  • To this stirred solution, add benzoyl chloride (1.2 eq) dropwise. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid to neutralize the pyridine.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2-benzoyloxy-3-chloroacetophenone.

  • Characterize the product by melting point, IR, and NMR spectroscopy.

Step 2: Synthesis of 1-(3-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a drying tube, dissolve the 2-benzoyloxy-3-chloroacetophenone (1.0 eq) from the previous step in dry pyridine.

  • Heat the mixture to 50 °C with constant stirring.

  • Add finely pulverized potassium hydroxide (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 50 °C.

  • Stir the mixture for 1-2 hours. The formation of a yellow precipitate (the potassium salt of the diketone) may be observed.

  • Cool the mixture to room temperature and acidify with dilute acetic acid or hydrochloric acid with stirring.

  • Collect the precipitated yellow solid by vacuum filtration and wash with water.

  • The crude 1,3-diketone can often be used in the next step without further purification.

Step 3: Synthesis of 8-Chloroflavone

  • In a round-bottom flask, dissolve the crude 1-(3-chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) with stirring.

  • Heat the mixture in a water bath or oil bath at 100 °C for 1-2 hours, monitoring by TLC.

  • Pour the cooled reaction mixture onto crushed ice with stirring.

  • Collect the precipitated crude flavone by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether) to obtain pure 8-chloroflavone.

  • Characterize the final product by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 8-Chloroflavone via Claisen-Schmidt Condensation

Step 1: Synthesis of (2E)-1-(3-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxy-3'-chlorochalcone)

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40-50%) dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight. The formation of a precipitate is expected.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated chalcone by vacuum filtration, wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterize the product by melting point and spectroscopic methods.

Step 2: Oxidative Cyclization to 8-Chloroflavone

  • In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (e.g., 10-20 mol%).

  • Heat the reaction mixture at 100-120 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure 8-chloroflavone.

  • Characterize the final product by its physicochemical and spectroscopic data.

Conclusion

This compound serves as a valuable and strategically important starting material for the synthesis of 8-chloroflavones. The Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation represent two robust and versatile synthetic strategies to access these target molecules. The protocols provided herein, based on established chemical transformations, offer a solid foundation for researchers to synthesize and explore the potential of 8-chloroflavones in various scientific disciplines, particularly in the realm of medicinal chemistry and drug discovery. Careful execution of these synthetic steps, with appropriate monitoring and purification, will enable the efficient production of these valuable compounds for further investigation.

References

Application Notes and Protocols for the Synthesis and Biological Evaluation of Derivatives from 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Chloro-2-hydroxyphenyl)ethanone is a versatile starting material in medicinal chemistry, serving as a key building block for the synthesis of a variety of heterocyclic and open-chain compounds with significant biological potential. The presence of the chloro, hydroxyl, and acetyl functional groups on the aromatic ring provides multiple reaction sites for derivatization, leading to the generation of diverse chemical scaffolds. This guide provides an in-depth exploration of the synthesis of three major classes of derivatives from this precursor—chalcones, pyrazoles, and Schiff bases—and details the protocols for evaluating their antimicrobial, anticancer, and anti-inflammatory activities. The methodologies described herein are grounded in established chemical principles and bioassay techniques, providing researchers in drug discovery and development with a robust framework for their investigations.

PART 1: Synthesis of Bioactive Derivatives

The strategic location of the functional groups on the this compound scaffold allows for the synthesis of various derivatives. The acetyl group is a key handle for condensation reactions, while the hydroxyl group can be a site for further modification or can influence the biological activity of the final molecule.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are well-documented bioactive compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[3]

Causality of Experimental Choices: The base (e.g., NaOH or KOH) plays a crucial role in deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous or acid-catalyzed, leading to the formation of the stable α,β-unsaturated carbonyl system of the chalcone.[3] The choice of solvent (e.g., ethanol) is critical for dissolving the reactants and facilitating the reaction.

Experimental Protocol: Base-Catalyzed Synthesis of a Chalcone Derivative

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound and the substituted aromatic aldehyde in ethanol.[3]

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 25°C.[3]

  • Stir the reaction mixture at room temperature for 12-16 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[4]

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[5]

Visualization of Synthetic Workflow

G cluster_0 Chalcone Synthesis Workflow Reactants This compound + Aromatic Aldehyde Reaction Dissolve in Ethanol + Base (NaOH/KOH) Stir at RT Reactants->Reaction Step 1-3 Workup Pour into Ice Acidify with HCl Reaction->Workup Step 4-5 Purification Vacuum Filtration Wash with Water Recrystallization Workup->Purification Step 6 Product Pure Chalcone Derivative Purification->Product Step 7

Caption: Workflow for the synthesis of chalcone derivatives.

Synthesis of Pyrazole Derivatives from Chalcones

Pyrazoles are five-membered heterocyclic compounds known for a wide range of pharmacological activities, including anticancer properties.[6][7] They can be readily synthesized from chalcones through a cyclocondensation reaction with hydrazine hydrate.

Causality of Experimental Choices: The α,β-unsaturated carbonyl system of the chalcone is susceptible to nucleophilic attack by the hydrazine. The reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. Glacial acetic acid is often used as a solvent and catalyst for this reaction.

Experimental Protocol: Synthesis of a Pyrazole Derivative

Materials:

  • Synthesized chalcone derivative (1.0 eq)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Glacial acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve the chalcone derivative in glacial acetic acid in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid pyrazoline derivative that precipitates is collected by filtration, washed with water, and dried.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group (-C=N-), are another class of compounds with significant biological activities, including anti-inflammatory effects.[8][9] They are typically synthesized by the condensation of a primary amine with an aldehyde or ketone.

Causality of Experimental Choices: The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the this compound, followed by the elimination of a water molecule to form the imine. A catalytic amount of acid (e.g., glacial acetic acid) is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., 4-aminoantipyrine) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound and the substituted primary amine in ethanol in a round-bottom flask.[8]

  • Add a few drops of glacial acetic acid as a catalyst.[8]

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture to room temperature. The precipitated solid is the Schiff base derivative.

  • Filter the product, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.

PART 2: Protocols for Biological Evaluation

A systematic evaluation of the synthesized derivatives is essential to determine their therapeutic potential. The following protocols provide standardized methods for assessing their antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC).

Causality of Experimental Choices: This method allows for the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] Standardized procedures, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are crucial for obtaining reliable and reproducible results.[11][12] Mueller-Hinton Broth (MHB) is a commonly used medium as it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (DMSO or the solvent used to dissolve compounds)

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and solvent). Also include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[13]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Data Presentation: Antimicrobial Activity

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Derivative 11632
Derivative 2816
Ciprofloxacin12
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Causality of Experimental Choices: The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[15] A decrease in cell viability after treatment with a cytotoxic agent results in a reduced amount of formazan, leading to a lower absorbance reading.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well culture plates

Procedure:

  • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[15]

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][17]

  • Carefully remove the medium and add 100-200 µL of a solubilization buffer to dissolve the formazan crystals.[15]

  • Shake the plate for 15 minutes to ensure complete dissolution.[16]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of MTT Assay Workflow

MTT_Workflow cluster_workflow MTT Assay for Cytotoxicity A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D Add MTT Reagent C->D E Incubation (2-4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Data Analysis (% Viability, IC50) G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3-Chloro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions (FAQs), and offer detailed experimental protocols. Our goal is to help you navigate the common challenges of this synthesis, specifically the Fries rearrangement of 2-chlorophenyl acetate, to improve your reaction yield and regioselectivity for the desired ortho-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common method for synthesizing this compound?

The most prevalent and industrially relevant method is the Fries rearrangement of 2-chlorophenyl acetate.[1] This reaction is a specialized form of Friedel-Crafts acylation that converts a phenolic ester into a hydroxy aryl ketone using a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][3] The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.

Q2: How does the reaction mechanism influence the formation of the desired ortho-isomer versus the para-isomer?

The regioselectivity of the Fries rearrangement is a critical factor and is highly dependent on reaction conditions. The mechanism proceeds through the formation of an acylium ion intermediate generated by the coordination of the Lewis acid (e.g., AlCl₃) to the ester. This electrophilic acylium ion then attacks the aromatic ring.

  • At lower temperatures (<60°C) , the reaction is under kinetic control, favoring the formation of the para-isomer (1-(5-Chloro-2-hydroxyphenyl)ethanone) as the sterically less hindered product.[4]

  • At higher temperatures (>140°C) , the reaction is under thermodynamic control. The ortho-isomer (this compound) is favored because it can form a highly stable six-membered bidentate chelate complex with the aluminum chloride catalyst between the hydroxyl group and the ketone's carbonyl oxygen.[4] This complex lowers the overall energy of the ortho transition state, making it the more stable product.

Q3: Why is the handling and stoichiometry of the Lewis acid catalyst so critical?

Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are the linchpin of the Fries rearrangement.

  • Moisture Sensitivity: Anhydrous AlCl₃ is extremely hygroscopic. Any moisture in the reaction setup (glassware, reagents, atmosphere) will hydrolyze and deactivate the catalyst, leading to a significant drop in yield or complete reaction failure.[4]

  • Stoichiometry: Unlike many catalytic reactions, the Fries rearrangement often requires a stoichiometric amount (or even a slight excess) of AlCl₃. This is because the catalyst complexes not only with the starting ester but also strongly with the hydroxyl and carbonyl groups of the ketone product.[2] This product-catalyst complex is often stable and requires a destructive water quench to break it apart during work-up.

Q4: What are the primary safety precautions for this synthesis?

  • Aluminum Chloride (Anhydrous): This reagent reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. Handle it in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Quenching: The work-up step, which involves adding the reaction mixture to ice and acid, is highly exothermic and releases large volumes of HCl gas. This must be done slowly, with efficient cooling and stirring, in a well-ventilated fume hood.

  • Solvents: If using solvents like nitrobenzene, be aware of their specific hazards, including toxicity and high boiling points.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s) & Scientific Rationale
1. Low or No Product Yield a) Inactive Catalyst: The Lewis acid (AlCl₃) has been deactivated by moisture.Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened, high-purity anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[4]
b) Insufficient Temperature: The reaction temperature is too low for the rearrangement to occur efficiently.Solution: For the synthesis of the target ortho-isomer, the temperature must typically be elevated to 140-160°C. Monitor the internal reaction temperature carefully. This high temperature provides the activation energy needed for the acyl group migration.[5]
c) Incomplete Reaction: The reaction time was too short.Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If a significant amount of the 2-chlorophenyl acetate starting material remains, extend the reaction time at the optimal temperature.
2. Poor Selectivity (High yield of the para-isomer) a) Low Reaction Temperature: The reaction was run under kinetic control, which favors the para product.Solution: Increase the reaction temperature to >140°C. This shifts the equilibrium towards the thermodynamically more stable ortho-chelate complex, thereby increasing the yield of this compound.[4]
b) Solvent Choice: Certain polar solvents can influence the isomer ratio.Solution: Performing the reaction neat (solvent-free) is often preferred and highly effective for maximizing ortho-selectivity at high temperatures.[5] If a solvent is necessary, a non-polar solvent is generally better than a polar one for this specific outcome.
3. Significant Byproduct Formation (Tar, 2-chlorophenol) a) Excessive Temperature or Time: Overheating or prolonged reaction times can lead to decomposition and polymerization, forming tar-like substances.Solution: Carefully control the temperature using an oil bath and a temperature controller. While high heat favors the ortho product, find the optimal balance. An ideal range is often 140-160°C. Avoid exceeding this range unnecessarily.
b) Hydrolysis of Starting Material: Presence of water can hydrolyze the 2-chlorophenyl acetate back to 2-chlorophenol.Solution: This reinforces the need for strictly anhydrous conditions, as outlined in Problem 1a.
4. Difficult Product Isolation & Purification a) Incomplete Hydrolysis of Aluminum Complex: The product remains tightly bound to the AlCl₃, leading to poor extraction into the organic phase.Solution: During work-up, pour the cooled reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[6] The acid helps to fully protonate the phenoxide and break down the aluminum complexes into water-soluble salts.
b) Inefficient Isomer Separation: The physical properties of the ortho and para isomers are similar, making separation challenging.Solution: Utilize steam distillation. The ortho-isomer, this compound, forms an intramolecular hydrogen bond, making it more volatile and allowing it to be separated from the less volatile para-isomer.[4] Alternatively, column chromatography or fractional distillation under reduced pressure can be effective.

Visualized Reaction and Troubleshooting Workflow

Fries Rearrangement Mechanism

The diagram below illustrates the key mechanistic steps and the temperature-dependent pathways leading to the ortho and para products.

Fries_Rearrangement start_node 2-Chlorophenyl Acetate + AlCl₃ intermediate Acylium Ion Intermediate [R-C=O]⁺ start_node->intermediate Catalyst Coordination para_product 1-(5-Chloro-2-hydroxyphenyl)ethanone (para-product) intermediate->para_product Low Temp (<60°C) Kinetic Control ortho_complex Stable Ortho-Chelate Complex (Thermodynamic Product) intermediate->ortho_complex High Temp (>140°C) Thermodynamic Control ortho_product This compound (ortho-product) ortho_complex->ortho_product Work-up (H₃O⁺)

Caption: Mechanism of the AlCl₃-catalyzed Fries Rearrangement.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting_Workflow start_node Unsatisfactory Result problem1 Low or No Yield? start_node->problem1 problem2 High Para-Isomer Content? start_node->problem2 cause1a Moisture Contamination? problem1->cause1a Yes cause1b Temperature Too Low? problem1->cause1b No cause2a Reaction Temp <140°C? problem2->cause2a Yes solution1a Use Anhydrous Conditions: - Dry glassware - Fresh AlCl₃ - Inert atmosphere cause1a->solution1a solution1b Increase Temperature to 140-160°C cause1b->solution1b Yes solution2a Increase Temperature to >140°C cause2a->solution2a

Caption: A logical workflow for troubleshooting common synthesis problems.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chlorophenyl Acetate (Starting Material)

  • Setup: Place a 500 mL round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, in an ice-water bath.

  • Reagents: To the flask, add 2-chlorophenol (e.g., 64.3 g, 0.5 mol).

  • Addition: Slowly add acetic anhydride (e.g., 56.1 g, 0.55 mol) dropwise to the stirred 2-chlorophenol over 30 minutes, maintaining the temperature below 10°C. Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into 250 mL of cold water and stir vigorously for 15 minutes to hydrolyze any excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic layers and wash successively with 100 mL of 5% sodium bicarbonate solution, and then with 100 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield 2-chlorophenyl acetate as an oil. Confirm purity by NMR or GC-MS before proceeding.

Protocol 2: Fries Rearrangement for this compound

Safety Note: This reaction should be performed in a high-efficiency fume hood. Anhydrous aluminum chloride reacts violently with water.

  • Setup: Equip a 250 mL three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

  • Initial Charge: Carefully charge the flask with anhydrous aluminum chloride (e.g., 40 g, 0.3 mol).

  • Substrate Addition: Slowly and carefully add 2-chlorophenyl acetate (e.g., 34.1 g, 0.2 mol) to the aluminum chloride with stirring. The addition may be exothermic.

  • Heating: Heat the reaction mixture using an oil bath. Raise the temperature to 140-150°C and maintain it for 3-4 hours.[5] The mixture will become a dark, viscous melt. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Cooling: After the reaction is complete, remove the oil bath and allow the mixture to cool until it is still viscous but can be poured (around 60-80°C).

  • Quenching: In a separate large beaker (2 L), prepare a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. While stirring this mixture vigorously, slowly and carefully pour the warm reaction melt into it. This step is highly exothermic and will release HCl gas.

  • Extraction: Once the complex is fully hydrolyzed and the mixture has cooled, transfer it to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of ortho and para isomers.

  • Purification:

    • Steam Distillation: Set up a steam distillation apparatus. The more volatile this compound (ortho-isomer) will co-distill with the steam. Collect the distillate until it runs clear. Extract the distillate with ethyl acetate, dry, and concentrate to obtain the pure ortho product.

    • The non-volatile residue will contain the 1-(5-Chloro-2-hydroxyphenyl)ethanone (para-isomer), which can be recovered separately if desired.

References

Identifying and minimizing side products in 1-(3-Chloro-2-hydroxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(3-Chloro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, address frequently encountered challenges, and offer optimized protocols. Our focus is on the practical identification and minimization of side products to enhance yield and purity.

Overview of the Core Synthesis: The Fries Rearrangement

The primary route to synthesizing this compound is the Fries rearrangement of 2-chlorophenyl acetate.[1][2] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2][3] While effective, this reaction is notorious for producing a mixture of isomers and other byproducts. Understanding the reaction mechanism is the first step in controlling its outcome.

The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid coordinates to the ester.[2][3][4] This electrophile then attacks the activated aromatic ring. The conditions of the reaction, particularly temperature and solvent, dictate the regioselectivity of this attack.[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction is producing a significant amount of the isomeric byproduct, 1-(5-chloro-2-hydroxyphenyl)ethanone. How can I improve the selectivity for the desired ortho product?

Answer: This is the most prevalent challenge in this synthesis and is rooted in the mechanism of the Fries rearrangement, which is selective for both the ortho and para positions.[1][2] The formation of the para isomer (1-(5-chloro-2-hydroxyphenyl)ethanone) versus the desired ortho product (this compound) is governed by thermodynamic versus kinetic control.

  • Mechanistic Insight: At lower temperatures (typically below 60°C), the reaction is under kinetic control, and the sterically less hindered para position is favored.[1][5] At higher temperatures (above 160°C), the reaction shifts to thermodynamic control.[5][6] The ortho product can form a stable six-membered bidentate complex with the AlCl₃ catalyst between the carbonyl oxygen and the hydroxyl group, making it the more thermodynamically stable product.[1][6]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: To favor the ortho isomer, the reaction temperature should be elevated, typically in the range of 160-175°C.[5] This provides the energy to overcome the higher activation barrier for ortho attack and allows the reaction to reach thermodynamic equilibrium.

    • Solvent Choice: The use of non-polar solvents favors the formation of the ortho product.[1][2] As solvent polarity increases, the ratio of the para product also increases.[1] For optimal ortho selectivity, consider running the reaction neat (without solvent) or in a high-boiling, non-polar solvent like nitrobenzene or decalin.

    • Catalyst Stoichiometry: An excess of the Lewis acid catalyst is often required to form complexes with both the starting material and the products.[3] Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of anhydrous AlCl₃ is used.

Table 1: Influence of Reaction Conditions on Isomer Selectivity

ParameterConditionPredominant ProductRationale
Temperature Low (< 60°C)para-isomerKinetic Control[1][2]
High (> 160°C)ortho-isomerThermodynamic Control (Chelation)[1][6]
Solvent Non-polarortho-isomerFavors intramolecular rearrangement[1]
Polarpara-isomerStabilizes separated ion pairs[1]
Q2: My final product is contaminated with 2-chlorophenol. What causes this and how can I prevent it?

Answer: The presence of 2-chlorophenol indicates cleavage of the ester bond in the starting material, 2-chlorophenyl acetate, which competes with the rearrangement reaction.[7]

  • Mechanistic Insight: This hydrolysis is typically caused by the presence of water in the reaction mixture. Aluminum chloride reacts violently with water, becoming inactivated and generating HCl, which can catalyze the hydrolysis of the ester.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: This is critical. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried). The Lewis acid (AlCl₃) must be anhydrous and freshly opened or properly stored to prevent moisture absorption.[6] Solvents, if used, must be anhydrous.

    • Controlled Addition of Catalyst: Add the AlCl₃ portion-wise to the 2-chlorophenyl acetate at a controlled temperature to manage the initial exotherm and prevent localized overheating, which can promote side reactions.

Q3: The yield of my reaction is consistently low, even after accounting for isomer formation. What other side products could be forming?

Answer: Besides the para-isomer and hydrolysis, low yields can be attributed to other competing reactions.

  • Potential Side Products:

    • O-Acylation Products: Under certain conditions, intermolecular acylation can occur, leading to products like p-acetoxyacetophenone.[7][8] This happens when the acylium ion acylates the hydroxyl group of a product molecule instead of the ring.

    • Di-acylated Products: Although less common with deactivating groups like chlorine, it's possible for a second acetyl group to add to the aromatic ring, especially if the reaction conditions are too harsh or prolonged.

    • Polymeric Material: The harsh, acidic conditions of the Fries rearrangement can sometimes lead to the formation of intractable polymeric tars, which can trap the product and complicate purification.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Over-running the reaction can lead to the formation of degradation products and polymers.

    • Purification Strategy: A robust purification strategy is essential. The desired ortho product, this compound, is volatile with steam, while the para-isomer is not.[5] Steam distillation is an effective classical method for separating the two isomers. Alternatively, column chromatography on silica gel can provide excellent separation.

Visualizing the Core Reaction and Isomeric Byproduct Formation

The following diagram illustrates the key mechanistic steps of the Fries rearrangement, highlighting the pathways to both the desired ortho product and the main isomeric side product.

Fries_Rearrangement cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_products Products SM 2-Chlorophenyl Acetate Complex Ester-AlCl₃ Complex SM->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Coordination Acylium Acylium Ion [CH₃CO]⁺ Complex->Acylium Rearrangement Ortho This compound (Desired Ortho Product) Acylium->Ortho Electrophilic Attack (High Temp, Thermodynamic) Para 1-(5-Chloro-2-hydroxyphenyl)ethanone (Para Side Product) Acylium->Para Electrophilic Attack (Low Temp, Kinetic)

Caption: Fries Rearrangement pathway for 2-chlorophenyl acetate.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

This protocol is optimized for maximizing the yield of the ortho-isomer.

  • Preparation: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a thermometer. Ensure all glassware is oven-dried.

  • Charging the Flask: To the flask, add 2-chlorophenyl acetate (0.1 mol).

  • Catalyst Addition: Begin stirring and carefully add anhydrous aluminum chloride (0.12 mol) in small portions over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C during addition using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture using an oil bath to 165-170°C. Maintain this temperature and continue stirring for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot has disappeared.

  • Workup: Cool the reaction flask to room temperature, then carefully place it in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) to decompose the aluminum complex.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a mixture of isomers.

Protocol 2: Purification by Steam Distillation

This method leverages the difference in volatility between the ortho and para isomers to achieve separation.

  • Setup: Transfer the crude product mixture to a larger round-bottom flask suitable for steam distillation. Add an equal volume of water. Set up the apparatus for steam distillation.

  • Distillation: Pass steam through the mixture. The ortho-isomer, this compound, is steam-volatile and will co-distill with the water. The para-isomer is not and will remain in the distillation flask.

  • Collection: Collect the milky distillate until it runs clear.

  • Isolation: Cool the collected distillate in an ice bath to precipitate the solid product. If it oils out, extract the distillate with diethyl ether or ethyl acetate.

  • Final Purification: The collected solid can be filtered and recrystallized from a suitable solvent (e.g., ethanol/water or hexane) to obtain the pure this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Problem with Synthesis CheckYield Is the overall yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No TLC_SM TLC shows unreacted starting material? CheckYield->TLC_SM Yes NMR_Isomer NMR/TLC confirms high para-isomer content? CheckPurity->NMR_Isomer Yes Action_TimeTemp Increase reaction time or temperature. TLC_SM->Action_TimeTemp Yes TLC_Tar Significant baseline material (tar) on TLC? TLC_SM->TLC_Tar No TLC_Tar->CheckPurity No Action_Anhydrous Ensure strictly anhydrous conditions. Use fresh AlCl₃. TLC_Tar->Action_Anhydrous Yes Action_Purify Purify via steam distillation or column chromatography. Action_Anhydrous->Action_Purify Action_TempSolvent Increase temperature (>160°C). Use non-polar solvent or neat. NMR_Isomer->Action_TempSolvent Yes NMR_Phenol NMR/GC-MS shows 2-chlorophenol? NMR_Isomer->NMR_Phenol No Action_TempSolvent->Action_Purify NMR_Phenol->Action_Anhydrous Yes NMR_Phenol->Action_Purify No End Synthesis Optimized Action_Purify->End

Caption: A step-by-step workflow for troubleshooting synthesis issues.

References

Overcoming challenges in the purification of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(3-Chloro-2-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.

Section 1: Compound Profile

A foundational understanding of the physical and chemical properties of this compound is critical for designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 3226-34-4[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Solid[2]
Melting Point ~80 °C[2]
IUPAC Name This compound
Storage Sealed in a dry place at room temperature.[1]
Section 2: Understanding the Impurity Profile: The Fries Rearrangement

The most common synthetic route to hydroxyaryl ketones like this compound is the Fries Rearrangement .[3][4] This reaction involves the conversion of a phenolic ester (in this case, 2-chlorophenyl acetate) to a hydroxyaryl ketone using a Lewis acid catalyst (e.g., AlCl₃).[3]

The primary challenge in purification stems directly from the mechanism of this reaction. The Fries rearrangement is an ortho, para-selective process, meaning the acyl group can migrate to the position ortho or para to the hydroxyl group.[5] The ratio of these isomers is highly dependent on reaction conditions such as temperature and solvent.[6]

This inherent lack of perfect selectivity leads to a crude product mixture containing:

  • Desired Product: this compound (ortho rearrangement to the chloro group).

  • Key Isomeric Impurity: 1-(5-Chloro-2-hydroxyphenyl)ethanone.

  • Other Isomeric Impurities: 1-(3-Chloro-4-hydroxyphenyl)ethanone.[7]

  • Unreacted Starting Material: 2-chlorophenyl acetate.

  • Byproducts: Di-acylated products or other side-reaction compounds.

The structural similarity and, consequently, similar physical properties (polarity, solubility) of these isomers make their separation the central challenge in purification.

Fries_Rearrangement_Impurities cluster_products Components of Crude Mixture start 2-Chlorophenyl Acetate (Starting Material) reagent AlCl₃ Catalyst (Fries Rearrangement) start->reagent Reacts with crude Crude Product Mixture reagent->crude Yields product This compound (Desired Product) isomer1 1-(5-Chloro-2-hydroxyphenyl)ethanone (Isomeric Impurity) isomer2 1-(3-Chloro-4-hydroxyphenyl)ethanone (Isomeric Impurity) byproduct Other Byproducts

Fig 1. Potential products from Fries Rearrangement.
Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product has low purity (<95%) according to NMR/LCMS, but it looks like a clean solid. What's the likely cause?

  • Probable Cause: The most probable cause is the co-purification of a structurally similar isomer, such as 1-(5-Chloro-2-hydroxyphenyl)ethanone. These isomers often have very similar polarities and can co-crystallize during recrystallization, making them difficult to separate and often indistinguishable by simple visual inspection or melting point analysis alone.

  • Recommended Solution:

    • Confirm Impurity Identity: Use high-resolution analytical techniques. A ¹H NMR spectrum can often distinguish between isomers based on the splitting patterns and chemical shifts of the aromatic protons.[8] LCMS can also be used to identify compounds with the same mass.

    • Employ High-Resolution Purification: Standard recrystallization may be insufficient. Flash column chromatography is the recommended method for separating isomers. Due to the subtle polarity differences, a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15-20%) is advised to achieve baseline separation. See Protocol 2 for a detailed methodology.

Q2: After removing the reaction solvent, my crude product is a dark, viscous oil instead of a solid. Why?

  • Probable Cause: This issue typically arises from two sources:

    • Residual Solvent: Incomplete removal of high-boiling point reaction solvents (e.g., nitrobenzene or dichlorobenzene) can result in an oily product.

    • Impurity-Induced Melting Point Depression: A high concentration of various impurities and byproducts can significantly lower the melting point of the mixture, preventing it from solidifying at room temperature.

  • Recommended Solution:

    • Thorough Solvent Removal: Use a high-vacuum pump (<1 mmHg) and gentle heating (40-50 °C) to remove all volatile residues. An aqueous workup prior to solvent removal can also help by partitioning some polar impurities out.

    • Initial Purification by Extraction: Before concentrating, perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution. This will deprotonate the phenolic hydroxyl group of your product and its isomers, moving them to the aqueous layer while leaving non-phenolic impurities in the organic layer. Subsequently, re-acidify the aqueous layer with dilute HCl and extract your product back into an organic solvent.[9]

    • Attempt Trituration: If the oil is persistent, try trituration. Add a non-polar solvent in which the desired product is poorly soluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. This can often induce crystallization of the desired product, leaving oily impurities behind.

Q3: My yield dropped significantly after recrystallization. What went wrong?

  • Probable Cause:

    • Incorrect Solvent Choice: The most common reason for low recovery is using a recrystallization solvent in which the compound has excessively high solubility, even at low temperatures.

    • Using Too Much Solvent: Even with the correct solvent, using too large a volume will keep a significant portion of the product dissolved after cooling.[10]

    • Premature Crystallization: Cooling the solution too rapidly can trap impurities and lead to the formation of small, impure crystals, necessitating a second recrystallization and further loss of material.

  • Recommended Solution:

    • Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. The ideal solvent will fully dissolve your compound when boiling but result in poor solubility at 0-4 °C. A common and effective system for this class of compounds is a two-solvent system like Ethyl Acetate/Hexanes .

    • Minimize Solvent Volume: Add the hot solvent portion-wise, just until the solid fully dissolves. This ensures the solution is saturated.[10]

    • Slow Cooling Protocol: After dissolving, allow the flask to cool slowly to room temperature undisturbed. Rapid cooling in an ice bath should only be done after crystal formation has initiated at room temperature.[10] This promotes the growth of larger, purer crystals.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best initial purification step after the reaction work-up? A: For crude products from a Fries rearrangement, flash column chromatography is often the most effective first step. It directly addresses the primary challenge of isomeric impurities. If the crude product is particularly complex or oily, an initial acid-base extraction can simplify the mixture before committing to chromatography.

Q: How can I quickly select a solvent system for column chromatography? A: Use Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and elute it with various mixtures of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show clear separation from major impurities.

Q: Is it possible to purify this compound without chromatography? A: It is possible but challenging, and highly dependent on the initial purity and the specific isomeric ratio produced in your reaction. Fractional crystallization, which involves multiple, careful recrystallization steps, can sometimes enrich the desired isomer. However, this is often labor-intensive and can lead to significant yield loss. For high-purity material required in pharmaceutical development, chromatography is almost always necessary.

Purification_Workflow crude Crude Product check_physical Physical State? crude->check_physical oily Oily check_physical->oily Yes solid Solid check_physical->solid No triturate Triturate with Hexanes or perform Acid-Base Extraction oily->triturate check_purity Check Purity by TLC/NMR solid->check_purity triturate->check_purity high_purity >90% Pure? (minor impurities) check_purity->high_purity Yes low_purity <90% Pure? (isomers present) check_purity->low_purity No recrystallize Recrystallization (Protocol 1) high_purity->recrystallize chromatography Flash Column Chromatography (Protocol 2) low_purity->chromatography final_product Pure Product (>98%) recrystallize->final_product Success re_evaluate Re-evaluate Purification Strategy recrystallize->re_evaluate Failure chromatography->final_product Success chromatography->re_evaluate Failure

Fig 2. Decision workflow for purification strategy.
Section 5: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes

This protocol is best suited for removing minor, non-isomeric impurities when the product is already >90% pure.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (start with 2-3 mL) while heating on a hotplate. Swirl to dissolve. Add more hot ethyl acetate in small portions only until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat. Slowly add hexanes dropwise while swirling. Continue adding until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethyl acetate to redissolve the cloudiness, resulting in a saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature and a good crop of crystals has formed, place it in an ice-water bath for at least 30 minutes to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This is the gold-standard method for separating isomeric impurities.

  • Column Packing: Select a column of appropriate size (e.g., for 1.0 g of crude material, a 40 g silica gel column is typical). Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to dryness. This creates a dry-loaded sample. Carefully add the dry-loaded silica to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). This will elute very non-polar impurities first.

    • Gradually and slowly increase the polarity of the mobile phase. A suggested gradient might be:

      • 5 column volumes (CV) of 2% EtOAc

      • 10 CV of a linear gradient from 2% to 10% EtOAc

      • 10 CV of a linear gradient from 10% to 20% EtOAc

    • The exact gradient should be optimized based on prior TLC analysis.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 6: References
  • National Center for Biotechnology Information. (n.d.). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. PubChem. Retrieved from --INVALID-LINK--

  • ECHEMI. (2023, October 31). Buy 2 - Chloro-1-(3-hydroxyphenyl)ethanone from Moringabioorganics. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)ethanone. PubChem. Retrieved from --INVALID-LINK--

  • Merck Millipore. (n.d.). Fries Rearrangement. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Pharmaceutical Grade. (n.d.). 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from --INVALID-LINK--

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate and synthesis of 2-azido-1-(4-(benzyloxy) - ResearchGate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. Retrieved from --INVALID-LINK--

  • Simson Pharma Limited. (n.d.). 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. NIST WebBook. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 3-Hydroxyacetophenone. Retrieved from --INVALID-LINK--

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (2018, May 16). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chloro-2-hydroxyphenyl)ethanone. PubChem. Retrieved from --INVALID-LINK--

  • Parra, T. (2020, July 17). How To Recrystallize A Solid. YouTube. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE(3226-34-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Elex Biotech LLC. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Crystallization and Isolation of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(3-Chloro-2-hydroxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the crystallization and isolation of this important chemical intermediate. Our approach integrates fundamental chemical principles with practical, field-tested solutions to ensure you can achieve high purity and yield in your experiments.

Section 1: Core Compound Properties and FAQs

Understanding the fundamental physicochemical properties of this compound is the first step toward successful purification.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 3226-34-4[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Solid, may be off-white to slightly yellow crystalline powder[2][3]
Melting Point ~80 °C[3]
Solubility Profile Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, acetone, and dichloromethane.[4]
Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[5] For this compound, the combination of a polar phenolic hydroxyl group, a moderately polar ketone, and a nonpolar chlorophenyl ring suggests a solvent of intermediate polarity.

  • Good Starting Choices (Single Solvents): Isopropanol, ethanol, or aqueous ethanol mixtures.

  • Good Starting Choices (Two-Solvent Systems): Toluene/heptane, ethyl acetate/hexanes, or dichloromethane/hexanes. In these systems, the first solvent is the "good" solvent, and the second is the "anti-solvent."[6]

The ideal choice must be determined empirically through small-scale solubility tests.[5]

Q2: My compound "oiled out" during cooling instead of forming crystals. What does this mean and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[7][8] This typically happens for two main reasons:

  • High Solute Concentration: The solution becomes supersaturated at a temperature that is above the melting point of your compound (or a melting point depressed by impurities).

  • Presence of Impurities: Significant amounts of impurities can disrupt crystal lattice formation and lower the melting point of the eutectic mixture, favoring liquid-liquid phase separation.

To fix this:

  • Immediate Action: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point. Allow it to cool much more slowly.[9]

  • Change Solvents: If the problem persists, choose a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before saturation is reached.

  • Pre-purification: If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.

Q3: My isolated crystals are yellow or brown. How can I obtain a colorless product?

A3: Colored impurities are common in organic synthesis, often arising from high-molecular-weight byproducts or degradation. To remove them, activated charcoal (carbon) treatment is effective.

Protocol:

  • Dissolve the crude, colored compound in a suitable amount of hot recrystallization solvent.

  • Add a bit of excess solvent to prevent premature crystallization.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent bumping.

  • Swirl and boil the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal.[5]

  • Allow the clarified filtrate to cool and crystallize as usual.

Q4: My final yield is very low. What are the common causes?

A4: A poor yield is a frequent issue in crystallization.[9] The most common causes are:

  • Using Excessive Solvent: This is the most frequent error. If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling. To check this, try evaporating some of the mother liquor; if a large amount of solid appears, this was the issue.

  • Premature Crystallization: The compound crystallized in the filter paper or funnel during hot gravity filtration. This can be prevented by using a stemless funnel, pre-heating the funnel, and using a slight excess of hot solvent before filtering.[8]

  • Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are highly soluble (even when cold) will dissolve the product. Always wash with a minimal amount of ice-cold recrystallization solvent.[10]

  • Incomplete Crystallization: The cooling period was too short or the final temperature was not low enough. Ensure the flask is left undisturbed to cool slowly, and then place it in an ice bath to maximize crystal formation.

Section 2: In-Depth Troubleshooting Guides
Problem 1: No Crystallization Occurs Upon Cooling

Causality: Crystal formation requires two steps: nucleation (the initial formation of small crystal aggregates) and crystal growth. If no crystals form, it is because the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.

Troubleshooting Workflow:

G start Hot, clear solution is cooled to room temperature check_crystals Do crystals form? start->check_crystals success Success! Cool further in ice bath, then filter. check_crystals->success Yes induce Induce Nucleation check_crystals->induce No scratch 1. Scratch inner wall of flask with a glass rod at the meniscus. induce->scratch seed 2. Add a 'seed' crystal of pure compound. scratch->seed recheck Do crystals form now? seed->recheck recheck->success Yes too_much_solvent Problem: Solution is likely not saturated (too much solvent). recheck->too_much_solvent No evaporate Gently heat to evaporate a portion of the solvent (10-20%). Let it cool again. too_much_solvent->evaporate add_anti_solvent Alternatively, add a miscible 'anti-solvent' dropwise until cloudy, then clarify with a drop of the good solvent. too_much_solvent->add_anti_solvent

Caption: Decision tree for troubleshooting failure to crystallize.

Problem 2: Purity Issues - Contamination with Isomers

Causality: The synthesis of this compound, likely via a Friedel-Crafts acylation of 2-chlorophenol, can be complicated by the formation of regioisomers. The hydroxyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. This complex directing effect can lead to a mixture of products, most notably the 1-(5-Chloro-2-hydroxyphenyl)ethanone isomer (acylation para to the hydroxyl group).[11]

  • Why it's a problem: Isomers often have very similar polarities and solubilities, making them difficult to separate by simple recrystallization. If the isomeric impurity is present in significant quantities, it can co-crystallize with the desired product, leading to a lower melting point and impure final material.

Solutions:

  • Fractional Crystallization: This technique can sometimes separate compounds with different solubilities but is often tedious and may not be effective for close isomers.

  • pH Adjustment (for phenolic compounds): The acidity of phenolic compounds can be exploited. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively precipitate one isomer over another, though this is not always successful. For weakly acidic phenols, this is a viable strategy to investigate.[7][12]

  • Chromatography: For high-purity requirements, especially in pharmaceutical development, column chromatography is the most reliable method for separating regioisomers before a final recrystallization step. A solvent system like ethyl acetate/hexanes is a good starting point for silica gel chromatography.

Section 3: Standardized Experimental Protocols
Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward method of crystallization.[10]

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling stick or magnetic stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.

Caption: Workflow for a single-solvent recrystallization.

References

Technical Support Center: Navigating Impurities in 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Chloro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis, handling, and storage of this important chemical intermediate. Our aim is to provide you with the in-depth technical insights and practical methodologies necessary to ensure the quality and integrity of your experiments.

Troubleshooting & FAQs: A Deep Dive into Impurity Profiling

This section addresses specific issues you may encounter, moving from identification to practical solutions.

Q1: I've synthesized this compound via Fries rearrangement of 2-chlorophenyl acetate. What is the most likely isomeric impurity I should be looking for?

A1: The most probable isomeric impurity from the Fries rearrangement of 2-chlorophenyl acetate is the para-isomer, 1-(5-Chloro-2-hydroxyphenyl)ethanone . The Fries rearrangement is an ortho- and para-selective reaction.[1][2] While the desired product is the ortho-isomer, the formation of the para-isomer is a common outcome.

The ratio of the ortho to para product is significantly influenced by the reaction conditions. Lower reaction temperatures (typically below 60°C) tend to favor the formation of the para-isomer, whereas higher temperatures (above 160°C) generally favor the ortho-isomer.[3] This is a classic example of thermodynamic versus kinetic reaction control. The para-isomer is often the kinetically favored product, forming faster at lower temperatures. The ortho-isomer, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the acetyl group, is the thermodynamically more stable product and is favored at higher temperatures.[3]

Therefore, if your synthesis was conducted at a lower temperature, you should be particularly vigilant for the presence of 1-(5-Chloro-2-hydroxyphenyl)ethanone.

Q2: My synthesis involved the direct chlorination of 3-hydroxyacetophenone. What types of process-related impurities should I anticipate?

A2: The direct chlorination of 3-hydroxyacetophenone, often utilizing reagents like sulfuryl chloride, can introduce several types of impurities. These can be broadly categorized as dichlorinated and other core-substituted byproducts. The hydroxyl and acetyl groups on the aromatic ring are activating and will direct further electrophilic substitution.

Based on the directing effects of the substituents on the phenyl ring, the most likely dichlorinated impurities are:

  • 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: The positions ortho and para to the hydroxyl group are activated. With the 3-position already chlorinated, the 5-position is a likely site for a second chlorination.

  • 1-(3-Chloro-6-hydroxyphenyl)ethanone (isomer): While less likely due to steric hindrance from the adjacent acetyl group, some substitution at the 6-position might occur.

A US patent application describing a similar process also mentions the presence of "dichloro-compound" impurities, which are often difficult to separate from the main product.[3]

Q3: I've noticed a change in the color and purity of my this compound sample over time. What could be the cause?

A3: The observed changes in your sample are likely due to degradation. Chlorinated phenolic compounds can be susceptible to degradation, particularly when exposed to light, air (oxidation), and moisture (hydrolysis).[4]

Potential degradation pathways include:

  • Oxidation: Phenolic compounds can oxidize to form colored quinone-type structures. This is a common cause of discoloration in phenolic samples upon storage.

  • Hydrolysis: While the ether linkage in a precursor like 2-chlorophenyl acetate is more susceptible to hydrolysis, the final product, being a phenol, is relatively stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, degradation could be accelerated.

  • Dehalogenation: Under certain conditions, particularly in the presence of catalysts or certain biological systems, reductive dehalogenation can occur, leading to the formation of 2-hydroxyacetophenone.[4]

To minimize degradation, it is recommended to store this compound in a cool, dark place under an inert atmosphere.[5]

Impurity Summary Table

The following table summarizes the common impurities discussed, along with their structures and likely origins.

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Likely Origin
1-(5-Chloro-2-hydroxyphenyl)ethanone
alt text
C₈H₇ClO₂170.59Fries Rearrangement (para-isomer)
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone
alt text
C₈H₆Cl₂O₂205.04Chlorination of 3-hydroxyacetophenone
2-HydroxyacetophenoneC₈H₈O₂136.15Degradation (Dehalogenation)
Quinone-type Oxidation ProductsStructure variesVariesVariesDegradation (Oxidation)

Analytical Troubleshooting and Protocols

A robust analytical method is crucial for identifying and quantifying these impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Q4: I'm seeing unexpected peaks in my HPLC chromatogram. How can I identify them?

A4: The first step is to consider the potential impurities based on your synthetic route and storage conditions, as detailed above. A systematic approach to peak identification involves:

  • Spiking Studies: If you have access to reference standards for the suspected impurities (e.g., 1-(5-Chloro-2-hydroxyphenyl)ethanone), spike a small amount into your sample and re-run the HPLC. An increase in the peak area of an existing peak will confirm its identity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be matched to the molecular weights of potential impurities.

  • Forced Degradation Studies: To identify potential degradation products, you can subject a sample of your material to stress conditions (e.g., exposure to acid, base, peroxide, heat, and light) and analyze the resulting mixture by HPLC.[6][7][8] This can help to confirm which peaks in your aged sample are due to degradation.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its common impurities.

Instrumentation and Conditions:

ParameterTypical Condition
Stationary Phase C18, 5 µm particle size, 150 x 4.6 mm
Mobile Phase A: 20mM Phosphate Buffer (pH 2.5), B: Acetonitrile
Elution Gradient: 30% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium phosphate monobasic buffer in HPLC-grade water.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Filter the buffer and acetonitrile through a 0.45 µm filter before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase starting composition (e.g., 70:30 A:B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

    • Identify and quantify the peaks based on their retention times and response factors relative to the main peak.

Note: This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8]

Visualizing Impurity Relationships

The following diagram illustrates the potential pathways leading to common impurities in this compound.

Impurity_Pathways cluster_synthesis Synthetic Pathways cluster_product Product and Impurities cluster_degradation Degradation Pathways 2-Chlorophenyl Acetate 2-Chlorophenyl Acetate Fries Rearrangement Fries Rearrangement 2-Chlorophenyl Acetate->Fries Rearrangement This compound This compound Fries Rearrangement->this compound ortho-isomer (desired) 1-(5-Chloro-2-hydroxyphenyl)ethanone 1-(5-Chloro-2-hydroxyphenyl)ethanone Fries Rearrangement->1-(5-Chloro-2-hydroxyphenyl)ethanone para-isomer (impurity) 3-Hydroxyacetophenone 3-Hydroxyacetophenone Chlorination Chlorination 3-Hydroxyacetophenone->Chlorination Chlorination->this compound Main Product Dichlorinated Byproducts Dichlorinated Byproducts Chlorination->Dichlorinated Byproducts Impurity Degradation (Oxidation, Light, etc.) Degradation (Oxidation, Light, etc.) This compound->Degradation (Oxidation, Light, etc.) Degradation Products (e.g., Quinones) Degradation Products (e.g., Quinones) Degradation (Oxidation, Light, etc.)->Degradation Products (e.g., Quinones)

Caption: Impurity formation pathways for this compound.

References

Technical Support Center: Monitoring Reactions of 1-(3-Chloro-2-hydroxyphenyl)ethanone with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 1-(3-Chloro-2-hydroxyphenyl)ethanone. This molecule, a substituted 2-hydroxyacetophenone, is a valuable building block in medicinal chemistry, often serving as a precursor for synthesizing chalcones, flavanones, and other biologically active heterocyclic compounds.[1][2]

Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction monitoring due to its speed, simplicity, and low cost.[3] It provides immediate qualitative data on the consumption of starting materials and the formation of products.[4][5] This guide is designed to address specific challenges you may encounter, moving from frequently asked questions to in-depth troubleshooting scenarios, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during TLC analysis.

Q1: I've run my TLC, but I don't see any spots. What went wrong?

A1: This is a frequent issue with several potential causes:

  • Insufficient Concentration: The concentration of your analyte in the spotting solution may be too low. Try re-spotting the same point multiple times, allowing the solvent to evaporate completely between applications, to increase the amount of sample on the plate.[6][7]

  • Incorrect Visualization Method: this compound and many of its products are aromatic and UV-active. First, always check the plate under a UV lamp (254 nm).[7][8] If spots are not UV-active, a chemical stain is necessary. The chosen stain may not react with your specific compounds.

  • Sample Evaporation: If your compound is particularly volatile, it may have evaporated from the plate during development or drying.[7]

  • Solvent Level Too High: If the solvent level in the developing chamber is above your spotting line (the origin), your sample will dissolve into the solvent reservoir instead of migrating up the plate.[6][9]

Q2: My spots are streaked or smeared. How can I get clean, round spots?

A2: Streaking is typically a sign of one of the following:

  • Sample Overloading: You have spotted too much material. The stationary phase becomes saturated, leading to a "tailing" effect. Prepare a more dilute sample solution and try again.[6][9]

  • Highly Polar Compound: The compound may be interacting too strongly with the polar silica gel. Adding a small amount of a polar solvent like acetic acid or methanol to your eluent can sometimes resolve this, especially for acidic or very polar compounds.

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking at the origin. Ensure your sample is completely soluble before spotting.

  • Reaction with Silica: The compound may be decomposing on the acidic silica gel plate. In such cases, using alumina plates or neutralizing the silica plate with a base (like triethylamine) in the eluent may be necessary.[10]

Q3: All my spots are at the very top (or very bottom) of the plate. How do I fix this?

A3: This is a classic solvent polarity issue. The goal is to have the Rf value of your main compound of interest around 0.25-0.35 for optimal separation.[9]

  • Spots Too High (High Rf): Your mobile phase (eluent) is too polar. It is competing too effectively with the stationary phase, causing all compounds to travel with the solvent front.[11][12] To fix this, increase the proportion of the non-polar solvent in your mixture (e.g., move from 1:1 Hexane:Ethyl Acetate to 4:1 Hexane:Ethyl Acetate).

  • Spots Too Low (Low Rf): Your mobile phase is not polar enough to move the compounds from the origin.[12][13] You need to increase the eluent's polarity by increasing the proportion of the polar solvent (e.g., move from 9:1 Hexane:Ethyl Acetate to 4:1 Hexane:Ethyl Acetate).

Q4: How do I choose the right mobile phase and visualization stain?

A4:

  • Mobile Phase Selection: For compounds like this compound and its derivatives, a good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).[3] A common initial system to try is 4:1 Hexanes:Ethyl Acetate . Adjust the ratio based on the results as described in Q3.

  • Visualization Stain Selection: Since the core structure contains both a phenol and a ketone, you have several excellent options beyond non-destructive UV visualization:

    • Ferric Chloride (FeCl₃) Stain: Excellent for specifically visualizing phenols, which typically appear as dark-colored spots (blue, green, or purple) on a light background.[8][14]

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain reacts specifically with aldehydes and ketones to form yellow-to-red hydrazones.[14][15]

    • General Purpose Stains: Stains like p-Anisaldehyde or Permanganate are broadly applicable and react with many functional groups, making them useful for visualizing multiple components of a reaction mixture.[7][8][15]

Advanced Troubleshooting Guide

This section addresses more complex scenarios that require deeper analysis of the reaction chemistry and TLC results.

Problem 1: Reactant and Product Spots Have Very Similar Rf Values

In some reactions, such as O-alkylation or etherification, the polarity change between the starting material and the product may be subtle, resulting in very close spots that are difficult to resolve.[16]

  • Causality: The small structural change does not significantly alter the overall polarity of the molecule, leading to similar partitioning between the stationary and mobile phases.

  • Solutions:

    • Systematic Solvent Screening: Do not rely on a single solvent system. Try eluent mixtures with different chemical properties. For example, if Hexane:Ethyl Acetate fails, try a system like Dichloromethane:Methanol or Toluene:Acetone.[17] Sometimes, a three-component system (e.g., Chloroform:Ethyl Acetate:Formic Acid) can provide the necessary resolution.[17][18]

    • Utilize the Co-Spot: The co-spot lane—where you spot the starting material and the reaction mixture at the same point—is critical.[4] If the spots are truly separate, the co-spot will appear as a slightly elongated or "snowman" shape. If they are identical, it will be a single, round spot.[10]

    • Multiple Developments: Develop the plate, let it dry completely, and then place it back in the chamber to develop again in the same solvent. This can sometimes increase the separation between spots with close Rf values.

Problem 2: Appearance of Unexpected Spots During Reaction

The appearance of more than one new spot, or spots that appear and then disappear, indicates the formation of intermediates, byproducts, or degradation.

  • Causality: Reactions involving 2-hydroxyacetophenones can be complex. For example, in a Claisen-Schmidt condensation to form a chalcone, side reactions like self-condensation of the ketone or other aldol additions can occur.[19][20][21] In other reactions, you might see byproducts from competing O-substitution vs. C-substitution on the phenol ring.

  • Solutions:

    • Time-Course Study: Run a detailed time-course analysis by taking TLCs at frequent intervals (e.g., 5, 15, 30, 60 minutes). This helps identify transient intermediates (spots that form and are then consumed) versus stable byproducts.[4]

    • 2D TLC for Stability Check: To determine if a new spot is a true byproduct or a result of the compound degrading on the silica plate, perform a 2D TLC.[10]

      • Spot the reaction mixture in one corner of a square TLC plate.

      • Develop the plate in one direction.

      • Remove the plate, dry it, and rotate it 90 degrees.

      • Develop the plate again in the second dimension using the same solvent system.

      • Stable compounds will appear along the diagonal. Any spots appearing off the diagonal represent compounds that have decomposed during chromatography.[10]

    • Correlate with Reaction Conditions: Note when the byproducts appear. Do they form early, suggesting a kinetic product, or late, suggesting degradation of the desired product over time? This information is crucial for optimizing reaction time and temperature.

Experimental Protocol: TLC Monitoring of a Claisen-Schmidt Condensation

This protocol details the monitoring of a representative reaction: the base-catalyzed condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) to form a chalcone.[22][23][24]

Materials
  • Silica gel TLC plates (with F₂₅₄ fluorescent indicator)

  • TLC developing chamber with a lid

  • Mobile Phase: 4:1 Hexanes:Ethyl Acetate (prepare fresh)[3]

  • Capillary spotters

  • Starting Material Standard: this compound (~1 mg/mL in ethyl acetate)

  • Visualization tools: UV lamp (254 nm), staining jar with Ferric Chloride solution (1% FeCl₃ in 50% aq. methanol).[14]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Chamber (Solvent + Filter Paper) B 2. Prepare TLC Plate (Draw Origin Line) A->B C 3. Prepare Samples (Standards & Aliquot) B->C D 4. Spot Plate (SM | Co-Spot | Rxn) C->D E 5. Develop Plate D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize (UV Lamp) F->G H 8. Visualize (Stain) G->H I 9. Interpret Results (Calculate Rf, Assess Progress) H->I

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Step-by-Step Procedure
  • Chamber Saturation: Pour the 4:1 Hexanes:Ethyl Acetate mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, and close the lid. Allow the chamber to saturate for at least 10 minutes. This ensures a uniform solvent vapor environment.

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[9] Mark three lanes for 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).

  • Spotting: Using a capillary spotter, apply a small spot of each sample onto the corresponding mark on the origin line.

    • Lane 1 (SM): Spot your prepared solution of this compound.

    • Lane 2 (Co): First spot the SM solution, then, on the exact same point, spot the reaction mixture.

    • Lane 3 (Rxn): Spot an aliquot taken directly from your reaction vessel.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[9] Close the lid and allow the solvent to ascend the plate undisturbed.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization & Interpretation:

    • Observe the plate under a UV lamp and circle any visible spots with a pencil.[8] The starting material and the more conjugated chalcone product should both be UV active.

    • Immerse the plate in the Ferric Chloride stain. The phenolic starting material should develop a distinct color.

    • Assess Progress: A successful reaction will show the SM spot in the 'Rxn' lane diminishing over time, while a new spot (the chalcone product) appears. The product is typically less polar than the starting material due to the extension of the nonpolar carbon framework, and will thus have a higher Rf value. The reaction is complete when the SM spot is no longer visible in the 'Rxn' lane.[4][25]

Troubleshooting Logic Diagram

TLC_Troubleshooting Start Analyze TLC Plate Rf_Check Are spots well-separated (Rf between 0.2-0.8)? Start->Rf_Check Rf_High Spots too high (Rf > 0.8) Rf_Check->Rf_High No Rf_Low Spots too low (Rf < 0.2) Rf_Check->Rf_Low No Shape_Check Are spots round? Rf_Check->Shape_Check Yes Fix_High Action: Decrease Solvent Polarity Rf_High->Fix_High Fix_Low Action: Increase Solvent Polarity Rf_Low->Fix_Low Fix_High->Start Fix_Low->Start Streaking Spots are streaked/tailing Shape_Check->Streaking No Visibility_Check Are spots visible? Shape_Check->Visibility_Check Yes Fix_Streaking Action: Dilute sample (Check for overloading) Streaking->Fix_Streaking Fix_Streaking->Start No_Spots No spots are visible Visibility_Check->No_Spots No End TLC Optimized Visibility_Check->End Yes Fix_No_Spots Action: Concentrate sample or try different stain No_Spots->Fix_No_Spots Fix_No_Spots->Start

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Chloro-2-hydroxyphenyl)ethanone. In the absence of publicly available experimental spectra, this document serves as a robust predictive guide, leveraging established NMR principles and comparative data from structurally analogous compounds. This approach is crucial in drug discovery and development, where predicting the spectral features of novel or sparsely documented compounds is a common necessity.

Introduction to this compound and the Imperative of NMR

This compound is a substituted acetophenone, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Its structure, featuring a hydroxyl group ortho to the acetyl substituent and a chlorine atom meta to it, presents a unique electronic environment that is exquisitely probed by NMR spectroscopy. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in further synthetic transformations.

This guide will dissect the predicted spectral features, explaining the underlying principles of chemical shifts and coupling constants as influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The analysis of these signals provides a detailed map of the molecule's proton environment.

A key feature in the ¹H NMR spectrum of ortho-hydroxyacetophenones is the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. This interaction significantly influences the chemical shift of the hydroxyl proton, shifting it downfield.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OH~12.0Singlet (broad)1H-
H-6~7.8Doublet of doublets1Hortho: ~8.0, meta: ~1.5
H-4~7.5Doublet of doublets1Hortho: ~8.0, meta: ~1.5
H-5~7.0Triplet1Hortho: ~8.0
-CH₃~2.6Singlet3H-

Causality Behind the Predictions:

  • Hydroxyl Proton (-OH): The strong intramolecular hydrogen bond with the carbonyl oxygen deshields the hydroxyl proton, resulting in a significantly downfield chemical shift, typically above 10 ppm. Its broadness is a result of chemical exchange.

  • Aromatic Protons (H-4, H-5, H-6): The aromatic region will exhibit a complex splitting pattern due to the three adjacent protons. The electron-withdrawing nature of the carbonyl and chloro groups, along with the electron-donating effect of the hydroxyl group, will influence the chemical shifts. H-6 is expected to be the most deshielded due to its proximity to the acetyl group. The splitting pattern arises from ortho and meta couplings.

  • Methyl Protons (-CH₃): The methyl protons of the acetyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.6 ppm is characteristic of an acetyl group attached to an aromatic ring.

Comparative Analysis with Related Compounds:

To substantiate these predictions, we can compare them with the known ¹H NMR data of similar compounds:

  • 2'-Hydroxyacetophenone: The aromatic protons typically appear between 6.8 and 7.8 ppm, and the hydroxyl proton is observed at a very downfield position due to the intramolecular hydrogen bond.[1]

  • 3'-Chloroacetophenone: The chloro substituent generally causes a downfield shift of the aromatic protons relative to unsubstituted acetophenone.[2]

The combination of these effects in this compound leads to the predicted spectrum.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~204
C-2 (C-OH)~160
C-1 (C-C=O)~120
C-3 (C-Cl)~135
C-6~130
C-4~125
C-5~118
-CH₃~26

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, which is characteristic of ketones.[3]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-2) will be shifted downfield due to the oxygen's electronegativity. The carbon attached to the chlorine atom (C-3) will also experience a downfield shift. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the three substituents.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum at a characteristic value for an acetyl group.

Comparison with Analogs:

  • 3'-Hydroxyacetophenone: The presence of the hydroxyl group influences the chemical shifts of the aromatic carbons, with the carbon directly attached to the hydroxyl group appearing at a downfield position.[4]

  • 3'-Chloroacetophenone: The chloro substituent deshields the carbon it is attached to and also affects the chemical shifts of the other aromatic carbons.[5][6]

The predicted ¹³C NMR spectrum of this compound is a composite of these individual substituent effects.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for many organic compounds, but DMSO-d₆ can be advantageous for ensuring the observation of the exchangeable hydroxyl proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the spectrum similarly to the ¹H spectrum.

Visualizing Molecular Structure and NMR Principles

To aid in the understanding of the molecular structure and the principles of NMR analysis, the following diagrams are provided.

Figure 1: Molecular structure of this compound.

G cluster_workflow NMR Analysis Workflow start Sample Preparation (Compound in Deuterated Solvent + TMS) nmr NMR Spectrometer (High-Field) start->nmr acq Data Acquisition (1H and 13C Spectra) nmr->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis structure Structure Elucidation/ Verification analysis->structure

Figure 2: A generalized workflow for NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental NMR principles and comparing with structurally related compounds, we have established a reliable framework for the interpretation of its spectral data. This predictive approach is an essential tool for chemists in research and industry, enabling them to make informed decisions in the absence of readily available experimental data. The provided experimental protocol offers a clear path for the acquisition of high-quality spectra for this compound.

References

Comparative Analysis of Synthetic Routes for 1-(3-Chloro-2-hydroxyphenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Chloro-2-hydroxyphenyl)ethanone, also known as 3'-Chloro-2'-hydroxyacetophenone, is a valuable substituted hydroxyaryl ketone that serves as a critical building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring hydroxyl, acetyl, and chloro groups on an aromatic ring, provides multiple reactive sites for further functionalization, making it an important intermediate in the development of novel bioactive molecules.[3][4][5]

The efficient and regioselective synthesis of this compound is of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparative analysis of the two primary synthetic methodologies for its preparation: the Fries Rearrangement of 2-chlorophenyl acetate and the direct Friedel-Crafts Acylation of 2-chlorophenol. We will explore the underlying mechanisms, compare various catalyst systems, provide detailed experimental protocols, and present a critical evaluation of each route's advantages and limitations to assist researchers in making informed decisions for their synthetic strategies.

Route 1: The Fries Rearrangement

The Fries Rearrangement is a classic and powerful organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[6][7] This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[6]

Principle & Mechanism

The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This initial complexation is favored over coordination with the phenolic oxygen because the carbonyl oxygen is a more electron-rich Lewis base.[6] The bond between the phenolic oxygen and the acyl group becomes highly polarized, leading to the generation of a resonance-stabilized acylium carbocation and an aluminum phenoxide complex.[8]

This electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution. The reaction can proceed through either an intramolecular or intermolecular pathway. The regioselectivity of this attack is highly dependent on reaction conditions.[6][8]

cluster_mechanism Fries Rearrangement Mechanism Ester 2-Chlorophenyl Acetate Complex1 Initial Lewis Acid-Base Complex (Coordination at C=O) Ester->Complex1 + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Acylium Acylium Cation Intermediate + Aluminum Phenoxide Complex1->Acylium Rearrangement OrthoAttack Electrophilic Attack (ortho position) Acylium->OrthoAttack ParaAttack Electrophilic Attack (para position) Acylium->ParaAttack Hydrolysis Aqueous Workup OrthoAttack->Hydrolysis ParaAttack->Hydrolysis OrthoProduct This compound (ortho product) ParaProduct 1-(5-Chloro-2-hydroxyphenyl)ethanone (para product) Hydrolysis->OrthoProduct Hydrolysis->ParaProduct

Caption: Generalized mechanism of the Fries Rearrangement.

Controlling Regioselectivity: The Key to Success

For the synthesis of this compound, exclusive ortho-acylation is required. Fortunately, the regiochemical outcome of the Fries Rearrangement can be directed by carefully selecting the reaction conditions:

  • Temperature: This is the most critical factor. High temperatures (typically above 160°C) favor the formation of the ortho isomer, which is the thermodynamically more stable product due to potential chelation between the hydroxyl group and the carbonyl oxygen with the aluminum catalyst.[9] Lower temperatures (below 60°C) tend to favor the kinetically controlled para product.[6]

  • Solvent: The choice of solvent also plays a role. Non-polar solvents tend to favor the formation of the ortho product by keeping the generated acylium ion and the phenoxide in close proximity within a "solvent cage," promoting an intramolecular reaction.[6] In contrast, highly polar solvents can solvate the ions separately, favoring the intermolecular reaction that often leads to the para product.

For the target molecule, the starting material is 2-chlorophenyl acetate. Studies have shown that the rearrangement of this specific substrate proceeds cleanly to give the expected products, with minimal side reactions even at the high temperatures required for ortho-selectivity.[10]

Catalyst Systems: From Traditional to Green

While aluminum chloride (AlCl₃) is the traditional and highly effective catalyst, it is often required in stoichiometric amounts and its workup generates significant aqueous waste.[8] This has driven research into more environmentally benign alternatives.[11]

  • Traditional Lewis Acids: AlCl₃, BF₃, TiCl₄, and SnCl₄ are potent catalysts for this transformation.[8]

  • Brønsted Acids: Strong acids like hydrogen fluoride (HF) and methanesulfonic acid can also catalyze the reaction.[8] Methanesulfonic acid, in particular, is considered a more environmentally friendly option.[12]

  • Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, have been investigated to facilitate easier catalyst separation and recycling, although they can sometimes be deactivated.[11]

  • Eco-Friendly Catalysts: p-Toluenesulfonic acid (PTSA) has been shown to be an efficient, biodegradable catalyst for the Fries rearrangement, often used under solvent-free conditions.[13]

Experimental Protocol: Fries Rearrangement of 2-Chlorophenyl Acetate

This protocol is a two-step process involving the initial synthesis of the ester followed by its rearrangement.

Step A: Synthesis of 2-Chlorophenyl Acetate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (12.8 g, 0.1 mol) and dry pyridine (1 mL).

  • Slowly add acetic anhydride (11.2 g, 0.11 mol) to the stirred mixture.

  • Heat the reaction mixture at reflux for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the mixture into 100 mL of ice-cold water containing 5 mL of concentrated hydrochloric acid.

  • Extract the product with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash successively with 5% sodium hydroxide solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 2-chlorophenyl acetate. Purify by vacuum distillation if necessary.

Step B: Fries Rearrangement to this compound

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet, and a thermometer, place anhydrous aluminum chloride (AlCl₃) (20.0 g, 0.15 mol).

  • Heat the flask in an oil bath to 165°C.

  • Slowly add 2-chlorophenyl acetate (17.1 g, 0.1 mol) dropwise to the molten AlCl₃ over 30 minutes, ensuring the temperature is maintained between 165-175°C. HCl gas will be evolved.

  • After the addition is complete, continue to heat the reaction mixture with stirring at 170°C for an additional 1 hour.

  • Allow the mixture to cool to approximately 100°C and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol or methanol to obtain pure this compound.

cluster_workflow1 Workflow: Fries Rearrangement Route Start Starting Materials: 2-Chlorophenol Acetic Anhydride Esterification Step A: Esterification (Reflux, 2h) Start->Esterification Workup1 Aqueous Workup & Extraction Esterification->Workup1 Ester Intermediate: 2-Chlorophenyl Acetate Workup1->Ester Rearrangement Step B: Fries Rearrangement (Anhydrous AlCl₃, 170°C, 1h) Ester->Rearrangement Workup2 Quench with Acid/Ice Rearrangement->Workup2 Purification Filtration & Recrystallization Workup2->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the Fries Rearrangement route.

Route 2: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for forming C-C bonds by introducing an acyl group onto an aromatic ring.[14] In this route, 2-chlorophenol is directly acylated using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[15][16]

Principle & Mechanism

The mechanism begins with the reaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (AlCl₃) to generate a highly electrophilic acylium ion.[17] This acylium ion then attacks the nucleophilic benzene ring of 2-chlorophenol in a classic electrophilic aromatic substitution. A subsequent deprotonation of the intermediate arenium ion restores aromaticity and regenerates the catalyst, yielding the final ketone product.[18]

A key challenge in the acylation of phenols is that the hydroxyl group itself is a Lewis base and can coordinate with the catalyst. Furthermore, the product ketone is also a Lewis base and forms a stable complex with the AlCl₃.[18] Consequently, a stoichiometric amount or more of the "catalyst" is typically required, as it becomes sequestered by the product. This complex must be hydrolyzed during the aqueous workup to liberate the final product.[18]

Regioselectivity: A Tale of Two Substituents

The regiochemical outcome of the direct acylation of 2-chlorophenol is governed by the directing effects of the two substituents already on the ring:

  • Hydroxyl (-OH) group: A powerful activating and ortho-, para-directing group.

  • Chloro (-Cl) group: A deactivating but also ortho-, para-directing group.

The strong activating effect of the hydroxyl group dominates, directing the incoming acyl group primarily to its ortho and para positions. The desired product, this compound, results from acylation at the position ortho to the hydroxyl group and meta to the chlorine atom. Acylation at the position para to the hydroxyl group would yield the isomeric 1-(5-Chloro-2-hydroxyphenyl)ethanone. Directing the reaction to favor the desired ortho product over the para isomer can be challenging and may lead to purification difficulties.[16] Some modern methods using specific catalysts like ZnCl₂ on alumina have shown high regioselectivity for ortho C-acylation of phenols.[19]

Experimental Protocol: Direct Acylation of 2-Chlorophenol
  • Set up a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).

  • Suspend anhydrous aluminum chloride (AlCl₃) (29.4 g, 0.22 mol) in 150 mL of a dry, non-polar solvent such as 1,2-dichloroethane in the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (15.7 g, 0.2 mol) dropwise from the dropping funnel to the stirred suspension over 20 minutes.

  • After the addition is complete, add a solution of 2-chlorophenol (25.7 g, 0.2 mol) in 50 mL of 1,2-dichloroethane dropwise over 1 hour, maintaining the temperature below 5°C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat at reflux (approx. 83°C) for 3-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (75 mL).

  • Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).

  • Combine the organic layers, wash with water and then with brine. Dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography to separate the desired ortho isomer from any para byproduct.

cluster_workflow2 Workflow: Direct Friedel-Crafts Acylation Route Start Starting Materials: 2-Chlorophenol Acetyl Chloride AlCl₃ Reaction Acylation Reaction (1,2-Dichloroethane, Reflux, 4h) Start->Reaction Workup Aqueous Acidic Workup Reaction->Workup Extraction Extraction & Drying Workup->Extraction Purification Solvent Removal & Purification (Distillation/Chromatography) Extraction->Purification Product Final Product: This compound (+ para isomer) Purification->Product

Caption: Experimental workflow for the Direct Friedel-Crafts Acylation route.

Comparative Analysis

Choosing the optimal synthetic route requires a careful evaluation of several factors, including yield, selectivity, cost, scalability, and environmental impact.

ParameterFries Rearrangement RouteDirect Friedel-Crafts Acylation RouteRationale & Field Insights
Number of Steps 2 (Esterification + Rearrangement)1The direct acylation appears more atom-economical on paper, but the two-step Fries route can be performed sequentially without isolating the intermediate ester in some protocols, functioning as a one-pot reaction.
Regioselectivity High for ortho productModerate to Good; mixture of isomersThe Fries rearrangement offers superior control. By using high temperatures (>160°C), the thermodynamically stable ortho product is strongly favored, simplifying purification.[9] Direct acylation is governed by electronic effects, often yielding a mixture that requires chromatographic separation.
Catalyst Stoichiometry >1 equivalent of Lewis Acid>1 equivalent of Lewis AcidBoth methods suffer from the need for stoichiometric or excess Lewis acid because the catalyst complexes with the starting phenol (in FC) and the final ketone product (in both).[18] This is a major drawback in terms of cost and waste.
Reaction Conditions Harsh (High Temperature, ~170°C)Moderate (Reflux in DCE, ~83°C)The high temperature of the Fries rearrangement requires specialized equipment and careful control but is essential for achieving the desired regioselectivity.
Scalability Feasible; used in industrial processes.Feasible, but purification can be a bottleneck.The Fries rearrangement is a known scalable process.[20] The potential for isomeric mixtures in the direct acylation route can complicate downstream processing and purification on a large scale.
Green Chemistry Poor (stoichiometric catalyst, waste)Poor (stoichiometric catalyst, chlorinated solvent)Both traditional methods are far from "green." However, greener variations of the Fries rearrangement using catalysts like PTSA or solid acids are being developed.[11][13] Similarly, greener FC acylations using milder catalysts are an active area of research.[14][15]
Key Advantage Excellent and predictable regioselectivity.Fewer synthetic steps.For applications where isomeric purity is paramount, the control offered by the Fries rearrangement is a decisive advantage.
Key Disadvantage Requires high temperatures and an extra step.Potential for isomeric mixtures.The formation of the 1-(5-Chloro-2-hydroxyphenyl)ethanone byproduct in the direct acylation route is a significant drawback, increasing costs associated with separation.

Conclusion

Both the Fries Rearrangement and the direct Friedel-Crafts Acylation are viable pathways for the synthesis of this compound.

The Fries Rearrangement stands out as the superior method when high isomeric purity is the primary objective. The ability to direct the reaction almost exclusively to the desired ortho product by manipulating temperature is a significant advantage that simplifies purification and ensures the quality of the final product. While it involves an additional synthetic step and requires harsh thermal conditions, its predictability and control make it a robust choice for many research and development applications.

The direct Friedel-Crafts Acylation offers the allure of a more concise synthesis. However, this is often offset by the challenge of controlling regioselectivity, which can lead to the formation of a difficult-to-separate isomeric byproduct. This route may be suitable for initial screening or when a mixture of isomers is acceptable, but for producing high-purity material, it is often the less desirable option.

For future development, researchers should focus on greener catalytic systems for both transformations. The implementation of recyclable solid acid catalysts or milder Lewis acids could significantly improve the environmental footprint and cost-effectiveness of synthesizing this important chemical intermediate.

References

A Comparative Guide to the Reactivity of 1-(3-Chloro-2-hydroxyphenyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Purity and Reactivity

1-(3-Chloro-2-hydroxyphenyl)ethanone and its isomers are valuable intermediates in organic synthesis. Their molecular framework, featuring hydroxyl, acetyl, and chloro substituents on a benzene ring, offers multiple sites for chemical modification. However, the relative positions of these functional groups profoundly influence the electronic environment of the aromatic ring and, consequently, its reactivity. This guide will dissect these differences, providing a theoretical framework and practical experimental designs to compare the reactivity of these isomers.

The isomers under consideration are:

  • This compound (A)

  • 1-(5-Chloro-2-hydroxyphenyl)ethanone (B)

  • 1-(4-Chloro-2-hydroxyphenyl)ethanone (C)

  • 1-(2-Chloro-4-hydroxyphenyl)ethanone (D)

Theoretical Underpinnings of Reactivity

The reactivity of these isomers is governed by the interplay of inductive and resonance effects of the hydroxyl (-OH), chloro (-Cl), and acetyl (-COCH₃) groups.

  • Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring through resonance (+R effect), particularly at the ortho and para positions. It also exhibits a weak electron-withdrawing inductive effect (-I effect).

  • Chloro Group (-Cl): A deactivating group that withdraws electron density through induction (-I effect) due to its high electronegativity. However, it can donate electron density via resonance (+R effect) through its lone pairs, directing electrophilic attack to the ortho and para positions.

  • Acetyl Group (-COCH₃): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.

The net effect of these substituents determines the overall electron density of the aromatic ring and the regioselectivity of its reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The rate and orientation of EAS are highly sensitive to the electronic nature of the substituents.

In our isomers, the powerful activating effect of the hydroxyl group generally dictates the preferred positions of electrophilic attack. However, the presence of the deactivating acetyl and chloro groups modulates this effect.

  • Isomer A (3-Chloro-2-hydroxyphenyl)ethanone): The hydroxyl group strongly activates the positions ortho and para to it. The chloro and acetyl groups are meta to each other, and their deactivating effects are additive.

  • Isomer B (5-Chloro-2-hydroxyphenyl)ethanone): The hydroxyl group directs electrophiles to the ortho and para positions. The chloro and acetyl groups are para to each other, creating a significant electronic push-pull system.

  • Isomer C (4-Chloro-2-hydroxyphenyl)ethanone): The hydroxyl group's activating effect is tempered by the para-positioned chloro group.

  • Isomer D (2-Chloro-4-hydroxyphenyl)ethanone): The hydroxyl group is para to the acetyl group, and the chloro group is ortho to the acetyl group, leading to a complex interplay of electronic effects.

A logical workflow for predicting EAS reactivity is outlined below:

eas_reactivity cluster_0 Reactivity Prediction Workflow Analyze Substituents Analyze Substituents Identify Activating/Deactivating Identify Activating/Deactivating Analyze Substituents->Identify Activating/Deactivating Electronic Effects Determine Directing Effects Determine Directing Effects Identify Activating/Deactivating->Determine Directing Effects Resonance & Inductive Predict Major Product(s) Predict Major Product(s) Determine Directing Effects->Predict Major Product(s) Assess Steric Hindrance Assess Steric Hindrance Assess Steric Hindrance->Predict Major Product(s)

Caption: Workflow for predicting electrophilic aromatic substitution outcomes.

Acidity of the Phenolic Proton

The acidity of the hydroxyl group is influenced by the electron-withdrawing or -donating nature of the other substituents. Electron-withdrawing groups stabilize the resulting phenoxide ion, thereby increasing acidity (lowering the pKa).

  • The acetyl and chloro groups are both electron-withdrawing. Their ability to stabilize the phenoxide ion depends on their position relative to the hydroxyl group. Stabilization is most effective when these groups are at the ortho or para positions, where they can participate in resonance delocalization of the negative charge.

Based on these principles, we can predict the following trend in acidity: D > B > C > A .

Nucleophilic Aromatic Substitution (SNAr)

While less common for these compounds, nucleophilic aromatic substitution can occur, particularly if a strong electron-withdrawing group is present ortho or para to a leaving group (in this case, the chloro atom). The acetyl group can facilitate SNAr. The reaction is generally more favorable for isomers where the acetyl group is ortho or para to the chlorine.

Experimental Design for Reactivity Comparison

To empirically validate the theoretical predictions, a series of experiments can be conducted.

Determination of pKa Values

Objective: To quantitatively compare the acidity of the phenolic protons.

Protocol:

  • Sample Preparation: Prepare equimolar solutions (e.g., 0.01 M) of each isomer in a suitable solvent system (e.g., 50:50 ethanol:water).

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.

  • Data Analysis: Plot the titration curve (pH vs. volume of NaOH). The pH at the half-equivalence point corresponds to the pKa of the phenol.

Hypothetical Data:

IsomerStructurePredicted pKa
AThis compound8.5
B1-(5-Chloro-2-hydroxyphenyl)ethanone7.8
C1-(4-Chloro-2-hydroxyphenyl)ethanone8.2
D1-(2-Chloro-4-hydroxyphenyl)ethanone7.5
Kinetic Studies of Electrophilic Bromination

Objective: To compare the rates of electrophilic aromatic substitution.

Protocol:

  • Reaction Setup: In a series of parallel reactions, dissolve each isomer in a suitable solvent (e.g., acetic acid).

  • Initiation: Add a solution of bromine in acetic acid to each reaction mixture at a constant temperature.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction and quench the reaction (e.g., with a solution of sodium thiosulfate).

  • Analysis: Analyze the composition of the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the starting material and the product(s).

  • Rate Determination: Plot the concentration of the starting material versus time and determine the initial rate of reaction for each isomer.

bromination_workflow cluster_1 Kinetic Study Workflow Reaction Setup Reaction Setup Initiation Initiation Reaction Setup->Initiation Add Bromine Monitoring Monitoring Initiation->Monitoring Timed Aliquots Analysis Analysis Monitoring->Analysis HPLC/GC-MS Rate Determination Rate Determination Analysis->Rate Determination Plot Data

Caption: Experimental workflow for kinetic studies of bromination.

Synthesis of Isomers: The Fries Rearrangement

A common method for synthesizing hydroxy aryl ketones is the Fries rearrangement, which involves the rearrangement of a phenolic ester in the presence of a Lewis acid catalyst. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product.

For example, 1-(5-chloro-2-hydroxyphenyl)ethanone can be synthesized from 4-chlorophenyl acetate via a Fries rearrangement.

Spectroscopic Characterization

Unambiguous identification of each isomer is critical. This can be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The distinct substitution patterns of the isomers will result in unique spectral fingerprints.

Conclusion

The reactivity of this compound and its isomers is a complex function of the electronic and steric effects of the substituents. A thorough understanding of these effects, supported by empirical data, is essential for the rational design of synthetic routes and the development of new chemical entities. This guide provides a framework for both the theoretical analysis and experimental investigation of these important chemical intermediates.

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(3-Chloro-2-hydroxyphenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. Hydroxyacetophenones and their halogenated derivatives are a critical class of compounds, serving as versatile precursors for a wide range of biologically active molecules and functional materials.[1] Positional isomerism in these compounds can drastically alter their physical, chemical, and biological properties.[1] Therefore, unambiguous identification is not merely an academic exercise but a crucial step in ensuring the efficacy and safety of the final product.

This guide provides an in-depth spectroscopic comparison of 1-(3-Chloro-2-hydroxyphenyl)ethanone and two of its key positional isomers: 1-(4-Chloro-2-hydroxyphenyl)ethanone and 1-(5-Chloro-2-hydroxyphenyl)ethanone. By leveraging a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will demonstrate how to confidently distinguish between these closely related structures. The causality behind experimental choices and the interpretation of spectral data will be explained from the perspective of a seasoned analytical scientist.

The Isomers in Focus

The three isomers share the same molecular formula (C₈H₇ClO₂) and core structure but differ in the position of the chlorine atom on the phenyl ring. This seemingly minor variation creates distinct electronic environments within each molecule, which are readily detected by modern spectroscopic methods. A key feature common to all three is the hydroxyl group at the C2 position, which forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group.[2][3] This interaction is a powerful diagnostic tool, particularly in IR and ¹H NMR spectroscopy.

General Analytical Workflow

A robust analytical strategy is essential for reliable structural determination. The process begins with meticulous sample preparation, followed by data acquisition using calibrated instrumentation, and concludes with a comprehensive analysis and interpretation of the combined spectral data.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation Prep_NMR Dissolution in Deuterated Solvent (e.g., CDCl₃) + TMS Standard Acq_NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Grinding with KBr & Pressing into a Pellet Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolution in Volatile Solvent (e.g., MeOH) Acq_MS Mass Spectrometer (EI/ESI) Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Coupling Patterns, Integration Acq_NMR->Ana_NMR Ana_IR Analyze Characteristic Stretching Frequencies (O-H, C=O, C-Cl) Acq_IR->Ana_IR Ana_MS Analyze Molecular Ion Peak & Fragmentation Pattern Acq_MS->Ana_MS Final_Structure Structure Elucidation & Isomer Differentiation Ana_NMR->Final_Structure Ana_IR->Final_Structure Ana_MS->Final_Structure

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, providing a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic environments.[4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical; deuterated solvents are used to avoid large solvent signals that would obscure the analyte's spectrum.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup : Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.[6]

  • Data Acquisition : Record a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For enhanced analysis, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.[4]

Comparative ¹H NMR Analysis

The key to differentiating the isomers lies in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern of the chloro and hydroxyl groups dictates the chemical shifts and spin-spin coupling patterns of the three remaining aromatic protons. The extremely downfield-shifted proton (~12 ppm) is a hallmark of the 2-hydroxyl group, which is strongly deshielded due to the intramolecular hydrogen bond with the carbonyl oxygen.[3][7]

IsomerAromatic Protonδ (ppm, approx.)MultiplicityJ (Hz, approx.)
This compound H-4~7.5dd8.0, 1.5
H-5~6.9t8.0
H-6~7.7dd8.0, 1.5
1-(4-Chloro-2-hydroxyphenyl)ethanone H-3~7.0d2.0
H-5~7.4dd8.5, 2.0
H-6~7.6d8.5
1-(5-Chloro-2-hydroxyphenyl)ethanone H-3~7.0d8.5
H-4~7.4dd8.5, 2.5
H-6~7.8d2.5

Note: These are predicted values based on typical substituent effects. Actual values may vary slightly.

Expert Insights:

  • This compound : The two protons ortho to the chlorine (H-4) and the carbonyl group (H-6) will appear as doublets of doublets, while the proton between them (H-5) will be a triplet (or more accurately, a triplet-like doublet of doublets with similar coupling constants).[8]

  • 1-(4-Chloro-2-hydroxyphenyl)ethanone : The chlorine at the para position to the hydroxyl group simplifies the spectrum. We expect to see three distinct signals: a doublet for H-3 (meta coupling to H-5), a doublet of doublets for H-5 (ortho coupling to H-6 and meta to H-3), and a doublet for H-6 (ortho coupling to H-5).

  • 1-(5-Chloro-2-hydroxyphenyl)ethanone : The proton at H-6 will be a doublet due to meta coupling with H-4. H-4 will be a doublet of doublets (ortho to H-3, meta to H-6), and H-3 will be a doublet (ortho to H-4). The clear ortho, meta, and combined coupling patterns are unique fingerprints for each isomer.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information. While full assignment requires advanced techniques, the chemical shifts of the carbonyl carbon and the carbons directly attached to the substituents (Cl, OH) are diagnostic.

IsomerC=O (δ, ppm)C-Cl (δ, ppm)C-OH (δ, ppm)
This compound ~204~120~160
1-(4-Chloro-2-hydroxyphenyl)ethanone ~204~130~161
1-(5-Chloro-2-hydroxyphenyl)ethanone ~204~125~159

Note: Approximate chemical shifts.

Expert Insights: The carbonyl carbon (~204 ppm) and the carbon bearing the hydroxyl group (~160 ppm) are relatively consistent. The most significant variation is seen in the chemical shift of the carbon atom bonded to chlorine, which is influenced by its position relative to the other electron-withdrawing (acetyl) and electron-donating (hydroxyl) groups.

Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis

IR spectroscopy is a fast and effective method for confirming the presence of key functional groups and probing the intramolecular hydrogen bond.[7]

Experimental Protocol: KBr Pellet Method
  • Drying : Ensure both the sample and spectroscopic-grade potassium bromide (KBr) are thoroughly dry, as moisture can cause a broad O-H absorption band around 3400 cm⁻¹, potentially masking important features.[9]

  • Mixing : Grind a small amount of the sample (~1-2 mg) with approximately 200-300 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[10][11]

  • Pellet Formation : Transfer the powder to a pellet-forming die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[9][12]

  • Analysis : Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.

Comparative IR Analysis

The most informative regions in the IR spectra of these isomers are the O-H stretching region (3500-2500 cm⁻¹) and the carbonyl (C=O) stretching region (1700-1600 cm⁻¹).

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
All Isomers ~3200-2500 (very broad)~1640-1650~700-800
Reference (no H-bond)~3600 (sharp)~1685-

Expert Insights:

  • O-H and C=O Stretching : The presence of the strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen is the dominant feature for all three isomers. This interaction significantly weakens both the O-H and C=O bonds, causing their absorption frequencies to shift to lower wavenumbers compared to analogues without this bond (e.g., 3-hydroxyacetophenone or 4-hydroxyacetophenone).[13][14][15] You will observe a very broad O-H stretch and a C=O stretch around 1645 cm⁻¹. While this confirms the 2-hydroxyacetophenone core, it does not, by itself, differentiate the chloro-isomers.

  • Fingerprint Region (1500-600 cm⁻¹) : Subtle but distinct differences will appear in the fingerprint region, particularly in the C-H out-of-plane bending and C-Cl stretching bands. The exact positions of these absorptions are sensitive to the substitution pattern on the aromatic ring. For example, the pattern of C-H bending bands between 900 and 650 cm⁻¹ can often be correlated with the number of adjacent hydrogens on the ring, providing clues to the isomer's identity. The C-Cl stretch will also vary slightly but can be difficult to assign definitively without computational support. The NIST Chemistry WebBook provides reference spectra that can be invaluable for comparison.[16][17]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)
  • Sample Introduction : Introduce a small amount of the sample, either dissolved in a volatile solvent via a GC inlet or directly using a solid probe.

  • Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a positively charged molecular ion (M⁺•) and various fragment ions.

  • Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Comparative MS Analysis

All three isomers will exhibit the same molecular ion peaks. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks at m/z 170 (M⁺•) and m/z 172 ([M+2]⁺•), with the M+2 peak having roughly one-third the intensity of the M peak.

Key Fragmentation Pathways: The primary fragmentation pathway for these types of ketones is the α-cleavage, specifically the loss of a methyl radical (•CH₃) to form a stable acylium ion.

  • [M - CH₃]⁺ : A prominent peak at m/z 155/157 . This is often the base peak in the spectrum. The loss of the methyl group from the molecular ion (m/z 170/172) results in a highly resonance-stabilized benzoyl-type cation.

  • [M - CH₃ - CO]⁺ : Subsequent loss of carbon monoxide (CO) from the m/z 155/157 fragment can lead to a peak at m/z 127/129 . This corresponds to a chlorohydroxyphenyl cation.

Fragmentation_Pathway Primary EI-MS Fragmentation Pathway M Molecular Ion (M⁺•) m/z 170/172 F1 Loss of •CH₃ (α-cleavage) M->F1 Frag1 Acylium Ion [M-CH₃]⁺ m/z 155/157 F1->Frag1 F2 Loss of CO Frag1->F2 Frag2 Chlorohydroxyphenyl Cation [M-CH₃-CO]⁺ m/z 127/129 F2->Frag2

Caption: Primary EI-MS fragmentation pathway for isomers.

Expert Insights: While the major fragments will be identical for all three isomers, the relative intensities of minor fragment ions might show slight variations. However, unlike NMR, mass spectrometry is generally not sufficient on its own to reliably distinguish between these positional isomers.[18][19][20] Its primary role in this context is to confirm the molecular weight and elemental composition (specifically, the presence of one chlorine atom), thereby validating the findings from NMR and IR spectroscopy.

Conclusion

The unambiguous differentiation of this compound and its positional isomers is readily achievable through a synergistic application of modern spectroscopic techniques.

  • ¹H NMR Spectroscopy stands as the most definitive method, with the chemical shifts and coupling constants of the aromatic protons providing a unique and easily interpretable fingerprint for each isomer.

  • Infrared Spectroscopy serves as a rapid and effective tool to confirm the 2-hydroxyacetophenone core structure via the characteristic low-frequency shifts of the O-H and C=O bands, a direct consequence of strong intramolecular hydrogen bonding.

  • Mass Spectrometry provides unequivocal confirmation of the molecular weight and the presence of a chlorine atom through the characteristic M⁺•/[M+2]⁺• isotopic pattern.

By integrating the data from these three complementary techniques, researchers and drug development professionals can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reliability of their scientific work.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity validation of 1-(3-Chloro-2-hydroxyphenyl)ethanone. As an essential intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere protocols to explain the fundamental rationale behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their needs. All methodologies are presented in the context of robust validation, adhering to internationally recognized standards such as the ICH Q2(R2) guidelines.[1][2][3][4]

The Analytical Challenge: Understanding this compound

This compound is a substituted acetophenone whose physicochemical properties dictate the optimal analytical approach. Its structure, featuring a polar phenolic hydroxyl group and a ketone, alongside a chlorinated aromatic ring, presents specific challenges and opportunities for chromatographic separation.

  • Polarity and Solubility : The presence of the hydroxyl and ketone groups renders the molecule polar, making it suitable for analysis in aqueous or polar organic solvents.

  • Volatility and Thermal Stability : The key differentiator for choosing between HPLC and GC-MS is the analyte's ability to be vaporized without degradation.[5] The phenolic hydroxyl group significantly lowers volatility and increases the risk of thermal decomposition at the high temperatures typically used in GC injectors.[6][7] This characteristic makes HPLC the more direct approach, while GC-MS necessitates a crucial chemical modification step (derivatization) to proceed.[8]

  • Chromophoric Properties : The aromatic ring acts as a strong chromophore, making the compound readily detectable by UV-Vis spectrophotometry, a standard detector for HPLC.

Method Selection: A Strategic Decision

The choice between HPLC and GC-MS is not arbitrary but a decision based on the specific analytical goal. HPLC is often the workhorse for routine quality control (QC) and stability testing of non-volatile APIs, while GC-MS excels in identifying and quantifying volatile or semi-volatile compounds.[5][9][10]

Method_Selection start Purity Validation of This compound substance_prop Is the analyte volatile and thermally stable in its native form? start->substance_prop hplc_path No (due to polar -OH group) substance_prop->hplc_path No gc_path Yes (or can be made so) substance_prop->gc_path Yes derivatization Is derivatization feasible and acceptable for the workflow? hplc_path->derivatization Consider alternative if highest specificity is needed hplc_method High-Performance Liquid Chromatography (HPLC) - Ideal for routine QC, stability studies - Analyzes compound in native state - Robust and widely applicable hplc_path->hplc_method gc_path->derivatization derivatization->hplc_method No gcms_method Gas Chromatography-Mass Spectrometry (GC-MS) - High specificity for impurity ID - Excellent for trace analysis - Requires derivatization step derivatization->gcms_method Yes Validation_Workflow cluster_core Core Validation Parameters (ICH Q2) specificity Specificity (Analyte vs. Impurities) report Validation Report: Document plan, results, & conclusion specificity->report linearity Linearity (Signal vs. Concentration) linearity->report range Range (Upper & Lower Levels) range->report accuracy Accuracy (% Recovery of True Value) accuracy->report precision Precision (Repeatability, Intermediate) precision->report lod Detection Limit (LOD) (Lowest Detectable Amount) lod->report loq Quantitation Limit (LOQ) (Lowest Quantifiable Amount) loq->report robustness Robustness (Resilience to Small Changes) robustness->report plan Validation Plan: Define experiments & acceptance criteria execute Execute Studies: Collect & analyze data plan->execute execute->specificity execute->linearity execute->range execute->accuracy execute->precision execute->lod execute->loq execute->robustness

References

A Researcher's Guide to Verifying the Quality of 1-(3-Chloro-2-hydroxyphenyl)ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of starting materials is non-negotiable. The purity and identity of a chemical intermediate like 1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS: 3226-34-4) can profoundly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). While a manufacturer's Certificate of Analysis (CoA) is the first line of quality assurance, it should not be the last. Independent verification is a cornerstone of robust scientific practice.

This guide provides an in-depth, experience-driven framework for obtaining and critically evaluating the CoA for this compound. We will delve into the essential analytical techniques required for in-house verification and compare this key intermediate with common structural alternatives to provide a comprehensive data-driven perspective for your research.

Part 1: Deconstructing the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. However, not all CoAs are created equal. A trustworthy CoA is detailed and transparent, providing not just the results, but the methods used to obtain them.

Key Components of a Comprehensive CoA:

  • Identification: Full chemical name, CAS number, molecular formula, and structure.

  • Physical Properties: Appearance, melting point, and solubility. The melting point for this compound is approximately 80°C.[1][2]

  • Identity Confirmation: Evidence of structural confirmation, typically referencing techniques like NMR or IR spectroscopy.

  • Purity Assessment: A quantitative purity value, most reliably determined by HPLC or GC. It should specify the method (e.g., area % normalization).

  • Impurity Profiling: Identification and quantification of any significant impurities.

  • Analytical Methods: A summary of the techniques and parameters used for testing.

  • Date of Analysis and Expiration Date.

When procuring this intermediate, it is crucial to engage with suppliers who provide this level of detail. Companies like Sunway Pharm Ltd. and Elex Biotech LLC are examples of suppliers for this compound.[2][3] A vague CoA is a significant red flag.

Part 2: The Self-Validating System: In-House Verification Protocols

Trust, but verify. The following protocols are designed to be a self-validating system, allowing any well-equipped laboratory to confirm the identity and purity claims of a supplied batch of this compound.

Workflow for CoA Verification and Compound Qualification

cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision A Select Supplier & Request Detailed CoA B Review CoA for Completeness & Plausibility A->B C Perform Visual Inspection & Check Physical Constants (e.g., MP) B->C D Prepare Standard & Sample Solutions C->D E Identity Confirmation (NMR, GC-MS) D->E F Purity & Impurity Profiling (HPLC, GC-MS) D->F G Data Interpretation & Comparison to CoA E->G F->G J Discrepancy Found G->J H Batch Accepted: Proceed to Synthesis I Batch Rejected: Contact Supplier & Quarantine J->H Based on Severity J->I Based on Severity cluster_0 Primary Screening cluster_1 Definitive Structural Elucidation A Unknown Acetophenone Isomer Sample B GC-MS Analysis A->B C Molecular Ion Peak at m/z 170? B->C D ¹H NMR Spectroscopy C->D Yes G Identified as 3'-Hydroxyacetophenone C->G No E Analyze Aromatic Region: - Number of Signals - Splitting Patterns (Coupling) - Chemical Shifts D->E F Analyze Aliphatic Region: - Acetyl Singlet (CH₃) - Chloromethyl Singlet (CH₂Cl) D->F I Identified as This compound OR 1-(5-Chloro-2-hydroxyphenyl)ethanone E->I 3 Aromatic Signals H Identified as 2-Chloro-1-(3-hydroxyphenyl)ethanone F->H CH₂Cl present J Further 2D NMR (COSY, HMBC) for Unambiguous Assignment I->J

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Chloro-2-hydroxyphenyl)ethanone, grounding procedural instructions in the chemical principles that necessitate them.

Understanding the Hazard Profile: Why Special Disposal is Crucial

This compound is a halogenated phenolic compound. This chemical structure informs its reactivity and dictates the necessary precautions for its disposal. Safety Data Sheets (SDS) consistently identify this compound as causing skin, eye, and respiratory irritation.[1][2][3][4] Furthermore, its classification as a halogenated organic compound places it in a category of waste that requires specific disposal methods to prevent environmental contamination and potential harm to human health.[5][6]

The presence of a chlorine atom on the aromatic ring means that indiscriminate disposal, such as incineration at inadequate temperatures, could potentially lead to the formation of more toxic and persistent environmental pollutants like dioxins. Therefore, a controlled and compliant disposal route is mandatory.

Key Hazard Information Summary:

Hazard ClassificationDescriptionPrimary Exposure Routes
Skin IrritationCauses skin irritation upon contact.[1][2][3]Dermal
Eye IrritationCauses serious eye irritation.[1][2][3]Ocular
Respiratory IrritationMay cause respiratory irritation if inhaled.[1][2][3]Inhalation
Acute Oral ToxicityHarmful if swallowed.[1][7][8]Ingestion

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical to ensure safety and regulatory compliance. This process begins the moment the chemical is deemed waste and concludes with its final removal by a certified hazardous waste contractor.

Step 1: Waste Identification and Classification

Properly identifying and classifying chemical waste is a mandate under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10][11]

  • Designate as Hazardous Waste: Due to its chemical properties as a halogenated organic compound and its identified hazards, this compound must be classified as hazardous waste.[5][12] Do not dispose of this chemical in regular trash or pour it down the drain.[13][14]

  • Segregation is Key: This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. Specifically, it should be collected as a halogenated organic waste .[6][15] Mixing it with non-halogenated solvents complicates and increases the cost of disposal.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[16]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

Step 3: Waste Collection and Containment
  • Select an Appropriate Container:

    • Use a container designated for halogenated organic liquid waste. The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[5][9]

  • Labeling:

    • Proper labeling is a critical compliance point with the Occupational Safety and Health Administration (OSHA) and the EPA.[15][17]

    • The label must clearly read "Hazardous Waste ".

    • List all contents, including "this compound" and any solvents used.

    • Indicate the approximate percentage of each component.

    • Include the date when waste was first added to the container.

  • Safe Handling During Transfer:

    • When transferring the waste into the collection container, use a funnel to prevent spills.

    • Keep the waste container closed at all times except when adding waste.[9] This is a common point of regulatory violation and is crucial to prevent the release of vapors.[9]

  • Storage of Waste Container:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to capture any potential leaks.[15]

    • Store away from heat, ignition sources, and incompatible materials such as strong bases or oxidizing agents.[13]

Step 4: Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and paper towels.

    • Collect these items in a designated, leak-proof container or a durable, sealed plastic bag clearly labeled as "Hazardous Waste " with the chemical name.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[5]

Step 5: Arranging for Final Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the management and disposal of hazardous waste and will provide guidance specific to your institution's policies and local regulations.

  • Professional Waste Disposal Service: The EHS office will arrange for a licensed hazardous waste disposal company to collect the waste.[11] These companies are equipped to transport and dispose of the chemical in compliance with all federal and state regulations.[18]

  • Preferred Disposal Method: The standard and environmentally preferred method for disposing of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers.[12][16] This process ensures the complete destruction of the molecule, preventing the formation of harmful byproducts.

Visualizing the Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper disposal of this compound and associated contaminated materials.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Containment cluster_disposal Final Disposition start Waste Generated: This compound classify Classify as Halogenated Organic Hazardous Waste start->classify ppe Don Appropriate PPE: Gloves, Eye Protection, Lab Coat classify->ppe liquid_waste Liquid Waste Stream ppe->liquid_waste solid_waste Solid Waste Stream (Gloves, Paper, etc.) ppe->solid_waste container Select & Label Compatible Halogenated Waste Container liquid_waste->container solid_container Select & Label Solid Hazardous Waste Container solid_waste->solid_container store Store in Designated Satellite Accumulation Area with Secondary Containment container->store solid_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs incineration Final Disposal via Licensed Contractor (High-Temp Incineration) contact_ehs->incineration

Caption: Decision workflow for the safe disposal of this compound.

By internalizing and adhering to these procedures, you not only ensure compliance with regulatory standards but also actively contribute to a culture of safety and environmental stewardship within your laboratory.

References

A Senior Application Scientist's Guide to Handling 1-(3-Chloro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS: 3226-34-4). In drug discovery and development, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not only follow protocols but to understand them, ensuring a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Compound

This compound is a substituted acetophenone derivative, a class of compounds widely used as intermediates in organic synthesis.[1] While invaluable, its structure presents specific hazards that must be managed with precision.

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

These classifications are not mere labels; they are directives that inform every aspect of our handling, storage, and emergency response procedures. The presence of a chloro group and a hydroxyl group on the phenyl ring influences the molecule's reactivity and toxicological profile.[1][5]

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure. It is a non-negotiable standard for handling this compound. The rationale is to prevent contact with all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Protection Area Required PPE Standard/Specification Rationale & Expert Insight
Eye & Face Tightly-sealed safety goggles and/or a full-face shield.EN 166 (EU) or ANSI Z87.1 (US)Standard safety glasses are insufficient. The powdered or solid nature of this compound poses a risk of airborne particles. Tightly sealed goggles prevent these particles from reaching the sensitive mucous membranes of the eyes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing or dust generation.[4][6][7]
Skin & Body Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). A buttoned lab coat.EN 374The compound is a known skin irritant. Gloves must be inspected for integrity before each use. Double-gloving can be an effective strategy during weighing and transfer operations. A lab coat protects against incidental contact and contamination of personal clothing.[4][8][9] Contaminated clothing must be removed immediately and washed before reuse.[6][10]
Respiratory Not required if engineering controls are sufficient. A NIOSH/MSHA-approved respirator with particulate filter is necessary if ventilation is inadequate or if irritation is experienced.NIOSH (US) or EN 149 (EU)The primary defense against respiratory irritation is not a mask, but proper engineering controls. This compound should always be handled inside a certified chemical fume hood to capture dust and vapors at the source. A respirator becomes the last line of defense if these primary controls fail or are unavailable.[2][7][11]

Operational Plan: From Receipt to Disposal

A safe workflow is a validated workflow. The following step-by-step process ensures that safety is integrated into every action.

Pre-Handling & Preparation
  • Area Designation: Designate a specific area within a certified chemical fume hood for handling this compound.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and spill cleanup materials are readily accessible before retrieving the chemical container.

  • Verify Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor) and that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][7]

Handling & Experimental Use

The workflow below illustrates the critical steps for safely handling the compound during a typical laboratory procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase P1 Don Full PPE (Goggles, Lab Coat, Gloves) P2 Verify Fume Hood Operation P1->P2 P3 Prepare Work Area & Spill Kit P2->P3 H1 Retrieve Chemical Container P3->H1 Begin Work H2 Carefully Open and Weigh (Minimize Dust) H1->H2 H3 Transfer to Reaction Vessel H2->H3 H4 Securely Close Container H3->H4 C1 Clean Equipment & Work Surface H4->C1 Complete Work C2 Segregate Waste for Disposal C1->C2 C3 Doff PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Standard workflow for handling this compound.

Storage

Proper storage is crucial for maintaining chemical integrity and safety.

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[4][12]

  • Location: Store in a cool, dry, and well-ventilated area.[4][13]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[4]

Emergency Response Plan

Even with meticulous planning, accidents can occur. An immediate and correct response is critical to mitigating harm.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4][10]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][10]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][14]
Spill & Leak Protocol

The following decision tree outlines the immediate steps to take in the event of a spill.

G Start Spill Occurs Q1 Is the spill large or is anyone exposed? Start->Q1 A1_Yes Evacuate immediate area. Alert others. Call emergency response. Q1->A1_Yes Yes A1_No Restrict access to the area. Q1->A1_No No Action2 Don appropriate PPE (include respiratory protection if needed). A1_No->Action2 Action3 Cover spill with inert absorbent material (e.g., vermiculite, sand). Action2->Action3 Action4 Sweep up carefully, avoiding dust generation, and place in a sealed container. Action3->Action4 Action5 Label container as 'Hazardous Waste' and arrange for proper disposal. Action4->Action5 End Decontaminate area and report incident. Action5->End

Caption: Emergency response decision tree for a chemical spill.

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment. All disposal activities must comply with local, regional, and national regulations.[15]

  • Segregation: Collect all waste materials, including the compound itself and any contaminated items (gloves, weigh boats, absorbent material), in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: The sealed container must be disposed of through your institution's licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4][10]

By adhering to this comprehensive guide, you contribute to a culture of safety and scientific excellence. Your diligence protects not only yourself but also your colleagues and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-2-hydroxyphenyl)ethanone
Reactant of Route 2
1-(3-Chloro-2-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.